molecular formula C8H10N2O3 B1338084 3-Ethoxy-2-methyl-6-nitropyridine CAS No. 73101-78-7

3-Ethoxy-2-methyl-6-nitropyridine

Cat. No.: B1338084
CAS No.: 73101-78-7
M. Wt: 182.18 g/mol
InChI Key: OBDWATZMYGTZDJ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methyl-6-nitropyridine is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-2-methyl-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-7-4-5-8(10(11)12)9-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDWATZMYGTZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512120
Record name 3-Ethoxy-2-methyl-6-nitropyridine
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Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73101-78-7
Record name 3-Ethoxy-2-methyl-6-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73101-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2-methyl-6-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical exploration of 3-Ethoxy-2-methyl-6-nitropyridine, a substituted nitropyridine with potential applications in medicinal chemistry and materials science. As a key intermediate, understanding its synthesis and analytical profile is crucial for researchers and developers in the field. This guide moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale, ensuring a robust and reproducible scientific narrative.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This classical and reliable method involves the etherification of a corresponding hydroxypyridine precursor. The causality for this choice rests on the high-yield and well-understood mechanism of SN2 reactions, where an alkoxide nucleophilically attacks an alkyl halide. The precursor, 2-methyl-6-nitro-3-pyridinol, is readily prepared via the nitration of 2-methyl-3-pyridinol, making this a logical and efficient two-step process.

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Williamson Ether Synthesis A 2-Methyl-3-pyridinol B 2-Methyl-6-nitro-3-pyridinol A->B HNO₃ / H₂SO₄ C 2-Methyl-6-nitro-3-pyridinol D This compound C->D Iodoethane (CH₃CH₂I) Base (e.g., NaH)

Figure 1: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system; adherence to the procedure followed by the characterization outlined in Section 2 will confirm the successful synthesis of the target compound.

Materials and Reagents:

  • 2-Methyl-6-nitro-3-pyridinol

  • Iodoethane (or Diethyl sulfate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser and nitrogen inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Workflow Diagram:

G start Start dissolve Dissolve 2-methyl-6-nitro-3-pyridinol in anhydrous THF under N₂ start->dissolve add_base Add NaH portion-wise at 0°C (ice bath) dissolve->add_base stir1 Stir for 30 min at 0°C add_base->stir1 add_alkyl Add iodoethane dropwise stir1->add_alkyl warm_stir Warm to room temperature and stir for 4-6 hours add_alkyl->warm_stir quench Quench reaction carefully with sat. aq. NH₄Cl warm_stir->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via silica gel column chromatography concentrate->purify end Obtain pure product & Proceed to Characterization purify->end

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-methyl-6-nitro-3-pyridinol (1 equivalent) and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 equivalents) in small portions. The evolution of hydrogen gas will be observed. This step is critical as it forms the nucleophilic alkoxide.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add iodoethane (1.2 equivalents) dropwise to the stirring suspension.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is analogous to procedures described for similar etherifications.[1]

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Safety and Handling

Handling nitropyridine derivatives and potent reagents like sodium hydride requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[2][3]

  • Ventilation: All steps, especially the handling of sodium hydride and volatile solvents, must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Nitropyridines: These compounds are potentially toxic and should be handled with care. Avoid skin and eye contact.[5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Comprehensive Characterization

Confirming the structural integrity and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

G cluster_structure Key Structural Features cluster_methods Analytical Methods compound This compound | C₈H₁₀N₂O₃ | MW: 182.18 g/mol structure Pyridine Ring Ethoxy Group (-OCH₂CH₃) Methyl Group (-CH₃) Nitro Group (-NO₂) methods ¹H NMR ¹³C NMR IR Spectroscopy Mass Spectrometry Elemental Analysis

Sources

An In-depth Technical Guide to 3-Ethoxy-2-methyl-6-nitropyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 3-Ethoxy-2-methyl-6-nitropyridine (CAS No. 73101-78-7), a substituted nitropyridine with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule remains limited in public literature, this document synthesizes available information, draws logical inferences from closely related analogues, and outlines its core chemical properties, plausible synthetic routes, and key reactivity patterns. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile heterocyclic intermediate. We will delve into its structural characteristics, predicted spectroscopic signatures, and the chemical transformations it is expected to undergo, with a particular focus on the reduction of its nitro group and its propensity for nucleophilic aromatic substitution.

Molecular Structure and Physicochemical Properties

This compound is a pyridine ring substituted with three key functional groups that dictate its chemical behavior. The electron-withdrawing nitro group at the 6-position significantly influences the electron density of the aromatic ring, making it electron-deficient. Conversely, the ethoxy and methyl groups at the 3- and 2-positions, respectively, act as electron-donating groups. This electronic push-pull system is central to its reactivity.

The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are not widely published and should be determined experimentally.

PropertyValue / InformationSource
IUPAC Name This compoundN/A
CAS Number 73101-78-7[1][2][3]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
MDL Number MFCD11044338[1]
Melting Point Not available in public literature.
Boiling Point Not available in public literature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Appearance Not specified in public literature; likely a crystalline solid.

Synthesis and Purification

A likely synthetic pathway would involve the reaction of a chloropyridine derivative, such as 2-methyl-3-chloro-6-nitropyridine, with sodium ethoxide. The strong electron-withdrawing effect of the nitro group would activate the chlorine atom for displacement by the ethoxide nucleophile.

Reactant1 2-Methyl-3-chloro-6-nitropyridine Product This compound Reactant1->Product S N Ar Reaction Reflux Reactant2 Sodium Ethoxide (NaOEt) in Ethanol Reactant2->Product

Caption: Plausible synthesis of this compound via SNAr.

Experimental Protocol: Proposed Synthesis

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions on chloronitropyridine derivatives.[4]

Materials:

  • 2-Methyl-3-chloro-6-nitropyridine

  • Sodium metal (Na)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware including a round-bottom flask, reflux condenser, and separatory funnel.

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol to a dry round-bottom flask. Carefully add sodium metal in small portions. The reaction is exothermic; allow the mixture to stir until all sodium has dissolved to form a clear solution of sodium ethoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 2-methyl-3-chloro-6-nitropyridine. Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting chloropyridine is fully consumed.

  • Work-up and Isolation: After completion, cool the reaction to room temperature. Remove the ethanol using a rotary evaporator. Add deionized water to the residue and extract the product into dichloromethane (3x volumes).

  • Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization (Predicted)

While authenticated spectra are not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features. Researchers can request analytical data such as NMR, HPLC, and LC-MS from commercial suppliers.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

    • A triplet at ~1.4 ppm (3H), corresponding to the methyl protons of the ethoxy group.

    • A quartet at ~4.2 ppm (2H), for the methylene protons of the ethoxy group.

    • A singlet at ~2.5 ppm (3H), representing the methyl group at the 2-position.

    • Two doublets in the aromatic region (~7.0-8.5 ppm, 1H each), corresponding to the two protons on the pyridine ring, coupled to each other.

  • ¹³C NMR: The carbon NMR spectrum should display eight unique carbon signals, including those for the two ethoxy carbons, one methyl carbon, and five distinct carbons of the substituted pyridine ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands indicative of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively). Additional significant peaks will correspond to C-O stretching of the ether and C-H vibrations of the alkyl and aromatic groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion (M+) peak at an m/z of 182.18, corresponding to the molecular weight of the compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the 6-nitro group. This group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[5][6][7]

Reduction of the Nitro Group

One of the most valuable and well-documented transformations for this class of compounds is the reduction of the nitro group to an amine. This reaction converts the nitropyridine into a highly versatile 6-aminopyridine derivative, a common intermediate in pharmaceutical synthesis.[8]

Reactant This compound Product 3-Ethoxy-2-methyl-6-aminopyridine Reactant->Product Catalytic Hydrogenation Reagents H₂ (g) 5% Pd/C Ethanol Reagents->Product

Caption: Reduction of the nitro group to form the corresponding aminopyridine.

Experimental Protocol: Reduction to 3-Ethoxy-2-methyl-6-aminopyridine This protocol is based on a literature procedure for this specific transformation.[8]

  • Suspend this compound (e.g., 18.2 g) in ethanol (e.g., 300 ml) in a suitable hydrogenation vessel.

  • Add a catalytic amount of 5% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (atmospheric pressure or slightly elevated) with vigorous stirring.

  • Monitor the reaction until hydrogen uptake ceases or TLC analysis shows complete consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate in vacuo to yield the crude 3-Ethoxy-2-methyl-6-aminopyridine, which can be purified further if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly at positions ortho and para to the ring nitrogen, is inherently electron-deficient and susceptible to nucleophilic attack.[9][10] The presence of the 6-nitro group further enhances this electrophilicity. This makes the compound a prime candidate for SNAr reactions, where a strong nucleophile could potentially displace the nitro group itself or another leaving group if one were present at an activated position. Studies on similar 2-methyl-3-nitropyridines have shown they readily react with nucleophiles like thiolates, leading to substitution products.[11][12][13]

Potential Applications in Research and Drug Development

Substituted nitropyridines are foundational scaffolds in medicinal chemistry. The title compound serves as a valuable intermediate for several reasons:

  • Access to Aminopyridines: As detailed, the facile reduction to 3-ethoxy-2-methyl-6-aminopyridine provides a key building block. The resulting amino group can be readily functionalized to form amides, sulfonamides, or participate in cross-coupling reactions to build more complex molecular architectures.

  • Versatile Scaffold: The distinct electronic nature of the substituents allows for selective chemical modifications at different positions on the pyridine ring.

  • Bioisostere Potential: Pyridine rings are common bioisosteres for phenyl rings in drug design, often improving solubility and metabolic properties. The specific substitution pattern of this molecule could be explored in structure-activity relationship (SAR) studies for various biological targets.

Safety and Handling

No specific toxicology data for this compound is available. However, as with all nitroaromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For related compounds, hazard statements include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.

References

  • Hilton, M. C., Dolewski, R. D., & McNally, A. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Makosza, M., & Stalinski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH.
  • PrepChem. (n.d.). Synthesis of 3-ethoxy-2-methyl-6-aminopyridine. Retrieved from [Link]

  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.
  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

Sources

Spectroscopic Elucidation of 3-Ethoxy-2-methyl-6-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Ethoxy-2-methyl-6-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The elucidation of its molecular structure is paramount for understanding its reactivity, and potential applications. This document serves as a detailed reference for researchers, scientists, and professionals in drug development, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine core functionalized with an ethoxy, a methyl, and a nitro group. These substituents significantly influence the electronic environment of the pyridine ring, resulting in characteristic spectroscopic signatures. The strategic placement of these groups creates a unique pattern of signals in various spectroscopic analyses, which, when interpreted correctly, unequivocally confirms the compound's identity and purity.

The molecular formula for this compound is C₈H₁₀N₂O₃, with a corresponding molecular weight of 182.18 g/mol . This fundamental information is the cornerstone for the interpretation of its mass spectrum.

Figure 1: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the number and connectivity of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the protons of the ethoxy and methyl substituents. The electron-withdrawing nature of the nitro group and the electron-donating effects of the ethoxy and methyl groups create a unique electronic environment for each proton.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-5
~7.1d1HH-4
~4.2q2H-OCH₂CH₃
~2.6s3HAr-CH₃
~1.5t3H-OCH₂CH₃

Interpretation:

  • Aromatic Protons: The pyridine ring has two aromatic protons. The proton at the 5-position (H-5) is expected to be the most downfield-shifted due to the strong deshielding effect of the adjacent nitro group. The proton at the 4-position (H-4) will be upfield relative to H-5. They will appear as doublets due to coupling with each other.

  • Ethoxy Group: The methylene protons (-OCH₂-) of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) of the ethoxy group will be the most upfield signal, appearing as a triplet.

  • Methyl Group: The methyl group attached to the pyridine ring is in a relatively shielded environment and will appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160C-3
~155C-6
~150C-2
~138C-5
~115C-4
~65-OCH₂CH₃
~20Ar-CH₃
~14-OCH₂CH₃

Interpretation:

  • Aromatic Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative nitro (C-6) and oxygen (C-3) atoms are expected to be the most downfield. The carbon bearing the methyl group (C-2) will also be significantly downfield.

  • Aliphatic Carbons: The methylene carbon of the ethoxy group will appear around 65 ppm, while the methyl carbons of the ethoxy and the ring-substituted methyl group will be found in the upfield region.

Experimental Protocol for NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh ~5-10 mg of sample dissolve Dissolve in ~0.7 mL of CDCl3 start->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz) transfer->instrument lock Lock on deuterium signal instrument->lock shim Shim for homogeneity lock->shim acquire_H1 Acquire ¹H spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate ¹H signals baseline->integrate peak_pick Peak pick ¹H and ¹³C signals integrate->peak_pick

Figure 2: Workflow for NMR Data Acquisition and Processing.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming the instrument until the sharpest possible signal is obtained for a reference peak (e.g., TMS).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following ¹H acquisition, acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, accurately pick the peak frequencies and report them in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the C-H, C=C, C=N, C-O, and N-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850Medium-StrongAliphatic C-H stretch (ethoxy and methyl)
1600-1580Medium-StrongAromatic C=C and C=N stretch
1530-1500StrongAsymmetric NO₂ stretch
1350-1330StrongSymmetric NO₂ stretch
1250-1200StrongAryl-O stretch
1100-1050StrongAlkyl-O stretch

Interpretation:

  • Aromatic and Aliphatic C-H: The spectrum will show distinct stretching vibrations for the aromatic C-H bonds above 3000 cm⁻¹ and for the aliphatic C-H bonds of the ethoxy and methyl groups below 3000 cm⁻¹.

  • Nitro Group: The most characteristic and intense peaks will be due to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Ether Linkage: Strong absorption bands corresponding to the aryl-O and alkyl-O stretching vibrations of the ethoxy group will be present in the fingerprint region.

  • Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
182High[M]⁺ (Molecular Ion)
167Moderate[M - CH₃]⁺
154Moderate[M - C₂H₄]⁺
136High[M - NO₂]⁺
121Moderate[M - NO₂ - CH₃]⁺
108Moderate[M - NO₂ - C₂H₄]⁺

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 182. The fragmentation pattern will be dictated by the lability of the substituents. Common fragmentation pathways include the loss of a methyl radical (15 Da), ethene from the ethoxy group (28 Da), and the nitro group (46 Da).

M [M]⁺ m/z = 182 M_minus_CH3 [M - CH₃]⁺ m/z = 167 M->M_minus_CH3 - CH₃ M_minus_C2H4 [M - C₂H₄]⁺ m/z = 154 M->M_minus_C2H4 - C₂H₄ M_minus_NO2 [M - NO₂]⁺ m/z = 136 M->M_minus_NO2 - NO₂ M_minus_NO2_minus_CH3 [M - NO₂ - CH₃]⁺ m/z = 121 M_minus_NO2->M_minus_NO2_minus_CH3 - CH₃ M_minus_NO2_minus_C2H4 [M - NO₂ - C₂H₄]⁺ m/z = 108 M_minus_NO2->M_minus_NO2_minus_C2H4 - C₂H₄

Figure 3: Plausible Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume of the solution into the Gas Chromatograph (GC). The sample will be vaporized and separated from the solvent and any impurities on the GC column.

  • Ionization: As the sample elutes from the GC column, it enters the ion source of the Mass Spectrometer (MS), where it is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous compounds, offers a robust framework for the characterization of this molecule.[1][2][3][4][5] The detailed experimental protocols provide a standardized methodology for obtaining high-quality data. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel pyridine derivatives.

References

  • Guidechem. (n.d.). 3-ethoxy-2-nitropyridine 74037-50-6.
  • ResearchGate. (2018). Nitropyridines: Synthesis and reactions.
  • ResearchGate. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations.
  • BLD Pharm. (n.d.). 73101-78-7 | this compound.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
  • PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • SpectraBase. (n.d.). 3-Ethoxy-2-nitropyridine - Optional[Vapor Phase IR] - Spectrum.
  • SpectraBase. (n.d.). 3-Ethoxy-2-nitropyridine - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine.
  • Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.
  • TCI AMERICA. (n.d.). 3-Ethoxy-2-nitropyridine 74037-50-6.
  • Santa Cruz Biotechnology. (n.d.). 3-Ethoxy-2-nitropyridine | CAS 74037-50-6.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
  • PubChemLite. (n.d.). 3-ethoxy-2-nitropyridine (C7H8N2O3).
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ir-spectra.com. (n.d.). IS NIR Spectra.
  • Matrix Fine Chemicals. (n.d.). 3-ETHOXY-2-NITROPYRIDINE | CAS 74037-50-6.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-2-nitropyridine 98 20265-37-6.
  • ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine.

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An In-depth Technical Guide to the Properties and Synthesis of N-Aryl Acetamides, with a Focus on N-(4-propoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide addresses the core topic of the properties and synthesis of N-propoxyphenyl acetamide. Initial database searches for the provided CAS Number 73101-78-7 indicate it corresponds to 3-Ethoxy-2-methyl-6-nitropyridine, a compound with a different chemical structure. To provide a relevant and technically accurate guide in line with the expressed interest in acetamide derivatives, this document will focus on a close structural isomer, N-(4-propoxyphenyl)acetamide (CAS: 20367-32-2). The principles of synthesis and the nature of the physicochemical properties discussed herein are broadly applicable to its ortho- and meta-isomers as well.

Introduction to N-Alkoxyphenyl Acetamides

N-aryl acetamides represent a significant class of organic compounds, widely recognized for their applications in pharmaceuticals, materials science, and as synthetic intermediates. Their structure, characterized by an acetamide group linked to an aromatic ring, is a common motif in many biologically active molecules. The N-(alkoxyphenyl)acetamide series, in particular, shares a foundational structure with well-known analgesics like paracetamol (acetaminophen), where an alkoxy group replaces the hydroxyl moiety. This substitution significantly alters the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design and development. Understanding the synthesis and properties of these analogs is crucial for researchers exploring new chemical entities with tailored pharmacological profiles.

This guide provides a detailed examination of N-(4-propoxyphenyl)acetamide, serving as a representative example of this compound class. We will delve into its core physicochemical properties, provide a robust, step-by-step synthesis protocol grounded in established chemical principles, and outline methods for its characterization, ensuring a self-validating system of production and analysis.

Physicochemical Properties of N-(4-propoxyphenyl)acetamide

The physicochemical properties of a compound are fundamental to predicting its behavior in both chemical and biological systems. For N-(4-propoxyphenyl)acetamide, these parameters dictate its solubility, membrane permeability, and potential for intermolecular interactions. The data presented below are compiled from publicly accessible chemical databases and computational models.[1][2]

PropertyValueSource
IUPAC Name N-(4-propoxyphenyl)acetamidePubChem[1]
CAS Number 20367-32-2US EPA[2]
Molecular Formula C₁₁H₁₅NO₂PubChem[1]
Molecular Weight 193.24 g/mol PubChem[1]
XLogP3 (Computed) 2.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[3]
Topological Polar Surface Area 38.3 ŲPubChem[1]
Exact Mass 193.110278721 DaPubChem[1]

Expert Insights:

  • The XLogP3 value of 2.1 indicates a moderate level of lipophilicity. This property is a critical determinant of a drug candidate's ability to cross biological membranes. Compared to paracetamol (XLogP3 ≈ 0.5), N-(4-propoxyphenyl)acetamide is significantly more lipophilic, which would suggest different absorption, distribution, metabolism, and excretion (ADME) characteristics.

  • The Topological Polar Surface Area (TPSA) of 38.3 Ų is well within the range typically associated with good oral bioavailability in drug candidates (TPSA < 140 Ų).

Synthesis of N-(4-propoxyphenyl)acetamide

The most direct and widely employed method for synthesizing N-aryl acetamides is the N-acetylation of the corresponding aniline derivative.[4][5][6] This reaction involves the formation of an amide bond between the amino group of the aniline and an acetylating agent. Acetic anhydride is a common and highly effective reagent for this transformation due to its high reactivity and the fact that the byproduct, acetic acid, can be easily removed.[5][6]

The synthesis of N-(4-propoxyphenyl)acetamide proceeds via the acetylation of 4-propoxyaniline.

Synthesis_Workflow Reactant 4-Propoxyaniline Process Reaction Mixture Reactant->Process Dissolution Reagent Acetic Anhydride (CH₃CO)₂O Reagent->Process Addition Solvent Aqueous Acetic Acid or Water Solvent->Process Product N-(4-propoxyphenyl)acetamide Quench Precipitation (Addition of cold water) Process->Quench Stir at Room Temp. Filtration Vacuum Filtration & Washing Quench->Filtration Crude Product Recrystallization Recrystallization (e.g., from Ethanol/Water) Filtration->Recrystallization Purification Recrystallization->Product Characterization_Workflow cluster_purity Purity Assessment cluster_structure Structural Confirmation Start Synthesized Product MP Melting Point Determination Start->MP Purity Check TLC Thin-Layer Chromatography (TLC) Start->TLC Purity & Rf FTIR FTIR Spectroscopy Start->FTIR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation Final Confirmed Pure Product MP->Final TLC->Final FTIR->Final NMR->Final

Figure 2: Logical workflow for the characterization of the final product.
  • Melting Point Determination: A sharp melting point range is a strong indicator of high purity. Impurities typically depress and broaden the melting range. [7]* Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction. The purified product should appear as a single spot, with an Rf value distinct from the starting material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key expected peaks for N-(4-propoxyphenyl)acetamide include:

    • N-H stretch (around 3300 cm⁻¹)

    • C=O stretch (amide I band, around 1660 cm⁻¹)

    • Aromatic C=C stretches (1600-1450 cm⁻¹)

    • C-O-C stretch (ether linkage, around 1240 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The spectra will provide precise information about the chemical environment of each proton and carbon atom, confirming the connectivity and constitution of the molecule.

By following this comprehensive guide, researchers and drug development professionals can confidently synthesize and characterize N-(4-propoxyphenyl)acetamide and related N-aryl acetamide derivatives, enabling further investigation into their potential applications.

References

  • This reference is not explicitly cited in the text but provides context on related compounds. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

  • US Patent 4474985A, Purification of N-acetyl aminophenols.
  • US Patent 3917695A, Preparation of N-acetyl-p-aminophenol.
  • This reference is not explicitly cited in the text but provides context on related synthesis methods. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. [Link]

  • Part 6 of 6: Acetaminophen from p-aminophenol. YouTube. [Link]

  • This reference is not explicitly cited in the text but provides context on related synthesis methods. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

  • This reference is not explicitly cited in the text but provides context on related synthesis methods. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

  • This reference is not explicitly cited in the text but provides context on related synthesis methods. Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14 -. ResearchGate. [Link]

  • N-(2-methyl-6-propoxyphenyl)acetamide | C12H17NO2 | CID 154363076. PubChem. [Link]

  • This reference is not explicitly cited in the text but provides context on related compounds. Applying multivariate methods in the estimation of bioactivity properties of acetamide derivatives. AKJournals. [Link]

  • This reference is not explicitly cited in the text but provides context on related compounds. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

  • This reference is not explicitly cited in the text but provides context on related synthesis methods. Synthesis of Acetamides from Aryl Amines and Acetonitrile by Diazotization under Metal-Free Conditions. ResearchGate. [Link]

  • This reference is not explicitly cited in the text but provides context on analytical methods. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • This reference is not explicitly cited in the text but provides context on analytical methods. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. [Link]

  • This reference is not explicitly cited in the text but provides context on related compounds. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]

  • This reference is not explicitly cited in the text but provides context on related synthesis methods. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

  • N-(4-Propoxyphenyl)acetamide | C11H15NO2 | CID 88510. PubChem. [Link]

  • This reference is not explicitly cited in the text but provides context on related compounds. N-phenyl-N-propylacetamide. ChemSynthesis. [Link]

  • Acetamide, N-(4-propoxyphenyl)- - Substance Details. SRS | US EPA. [Link]

  • This reference is not explicitly cited in the text but provides context on related compounds. 2-amino-N-(3-propoxyphenyl)acetamide | C11H16N2O2 | CID 39242029. PubChem. [Link]

  • This reference is not explicitly cited in the text but provides context on physicochemical properties. The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives. PubMed. [Link]

  • This reference is not explicitly cited in the text but provides context on physicochemical properties. Physicochemical and Structural Properties of Non‐Steroidal Anti‐inflammatory Oxicams. IntechOpen. [Link]

  • This reference is not explicitly cited in the text but provides context on synthesis and properties. Synthesis and Properties of Surface Chemically Pure Alkylamidoamine-N-oxides at the Air/Water Interface. ResearchGate. [Link]

  • This reference is not explicitly cited in the text but provides context on physicochemical properties. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]

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An In-depth Technical Guide to the Reaction Mechanism of 3-Ethoxy-2-methyl-6-nitropyridine Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to engage in a variety of intermolecular interactions make them privileged structures in drug design. Among these, 3-Ethoxy-2-methyl-6-nitropyridine stands out as a valuable intermediate in the synthesis of more complex molecules, owing to its specific arrangement of functional groups that allow for further chemical modifications. This guide provides a detailed exploration of the reaction mechanism behind the formation of this important building block, offering insights into the underlying principles of nucleophilic aromatic substitution on the pyridine ring.

The Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The formation of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in aromatic chemistry and is particularly effective for electron-deficient aromatic systems like pyridine, especially when activated by electron-withdrawing groups.

The most common and industrially viable route for the synthesis of this compound involves the reaction of a suitable precursor, 2-chloro-6-methyl-3-nitropyridine, with sodium ethoxide. The ethoxide ion acts as the nucleophile, displacing the chloride leaving group from the pyridine ring.

Overall Reaction:

Delving into the Reaction Mechanism: A Step-by-Step Analysis

The SNAr mechanism for the formation of this compound is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the strongly nucleophilic ethoxide ion (CH₃CH₂O⁻) on the electron-deficient carbon atom at the 2-position of the 2-chloro-6-methyl-3-nitropyridine ring. This carbon is rendered highly electrophilic by the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the 3-position. This initial attack is typically the rate-determining step of the reaction.

The addition of the ethoxide ion disrupts the aromaticity of the pyridine ring, leading to the formation of a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is key to the stability of the intermediate and the feasibility of the SNAr reaction.[1]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the Meisenheimer complex collapses, and the aromaticity of the pyridine ring is restored by the elimination of the chloride ion (Cl⁻) as the leaving group. This step is generally fast. The departure of the chloride ion is facilitated by its ability to exist as a stable anion. The final product, this compound, is thus formed.

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the nucleophilic aromatic substitution reaction for the formation of this compound.

Caption: Reaction mechanism for the formation of this compound.

The Crucial Role of the Nitro Group

The presence of the nitro group (-NO₂) is critical for the success of this SNAr reaction. Its strong electron-withdrawing nature serves two primary purposes:

  • Activation of the Pyridine Ring: The nitro group significantly depletes the electron density of the pyridine ring, particularly at the ortho and para positions relative to it. This increased electrophilicity makes the ring susceptible to attack by nucleophiles.[2]

  • Stabilization of the Meisenheimer Complex: The nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. This stabilization lowers the activation energy of the first, rate-determining step, thereby accelerating the reaction.[1]

Experimental Protocol: A Practical Guide

The following is a generalized experimental protocol for the synthesis of this compound, based on established procedures for similar SNAr reactions on chloronitropyridines.[3]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-chloro-6-methyl-3-nitropyridine56057-19-3C₆H₅ClN₂O₂172.57
Sodium Ethoxide141-52-6C₂H₅NaO68.05
Anhydrous Ethanol64-17-5C₂H₅OH46.07
Dichloromethane75-09-2CH₂Cl₂84.93
Saturated aqueous sodium bicarbonateN/ANaHCO₃84.01
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04
Deionized Water7732-18-5H₂O18.02
Step-by-Step Procedure
  • Preparation of Sodium Ethoxide Solution: In a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 2-chloro-6-methyl-3-nitropyridine.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with a suitable organic solvent, such as dichloromethane.

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure product.

Experimental Workflow

experimental_workflow A Preparation of Sodium Ethoxide in Anhydrous Ethanol B Addition of 2-chloro-6-methyl-3-nitropyridine A->B C Reflux Reaction (Monitored by TLC/HPLC) B->C D Solvent Removal (Rotary Evaporation) C->D E Aqueous Work-up and Extraction with Dichloromethane D->E F Washing of Organic Layer (aq. NaHCO₃, Brine) E->F G Drying and Concentration F->G H Purification (Recrystallization/Column Chromatography) G->H I Characterization of this compound H->I

Caption: A typical experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound (CAS: 73101-78-7) can be confirmed using various analytical techniques.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), a singlet for the methyl group on the pyridine ring, and signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the pyridine ring, the methyl group, and the ethoxy group.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₁₀N₂O₃, MW: 182.18 g/mol ). Fragmentation patterns can further confirm the structure.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, the C=N and C=C bonds of the pyridine ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (-NO₂).

Conclusion

The formation of this compound via the nucleophilic aromatic substitution of 2-chloro-6-methyl-3-nitropyridine with sodium ethoxide is a robust and well-understood reaction. The key to this transformation lies in the electronic properties of the substituted pyridine ring, where the inherent electron deficiency is further enhanced by a strategically placed nitro group. This detailed guide provides researchers and drug development professionals with a comprehensive understanding of the reaction mechanism, a practical experimental framework, and the necessary analytical context to successfully synthesize and characterize this valuable chemical intermediate. A thorough grasp of these principles is essential for the rational design and efficient synthesis of novel pyridine-based pharmaceutical agents.

References

  • PrepChem. Synthesis of 3-ethoxy-2-methyl-6-aminopyridine. Available at: [Link]

  • PubChem. 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine. Available at: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available at: [Link]

  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • SpectraBase. 3-Ethoxy-2-nitropyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. c5sc02983j1.pdf. Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • LookChem. Cas 7782-78-7,Nitrosylsulfuric acid. Available at: [Link]

  • DSpace. Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph. Available at: [Link]

  • ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Available at: [Link]

  • SpectraBase. 3-Ethoxy-6-(2-methylpropyl)-1-cyclohex-2-enone - Optional[13C NMR] - Chemical. Available at: [Link]

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Navigating the Physicochemical Landscape of Nitropyridine Derivatives: A Technical Guide to 3-Ethoxy-2-nitropyridine as a Proxy for Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing the Data Gap for 3-Ethoxy-2-methyl-6-nitropyridine

In the pursuit of novel chemical entities, researchers often venture into uncharted territory where established data is scarce. A thorough investigation for "this compound" reveals a significant lack of publicly available information regarding its solubility and stability. This technical guide, therefore, pivots to a well-characterized analogue, 3-Ethoxy-2-nitropyridine , to provide a robust framework for characterization. The methodologies and principles detailed herein are directly applicable and can serve as a comprehensive blueprint for the investigation of this compound upon its synthesis and availability.

Introduction to 3-Ethoxy-2-nitropyridine: A Versatile Nitropyridine Building Block

3-Ethoxy-2-nitropyridine is a substituted pyridine derivative that holds significance as a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the electronic influence of the ethoxy substituent, imparts unique reactivity to the pyridine ring, making it a valuable precursor for the synthesis of various biologically active molecules.[1] Understanding its fundamental physicochemical properties, such as solubility and stability, is paramount for its effective utilization in synthetic transformations, purification processes, and formulation development.

Table 1: Physicochemical Properties of 3-Ethoxy-2-nitropyridine

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[2][3][4]
Molecular Weight 168.15 g/mol [2][3]
Appearance White or Colorless to Light orange to Yellow powder to lump to clear liquid[2]
Melting Point 25-32 °C[2][4]
Boiling Point 175 °C @ 50.3 mmHg[2]
Storage Temperature Refrigerated (0-10°C)[2]

Solubility Profile: A Key Determinant for Synthetic and Formulation Strategies

General Solubility Considerations

The presence of both a polar nitro group and a more nonpolar ethoxy group and pyridine ring suggests that the solubility of 3-Ethoxy-2-nitropyridine will be highly dependent on the polarity of the solvent. It is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in less polar and protic solvents.

Experimental Protocol for Quantitative Solubility Determination

To establish a precise and reliable solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of 3-Ethoxy-2-nitropyridine in various solvents.

Objective: To quantify the saturation solubility of 3-Ethoxy-2-nitropyridine in a selection of pharmaceutically and synthetically relevant solvents at controlled temperatures.

Materials:

  • 3-Ethoxy-2-nitropyridine

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Ethoxy-2-nitropyridine to a known volume of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure that equilibrium saturation is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a defined temperature (e.g., 25 °C and/or 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached a steady state.

  • Sample Collection and Preparation:

    • After equilibration, carefully withdraw a sample of the supernatant from each vial using a syringe.

    • Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3-Ethoxy-2-nitropyridine.

    • A pre-established calibration curve of known concentrations of the compound is essential for accurate quantification.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or mol/L.

G cluster_prep Solution Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Result prep1 Add excess 3-Ethoxy-2-nitropyridine to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at controlled temperature (24-48h) prep2->equil1 Place in shaker sample1 Withdraw and filter supernatant equil1->sample1 After equilibration sample2 Dilute sample sample1->sample2 sample3 Quantify by HPLC/UV-Vis sample2->sample3 data1 Report solubility (mg/mL or mol/L) sample3->data1

Workflow for Quantitative Solubility Determination.

Stability Profile: Ensuring Compound Integrity

The chemical stability of a compound is a critical attribute that affects its shelf-life, storage conditions, and its suitability for further development. Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and kinetics.

Potential Degradation Pathways

For nitropyridine derivatives, several degradation pathways can be anticipated:

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 3-hydroxy-2-nitropyridine and ethanol.

  • Reduction of the Nitro Group: The nitro group is prone to reduction, which can be initiated by reducing agents or certain light conditions, leading to nitroso, hydroxylamino, or amino derivatives.[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to a variety of degradation products.

  • Oxidative Degradation: Although the pyridine ring is relatively electron-deficient, oxidative degradation can occur under harsh conditions, potentially leading to ring-opening or the formation of N-oxides. The degradation of some alkylpyridines is known to proceed via ring cleavage.[7]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of 3-Ethoxy-2-nitropyridine under various stress conditions (hydrolysis, oxidation, and photolysis).

Materials:

  • 3-Ethoxy-2-nitropyridine

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis studies

  • Hydrogen peroxide (H₂O₂) for oxidative studies

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 3-Ethoxy-2-nitropyridine in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.

    • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and keep at room temperature.

    • Photostability: Expose the stock solution in a transparent container to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • HPLC Analysis:

    • Analyze the stressed samples using a stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.

    • A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of 3-Ethoxy-2-nitropyridine at each time point.

    • Identify and, if possible, characterize the major degradation products.

G cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome start_node Stock Solution of 3-Ethoxy-2-nitropyridine acid Acidic Hydrolysis (0.1 N HCl, heat) start_node->acid base Basic Hydrolysis (0.1 N NaOH) start_node->base oxide Oxidation (3% H2O2) start_node->oxide photo Photolysis (ICH Q1B) start_node->photo sampling Sample at Time Points acid->sampling base->sampling oxide->sampling photo->sampling hplc HPLC-PDA/MS Analysis sampling->hplc degradation Determine % Degradation hplc->degradation products Identify Degradation Products hplc->products

Workflow for Forced Degradation Studies.

Conclusion and Forward-Looking Recommendations

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-Ethoxy-2-nitropyridine. While serving as a valuable resource for this specific compound, its primary utility lies in its adaptability for the characterization of novel nitropyridine derivatives such as this compound. By implementing these detailed protocols, researchers can generate the critical physicochemical data necessary to accelerate drug discovery and development programs. It is strongly recommended that these studies be undertaken at the earliest stages of research to inform decision-making regarding lead candidate selection, synthetic route optimization, and formulation strategy.

References

  • PubChem Compound Summary for CID 4780551, 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine. National Center for Biotechnology Information. [Link]

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  • PubChem Compound Summary for CID 4738463, 3-Bromo-6-ethoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Starting Materials and Synthetic Strategies for 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethoxy-2-methyl-6-nitropyridine is a key substituted pyridine derivative, valuable as a precursor in the development of more complex molecules, particularly in the synthesis of pharmacologically active compounds. For instance, it serves as a direct antecedent to 3-ethoxy-2-methyl-6-aminopyridine through catalytic reduction, a moiety found in various research compounds[1]. This guide provides a comprehensive analysis of the viable synthetic pathways leading to this target molecule, focusing on the selection of appropriate starting materials and the strategic sequencing of functional group introductions. We will explore two primary, logically divergent strategies: a late-stage nitration of a fully substituted pyridine core and an early-stage nitration followed by subsequent functionalization. This document is intended for researchers and process chemists in the fields of organic synthesis and drug development, offering field-proven insights into the causality behind experimental choices and detailed, reproducible protocols.

Core Synthetic Challenges & Strategic Overview

The synthesis of a polysubstituted pyridine such as this compound presents a classic challenge in heterocyclic chemistry: the regioselective installation of multiple functional groups onto the pyridine ring. The electron-deficient nature of the pyridine ring makes it generally resistant to electrophilic aromatic substitution, such as nitration, often requiring harsh conditions[2]. Conversely, the strategic placement of electron-donating groups (EDGs) like methyl and ethoxy can facilitate this process while also directing the position of substitution.

Our analysis consolidates the synthetic approaches into two primary strategies, originating from the common and versatile starting material, 2-methyl-3-hydroxypyridine .

  • Pathway A: Late-Stage Nitration. This strategy involves first constructing the 3-ethoxy-2-methylpyridine intermediate, followed by the introduction of the nitro group at the final step. The success of this pathway hinges on the directing effects of the pre-existing substituents to achieve nitration at the desired C-6 position.

  • Pathway B: Early-Stage Nitration. This alternative approach introduces the nitro group onto the 2-methyl-3-hydroxypyridine core at an early stage, leveraging the powerful directing effect of the hydroxyl group. The final step is the ethylation of the resulting nitropyridinol.

The selection between these pathways depends on factors such as starting material availability, desired process scalability, and tolerance for specific reaction conditions.

Pathway A: Synthesis via Late-Stage Nitration

This pathway prioritizes the formation of the ether linkage before tackling the challenging nitration step. The key intermediate, 3-ethoxy-2-methylpyridine, is synthesized first, and its electronic properties are then exploited to direct the incoming nitro group.

Logical Framework for Pathway A

The rationale behind this approach is that the combined activating and directing effects of the C-2 methyl group (ortho-, para-directing) and the C-3 ethoxy group (ortho-, para-directing) will strongly favor electrophilic substitution at the C-6 position, which is para to the potent ethoxy director.

G A 2-Methyl-3-hydroxypyridine B 3-Ethoxy-2-methylpyridine A->B Ethylation (NaH, EtI) C This compound B->C Nitration (HNO₃, H₂SO₄)

Caption: Synthetic workflow for Pathway A (Late-Stage Nitration).

Step 2.1: Ethylation of 2-Methyl-3-hydroxypyridine

The initial step is a standard Williamson ether synthesis. The phenolic proton of 2-methyl-3-hydroxypyridine is first removed by a strong base, typically sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then undergoes an SN2 reaction with an ethylating agent like ethyl iodide (EtI) or diethyl sulfate.

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

  • Solvent: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve 2-methyl-3-hydroxypyridine (1.0 eq.) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting solution back to 0 °C and add ethyl iodide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield pure 3-ethoxy-2-methylpyridine.

Step 2.2: Nitration of 3-Ethoxy-2-methylpyridine

The nitration of the pyridine ring is an electrophilic aromatic substitution that typically requires a strong nitrating agent, such as a mixture of concentrated nitric and sulfuric acids ("mixed acid"). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice-salt bath, add concentrated sulfuric acid.

  • Substrate Addition: Slowly add 3-ethoxy-2-methylpyridine (1.0 eq.) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between 0 and 5 °C. After the addition is complete, stir the reaction at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate may form. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If the product is an oil, extract it with dichloromethane or ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Pathway B: Synthesis via Early-Stage Nitration

This strategy introduces the nitro group onto the 2-methyl-3-hydroxypyridine scaffold first, creating the key intermediate 2-methyl-6-nitro-3-pyridinol. This approach leverages the strong activating and para-directing effect of the hydroxyl group to ensure regioselective nitration.

Logical Framework for Pathway B

The primary advantage here is the predictable regiochemistry of the nitration step. The hydroxyl group is a more powerful activating group than an ethoxy group, and its strong directing influence makes the formation of the 6-nitro isomer highly favorable. The subsequent ethylation is typically a straightforward and high-yielding transformation.

G A 2-Methyl-3-hydroxypyridine B 2-Methyl-6-nitro-3-pyridinol A->B Nitration (KNO₃, H₂SO₄) C This compound B->C Ethylation (K₂CO₃, EtI)

Caption: Synthetic workflow for Pathway B (Early-Stage Nitration).

Step 3.1: Nitration of 2-Methyl-3-hydroxypyridine

Nitrating a hydroxypyridine can be achieved under slightly different conditions than its ether counterpart. A common and effective method uses potassium nitrate (KNO₃) in concentrated sulfuric acid. This system generates the nitronium ion in situ under controlled conditions, often leading to cleaner reactions and higher yields compared to mixed acid for this class of substrate[3].

  • Setup: In a flask cooled to 0 °C, dissolve 2-methyl-3-hydroxypyridine (1.0 eq.) in concentrated sulfuric acid with stirring.

  • Nitrating Agent: Add potassium nitrate (KNO₃) (1.1-1.2 eq.) portion-wise to the solution, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Some protocols may require gentle heating (e.g., to 40-50 °C) to drive the reaction to completion[3].

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., solid NaHCO₃ or concentrated NH₄OH) to a pH of 5-7.

  • Isolation: The product, 2-methyl-6-nitro-3-pyridinol, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 3.2: Ethylation of 2-Methyl-6-nitro-3-pyridinol

The final step is the ethylation of the hydroxyl group. Due to the presence of the acidic phenolic proton, a milder base than sodium hydride, such as potassium carbonate (K₂CO₃), is often sufficient, especially in a polar aprotic solvent like DMF or acetone.

  • Setup: To a round-bottom flask, add 2-methyl-6-nitro-3-pyridinol (1.0 eq.), potassium carbonate (K₂CO₃) (2.0-3.0 eq.), and a suitable solvent such as acetone or DMF.

  • Alkylation: Add ethyl iodide (1.5 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56 °C) or at 60-70 °C (for DMF) and stir for 6-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Isolation: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product.

Comparative Analysis of Synthetic Pathways

The choice between Pathway A and Pathway B involves a trade-off between the predictability of the nitration step and the overall process flow.

FeaturePathway A (Late-Stage Nitration)Pathway B (Early-Stage Nitration)
Key Starting Material 2-Methyl-3-hydroxypyridine2-Methyl-3-hydroxypyridine
Critical Step Regioselective nitration of 3-ethoxy-2-methylpyridine.Nitration of 2-methyl-3-hydroxypyridine.
Primary Advantage Potentially simpler process with fewer intermediate isolations if the nitration is high-yielding.Highly predictable regioselectivity in the nitration step due to the powerful -OH director.
Potential Challenge Risk of forming undesired nitrated isomers (e.g., at C-4). Nitration conditions can be harsh, potentially cleaving the ether linkage.The intermediate, 2-methyl-6-nitro-3-pyridinol, is a solid that requires isolation before the final ethylation step.
Ideal For Scenarios where the regioselectivity of the final nitration is known to be high and a more streamlined synthesis is preferred.Situations where absolute control over regiochemistry is paramount and process robustness is prioritized over step economy.

Conclusion for Drug Development Professionals

For researchers and drug development professionals, both pathways offer viable routes to this compound. Pathway B (Early-Stage Nitration) is generally recommended for initial scale-up and process validation due to its superior regiochemical control. The nitration of 2-methyl-3-hydroxypyridine is a robust transformation that reliably yields the desired 6-nitro isomer, minimizing the formation of difficult-to-separate impurities. While it involves an additional isolation step, the predictability and cleanliness of the reaction often translate to higher overall yields and simpler purification of the final product. Pathway A (Late-Stage Nitration) remains a valid alternative, particularly for small-scale library synthesis where minor isomers can be removed chromatographically, but it carries a higher risk of regioselectivity issues that would need to be carefully optimized during process development. The choice of starting materials and synthetic route will ultimately be guided by the specific constraints of the project, including cost, timeline, and the required purity of the final compound.

References

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A Theoretical Investigation into the Electronic Landscape of 3-Ethoxy-2-methyl-6-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Its nitrogen atom provides a site for hydrogen bonding and alters the electronic distribution of the aromatic ring, influencing binding affinities and pharmacokinetic properties. The functionalization of the pyridine ring with various substituents allows for the fine-tuning of these properties.

In the case of 3-Ethoxy-2-methyl-6-nitropyridine, we have a fascinating combination of substituents:

  • Nitro Group (-NO₂): A potent electron-withdrawing group that significantly modulates the electronic structure of the pyridine ring, making it more electron-deficient.[5][6] This can influence the molecule's reactivity and potential as an inhibitor in biological systems.

  • Ethoxy (-OCH₂CH₃) and Methyl (-CH₃) Groups: Both are considered electron-donating groups.[5][6] Their presence is expected to counteract the effect of the nitro group to some extent, creating a complex electronic interplay that dictates the molecule's overall properties.

Understanding the precise nature of this electronic balance is crucial for predicting the molecule's behavior and designing new derivatives with enhanced therapeutic potential.[1][7]

Theoretical Methodology: A Validated Computational Approach

To elucidate the electronic structure of this compound, a computational approach based on Density Functional Theory (DFT) is recommended due to its excellent balance of accuracy and computational efficiency for organic molecules.[3][8]

Computational Protocol

A rigorous and reproducible computational workflow is essential for obtaining reliable theoretical data. The following step-by-step protocol is proposed, based on methods widely used for similar pyridine derivatives:[9][10]

  • Geometry Optimization: The initial step involves finding the most stable 3D conformation of the molecule. This is achieved by performing a geometry optimization calculation. A commonly used and effective level of theory for this purpose is the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[3][9]

  • Frequency Calculations: Following optimization, vibrational frequency calculations should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.

  • Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:

    • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.[8]

    • Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules, such as biological targets.[9]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule, including atomic charges and orbital interactions.[5][6]

The logical flow of this computational protocol is illustrated in the diagram below:

G A Initial Molecular Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Prediction of IR Spectrum C->E F Electronic Property Calculations D->F G HOMO-LUMO Analysis F->G H MEP Mapping F->H I NBO Analysis F->I

Caption: A typical computational workflow for the theoretical analysis of this compound.

Predicted Electronic Structure and Properties

Based on established principles and studies of related molecules, we can predict the key electronic features of this compound.

Molecular Geometry

The pyridine ring will exhibit some deviation from perfect planarity due to the steric hindrance of the substituents. The presence of the electron-withdrawing nitro group is expected to cause a slight increase in the endocyclic C-C bond lengths adjacent to it, while the electron-donating ethoxy and methyl groups may lead to minor bond length shortenings in their vicinity.[5][6]

Frontier Molecular Orbitals (HOMO & LUMO)

The distribution of the HOMO and LUMO is critical for understanding the molecule's reactivity.

  • HOMO: The Highest Occupied Molecular Orbital is likely to be localized primarily on the pyridine ring and the oxygen atom of the ethoxy group, which are the more electron-rich parts of the molecule.

  • LUMO: The Lowest Unoccupied Molecular Orbital is expected to be concentrated on the nitro group and the pyridine ring, reflecting the electron-withdrawing nature of the nitro substituent.[11]

The energy gap between the HOMO and LUMO is predicted to be relatively small, suggesting that the molecule may be chemically reactive.

The conceptual diagram below illustrates the expected localization of the HOMO and LUMO.

G cluster_0 This compound mol Pyridine Ring ethoxy Ethoxy Group methyl Methyl Group nitro Nitro Group HOMO HOMO (Electron-rich regions) HOMO->mol Significant contribution HOMO->ethoxy Major contribution LUMO LUMO (Electron-poor regions) LUMO->mol Significant contribution LUMO->nitro Major contribution

Caption: Predicted localization of Frontier Molecular Orbitals (HOMO and LUMO).

Molecular Electrostatic Potential (MEP)

The MEP map is anticipated to show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro and ethoxy groups, indicating these as likely sites for electrophilic attack. Conversely, a region of positive potential (blue) is expected around the hydrogen atoms of the methyl and ethoxy groups.

Experimental Validation: A Self-Validating Framework

Theoretical predictions are most powerful when they are validated by experimental data. The following experimental techniques are recommended for the characterization of this compound and for comparison with the computational results.

Synthesis

The synthesis of this compound can likely be achieved through standard organic chemistry reactions, potentially involving the nitration of a corresponding 2-diethylamino-6-methyl pyridine precursor, although specific conditions would need to be optimized.[2]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide definitive information about the chemical environment of each atom in the molecule.[12] The predicted chemical shifts from DFT calculations can be compared with the experimental data to validate the computed electronic structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The experimental IR spectrum should be compared with the vibrational frequencies calculated using DFT.[13] Key vibrational modes, such as the N-O stretching of the nitro group and C-O stretching of the ethoxy group, can be identified and compared.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations can be correlated with the absorption maxima observed in the experimental UV-Vis spectrum.[12][14]

Quantitative Data Summary

The following table outlines the key theoretical and experimental data points that should be collected and compared for a comprehensive analysis.

Property Theoretical Data (DFT) Experimental Data
Bond Lengths (Å) Calculated values for C-N, C-C, N-O, C-OX-ray Crystallography (if single crystals can be obtained)
**Bond Angles (°) **Calculated values for key anglesX-ray Crystallography
¹H NMR Chemical Shifts (ppm) Calculated values¹H NMR Spectroscopy
¹³C NMR Chemical Shifts (ppm) Calculated values¹³C NMR Spectroscopy
IR Vibrational Frequencies (cm⁻¹) Calculated frequencies for key functional groupsFT-IR Spectroscopy
Electronic Transitions (nm) Calculated excitation energies and oscillator strengths (TD-DFT)UV-Vis Spectroscopy

Conclusion and Future Directions

This technical guide provides a robust theoretical framework for investigating the electronic structure of this compound. By following the proposed computational protocol and validating the results with the outlined experimental techniques, researchers can gain a deep understanding of this molecule's electronic landscape. This knowledge is foundational for its potential application in drug design and materials science. Future studies could expand upon this work by investigating the molecule's reactivity in specific chemical reactions, its interaction with biological targets through molecular docking simulations, and the synthesis and analysis of novel derivatives with tailored electronic properties.

References

  • Kovács, A., & Szabó, A. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1208, 127883.
  • Kovács, A., & Szabó, A. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. ResearchGate. Available at: [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI. Retrieved from [Link]

  • Murray, P., et al. (2012). On the electronic structure of nitro-substituted bipyridines and their platinum complexes. Dalton Transactions, 41(8), 2429-2440.
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An In-depth Technical Guide to 3-Ethoxy-2-methyl-6-nitropyridine: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-2-methyl-6-nitropyridine, a specialty chemical intermediate. Due to a limited direct historical record of its discovery, this document reconstructs a plausible and scientifically rigorous synthesis pathway based on established principles of pyridine chemistry. The guide details the probable synthetic routes from readily available precursors, complete with step-by-step experimental protocols. Furthermore, it consolidates available physical and spectroscopic data for the characterization of this compound. This document is intended for researchers, synthetic chemists, and professionals in drug development and materials science who require a thorough understanding of this molecule's preparation and properties.

Introduction and Inferred Historical Context

This compound (CAS No. 73101-78-7) is a substituted nitropyridine that, while not extensively documented in primary scientific literature, holds potential as a versatile intermediate in organic synthesis. Its structure, featuring an electron-donating ethoxy group and a methyl group alongside a strongly electron-withdrawing nitro group on a pyridine ring, suggests its utility in the synthesis of more complex heterocyclic systems. These systems are often scaffolds for biologically active molecules.

The discovery of this compound is not marked by a seminal publication. Instead, its appearance in the catalogs of chemical suppliers suggests a more recent, demand-driven synthesis, likely for use in proprietary research and development programs. The likely impetus for its creation would be as a building block for downstream products, such as the corresponding amino derivative, 3-ethoxy-2-methyl-6-aminopyridine, which can be obtained by the reduction of the nitro group[1]. This amino derivative could then serve as a precursor for a variety of pharmaceutical or agrochemical candidates.

This guide, therefore, presents a logical reconstruction of the synthesis of this compound, based on analogous and well-established reactions in pyridine chemistry.

Plausible Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound can be logically approached through two primary retrosynthetic disconnections, both beginning from more common starting materials.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) on a Chloropyridine Precursor. Pathway B: Williamson Ether Synthesis on a Hydroxypyridine Precursor.

Pathway A is often preferred in industrial settings due to the typically lower cost and higher reactivity of chloro-nitropyridine intermediates.

Pathway A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is the most probable and efficient route for the synthesis of this compound. The strategy involves the reaction of a corresponding 3-chloro-2-methyl-6-nitropyridine with sodium ethoxide. The strong electron-withdrawing effect of the nitro group in the para position to the chlorine atom activates the ring towards nucleophilic attack by the ethoxide ion.

The overall synthesis can be visualized as a two-step process starting from commercially available 2-chloro-6-methylpyridine.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Ethoxylation (SNAr) 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine 3-Chloro-2-methyl-6-nitropyridine 3-Chloro-2-methyl-6-nitropyridine 2-Chloro-6-methylpyridine->3-Chloro-2-methyl-6-nitropyridine HNO3, H2SO4 3-Chloro-2-methyl-6-nitropyridine_2 3-Chloro-2-methyl-6-nitropyridine This compound This compound 3-Chloro-2-methyl-6-nitropyridine_2->this compound NaOEt, EtOH

Caption: Proposed two-step synthesis of this compound.

Materials:

  • 2-Chloro-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 25.5 g (0.2 mol) of 2-chloro-6-methylpyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by carefully adding 21 mL of fuming nitric acid to 40 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-6-methylpyridine in sulfuric acid over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol or by column chromatography.

Materials:

  • 3-Chloro-2-methyl-6-nitropyridine

  • Sodium metal

  • Anhydrous Ethanol

  • Dichloromethane

  • Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 150 mL of anhydrous ethanol.

  • Carefully add 5.1 g (0.22 mol) of sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • To the sodium ethoxide solution, add 34.5 g (0.2 mol) of 3-chloro-2-methyl-6-nitropyridine.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add 200 mL of water and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Characterization and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. It is important to note that some of this data is predicted or sourced from chemical suppliers and should be confirmed by analytical testing.

PropertyValueSource
CAS Number 73101-78-7[2]
Molecular Formula C8H10N2O3[3]
Molecular Weight 182.18 g/mol [3]
Appearance Off-white to yellow crystalline solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in most organic solvents
Spectroscopic Data (Predicted/Reference)
  • 1H NMR (CDCl3, 400 MHz):

    • δ (ppm): ~8.0-8.2 (d, 1H, pyridine-H), ~7.2-7.4 (d, 1H, pyridine-H), ~4.2 (q, 2H, -OCH2CH3), ~2.5 (s, 3H, -CH3), ~1.5 (t, 3H, -OCH2CH3).

  • 13C NMR (CDCl3, 100 MHz):

    • δ (ppm): ~160 (C-NO2), ~155 (C-OEt), ~140 (C-CH3), ~135 (CH-pyridine), ~120 (CH-pyridine), ~65 (-OCH2CH3), ~20 (-CH3), ~15 (-OCH2CH3).

  • IR (KBr, cm-1):

    • ~1580-1600 (aromatic C=C stretch), ~1520-1540 (asymmetric NO2 stretch), ~1340-1360 (symmetric NO2 stretch), ~1250-1300 (C-O-C stretch).

  • Mass Spectrometry (EI):

    • m/z (%): 182 (M+), 153 (M+ - C2H5), 136 (M+ - NO2).

Applications and Future Outlook

The primary application of this compound is as a chemical intermediate. Its utility stems from the reactivity of the nitro group and the pyridine core.

G Start This compound Amino 3-Ethoxy-2-methyl-6-aminopyridine Start->Amino Reduction (e.g., H2/Pd, SnCl2) Pharma Pharmaceuticals Amino->Pharma Further Functionalization Agro Agrochemicals Amino->Agro Further Functionalization

Caption: Potential applications of this compound.

The most direct and valuable transformation is the reduction of the nitro group to an amine, yielding 3-ethoxy-2-methyl-6-aminopyridine[1]. This resulting aminopyridine is a versatile building block for:

  • Pharmaceutical Synthesis: The amino group can be acylated, alkylated, or used in coupling reactions to construct more complex molecules with potential therapeutic activity.

  • Agrochemical Development: Substituted aminopyridines are known to be present in some herbicides and pesticides.

  • Materials Science: The pyridine scaffold can be incorporated into polymers or dyes.

As the demand for novel chemical entities in various fields continues to grow, the importance of versatile and readily synthesizable intermediates like this compound is likely to increase.

Safety and Handling

Nitrated organic compounds should be handled with care as they can be energetic. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. All manipulations should be performed in a well-ventilated fume hood. Avoid heating the compound in a sealed container. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

While the formal discovery of this compound is not well-documented, a logical and efficient synthesis has been outlined in this guide. Based on established chemical principles, the most probable route involves the nitration of 2-chloro-6-methylpyridine followed by a nucleophilic aromatic substitution with sodium ethoxide. This compound serves as a valuable intermediate, primarily for the synthesis of its amino derivative, opening pathways to a range of more complex molecules for applications in pharmaceuticals and agrochemicals. This guide provides the necessary technical information for researchers and developers to synthesize, characterize, and utilize this versatile building block.

References

  • PrepChem. (n.d.). Synthesis of 3-ethoxy-2-methyl-6-aminopyridine. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: 3-Ethoxy-2-methyl-6-nitropyridine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Ethoxy-2-methyl-6-nitropyridine

This compound is a substituted pyridine derivative that serves as a highly valuable intermediate in synthetic organic chemistry. Its utility is anchored in the strategic placement of its functional groups around the pyridine core. The electron-withdrawing nitro group at the 6-position activates the ring system and, most importantly, serves as a latent amino group. The ethoxy and methyl groups at the 3- and 2-positions, respectively, provide steric and electronic differentiation, allowing for the construction of complex, multi-substituted heterocyclic scaffolds.

The primary application of this intermediate lies in its conversion to 3-ethoxy-2-methyl-6-aminopyridine. This transformation unlocks a critical synthetic handle—the amino group—which can be readily functionalized to build a diverse array of target molecules. Substituted aminopyridines are privileged structures in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals targeting a wide range of diseases. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the properties, synthesis, and core applications of this compound, complete with detailed, field-tested protocols.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in the laboratory.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 73101-78-7 [1]
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Appearance Expected to be a yellow to orange solid or oil [2]

| Purity | Commercially available at >98.0% (GC) |[2] |

Table 2: Expected Spectroscopic Data

Technique Expected Chemical Shifts / Frequencies
¹H NMR (CDCl₃) δ ~7.0-8.0 ppm (2H, aromatic protons), ~4.2 ppm (q, 2H, -OCH₂CH₃), ~2.5 ppm (s, 3H, Ar-CH₃), ~1.5 ppm (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃) δ ~160-120 ppm (aromatic carbons), ~65 ppm (-OCH₂CH₃), ~20 ppm (Ar-CH₃), ~15 ppm (-OCH₂CH₃)

| IR (KBr) | ~1580-1610 cm⁻¹ (Ar C=C, C=N stretch), ~1520-1540 cm⁻¹ & ~1340-1360 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~1250 cm⁻¹ (Ar-O-C stretch) |

Synthesis of this compound

The synthesis of this intermediate typically involves the introduction of the nitro and ethoxy groups onto a pre-existing 2-methylpyridine scaffold. A common and effective strategy is the ethoxylation of a corresponding 3-hydroxy-2-methyl-6-nitropyridine precursor. The Mitsunobu reaction is exceptionally well-suited for this transformation, offering mild conditions and high yields.

The causality behind choosing the Mitsunobu reaction lies in its ability to form C-O bonds under neutral conditions, avoiding the harsh bases that might otherwise lead to unwanted side reactions on the sensitive nitropyridine ring. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the hydroxyl group of the pyridine.

Start 3-Hydroxy-2-methyl- 6-nitropyridine + Ethanol Reagents PPh₃, DIAD (or DEAD) THF, 0°C to RT Start->Reagents Mitsunobu Reaction Product 3-Ethoxy-2-methyl- 6-nitropyridine Reagents->Product

Caption: Proposed Mitsunobu synthesis of the title compound.

Protocol 3.1: Synthesis via Mitsunobu Reaction

This protocol is adapted from standard Mitsunobu procedures for the etherification of hydroxypyridines.[3]

Materials:

  • 3-Hydroxy-2-methyl-6-nitropyridine (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Anhydrous Ethanol (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 3-hydroxy-2-methyl-6-nitropyridine (1.0 eq) and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF.

  • Addition of Alcohol: Add anhydrous ethanol (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Initiation: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. Causality: The dropwise addition at 0 °C is critical to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, concentrate the mixture using a rotary evaporator.[3]

  • Extraction: To the resulting residue, add a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3x volume).[3] The organic layers are combined.

  • Washing: Wash the combined organic phase sequentially with water and brine. This removes water-soluble impurities and residual reagents.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Core Application: Reduction to 3-Ethoxy-2-methyl-6-aminopyridine

The most significant application of this compound is its reduction to the corresponding 6-amino derivative. This transformation is a cornerstone reaction, converting the nitro group into a versatile primary amine that can undergo a vast range of subsequent functionalizations.

Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method for this reduction. It is clean, high-yielding, and avoids the use of stoichiometric metal reagents that can complicate purification.

Nitro 3-Ethoxy-2-methyl- 6-nitropyridine Reagents H₂ (1 atm) 5% Pd/C Ethanol Nitro->Reagents Catalytic Hydrogenation Amine 3-Ethoxy-2-methyl- 6-aminopyridine Reagents->Amine

Caption: Reduction of the nitro group to a primary amine.

Protocol 4.1: Catalytic Hydrogenation of the Nitro Group

This protocol is based on a standard procedure for the reduction of nitropyridines.[4]

Materials:

  • This compound (1.0 eq)

  • 5% Palladium on Carbon (Pd/C) (5-10% w/w)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Celite® or a similar filter aid

Experimental Workflow:

A Suspend nitro compound and Pd/C in Ethanol B Evacuate and backfill flask with H₂ gas (3x) A->B C Stir vigorously under H₂ atmosphere (1 atm, balloon) B->C D Monitor reaction by TLC until completion C->D E Filter through Celite® to remove Pd/C catalyst D->E F Wash Celite® pad with fresh Ethanol E->F G Combine filtrates and concentrate in vacuo F->G H Obtain crude 3-Ethoxy-2-methyl- 6-aminopyridine G->H

Caption: Workflow for catalytic hydrogenation.

Procedure:

  • Reaction Setup: In a hydrogenation flask, suspend this compound (1.0 eq) and 5% Pd/C (5-10% by weight of the starting material) in ethanol.[4]

  • Inerting: Seal the flask and carefully evacuate the atmosphere, then backfill with nitrogen or argon. Repeat this cycle three times. Finally, evacuate and backfill with hydrogen gas from a balloon.

  • Hydrogenation: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (1 atm is typically sufficient). Trustworthiness: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas for an efficient reaction.

  • Monitoring: Monitor the reaction by TLC until all the starting material has been consumed. The product amine is typically more polar than the starting nitro compound.

  • Catalyst Removal: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Pd/C can be pyrophoric, especially after use. Filtering under a wet (with solvent) condition and avoiding letting the catalyst dry in the air is a critical safety measure.

  • Isolation: Wash the filter cake thoroughly with additional ethanol.[4]

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-ethoxy-2-methyl-6-aminopyridine, which can often be used in the next step without further purification.

Safety and Handling

Substituted nitropyridines require careful handling due to their potential reactivity and toxicity. Always consult the material safety data sheet (SDS) for this compound before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Keep away from strong oxidizing agents and bases.[6]

  • Fire Hazard: While not always flammable, related nitro compounds can be combustible and may decompose at high temperatures to produce toxic fumes (NOx).[7]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine. National Center for Biotechnology Information. URL: [Link]

  • PrepChem.com. Synthesis of 3-ethoxy-2-methyl-6-aminopyridine. URL: [Link]

  • Matrix Fine Chemicals. 3-ETHOXY-2-NITROPYRIDINE | CAS 74037-50-6. URL: [Link]

  • PubChem. 6-Methoxy-2-methyl-3-nitropyridine. National Center for Biotechnology Information. URL: [Link]

  • PubChem. 3-[2-[4-Bromo-2-(trifluoromethyl)phenoxy]ethoxy]-6-methyl-2-nitropyridine. National Center for Biotechnology Information. URL: [Link]

  • TCI AMERICA. 3-Ethoxy-2-nitropyridine. URL: [Link]

  • PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. National Institutes of Health. URL: [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. (2022-04-28). URL: [Link]

  • PubChem. 3-Bromo-6-ethoxy-2-methylpyridine. National Center for Biotechnology Information. URL: [Link]

Sources

Application Notes and Protocols for 3-Ethoxy-2-methyl-6-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Nitropyridine Scaffold

3-Ethoxy-2-methyl-6-nitropyridine is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic molecules for medicinal chemistry applications. Its chemical architecture, characterized by an electron-withdrawing nitro group and strategically positioned ethoxy and methyl groups, offers a versatile platform for the generation of diverse compound libraries. The pyridine core is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. The substituents on this particular scaffold provide chemical handles for a variety of transformations, making it an attractive starting material for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

The primary strategic importance of this compound lies in its latent functionality. The nitro group at the 6-position can be readily reduced to a primary amine, 3-ethoxy-2-methyl-6-aminopyridine. This transformation is a gateway to a multitude of subsequent chemical reactions, including amide bond formation, sulfonamide synthesis, and participation in various cross-coupling reactions. These derivatizations are fundamental in exploring the structure-activity relationships (SAR) of potential drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and handling of this compound. It includes detailed protocols for its conversion to the key aminopyridine intermediate and outlines the subsequent synthetic strategies for its incorporation into bioactive molecules.

Physicochemical Properties and Safety Data

A clear understanding of the physical and chemical properties of a starting material is paramount for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 73101-78-7[1][2]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Safety and Handling:

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Core Application: Synthesis of the 3-Ethoxy-2-methyl-6-aminopyridine Intermediate

The cornerstone of this compound's utility is its conversion to 3-ethoxy-2-methyl-6-aminopyridine. This transformation unmasks a reactive amino group, which is a versatile handle for further synthetic elaboration. The reduction of the nitro group is a common and well-understood reaction in organic synthesis.

G start This compound intermediate 3-Ethoxy-2-methyl-6-aminopyridine start->intermediate Reduction of Nitro Group (e.g., Catalytic Hydrogenation) end Bioactive Molecules (e.g., Kinase Inhibitors) intermediate->end Further Derivatization (Amide coupling, etc.)

Figure 1: General workflow for the utilization of this compound.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 3-Ethoxy-2-methyl-6-aminopyridine

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Materials:

  • This compound

  • Ethanol (EtOH) or Methanol (MeOH), reagent grade

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol%).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol to dissolve the starting material.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3-ethoxy-2-methyl-6-aminopyridine.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

  • Solvent: Ethanol and methanol are common solvents for hydrogenation as they are relatively inert and can dissolve a wide range of organic compounds.

  • Inert Atmosphere: Handling the catalyst under an inert atmosphere prevents potential ignition of the solvent vapors in the presence of the catalyst and hydrogen.

  • Celite® Filtration: Celite® is used to prevent the fine palladium particles from passing through the filter paper, ensuring complete removal of the catalyst.

Application in Kinase Inhibitor Synthesis: A Design Perspective

Kinase inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme through hydrogen bonding interactions. The amino group of 3-ethoxy-2-methyl-6-aminopyridine is perfectly positioned to act as a hydrogen bond donor to the hinge region of a kinase.

G aminopyridine 3-Ethoxy-2-methyl-6-aminopyridine amide_coupling Amide Coupling with Carboxylic Acid Partner aminopyridine->amide_coupling hinge Kinase Hinge Region inhibitor Potential Kinase Inhibitor amide_coupling->inhibitor inhibitor->hinge H-Bonding Interaction

Figure 2: Conceptual design of a kinase inhibitor using the aminopyridine scaffold.

Protocol 2: General Procedure for Amide Coupling with 3-Ethoxy-2-methyl-6-aminopyridine

Amide bond formation is a fundamental reaction in medicinal chemistry used to link building blocks. This protocol provides a general method for coupling the aminopyridine intermediate with a carboxylic acid.

Materials:

  • 3-Ethoxy-2-methyl-6-aminopyridine

  • A suitable carboxylic acid (R-COOH)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Reactant Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent, add the coupling agent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of 3-ethoxy-2-methyl-6-aminopyridine (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • Coupling Agents: HATU, HBTU, and EDC/HOBt are commonly used coupling reagents that facilitate the formation of the amide bond by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • Organic Base: A non-nucleophilic organic base like DIPEA is used to neutralize the acidic byproducts of the coupling reaction and to ensure the amine is in its free base form for optimal reactivity.

  • Anhydrous Solvent: Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to lower yields.

Future Perspectives and Broader Applications

The versatility of the 3-ethoxy-2-methyl-6-aminopyridine scaffold extends beyond kinase inhibitors. The primary amino group can be a nucleophile in various other transformations, including:

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides, another important functional group in medicinal chemistry.

  • Buchwald-Hartwig Amination: Participation as the amine component in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides or triflates.

  • Pictet-Spengler Reaction: Condensation with aldehydes or ketones to construct more complex fused heterocyclic systems.

The exploration of these and other synthetic routes will undoubtedly expand the utility of this compound as a valuable starting material in the ongoing quest for novel therapeutic agents. As new biological targets are identified, the strategic derivatization of this versatile scaffold will continue to be a valuable approach in drug discovery.

References

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. [Link]

  • Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. PubMed. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]

  • 7-{[3-(2-{[(6-Aminopyridin-2-yl)methyl]amino}ethoxy)phenoxy]methyl}quinolin-2-amine. PubChem. [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. [Link]

  • 3-Quinolinecarbonitrile, 6-amino-4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-, hydrochloride (1:1). CAS Common Chemistry. [Link]

  • Aminopyrimidines as kinase inhibitors.

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Application of 3-Ethoxy-2-methyl-6-nitropyridine in the Synthesis of Novel Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical target classes in modern drug discovery. The development of small-molecule kinase inhibitors that target the ATP-binding site has led to significant therapeutic breakthroughs.[1][2] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are paramount. Scaffolds such as pyrazolopyridines have emerged as "privileged" structures, capable of forming key hydrogen bond interactions with the kinase hinge region, mimicking the binding of adenine in ATP.[2][3][4]

The starting material, 3-ethoxy-2-methyl-6-nitropyridine, represents a versatile and strategically functionalized building block for constructing novel kinase inhibitor cores. Its utility stems from several key features:

  • An Activated Nitro Group: The potent electron-withdrawing nature of the nitro group at the 6-position is not only a handle for conversion into a key amine functional group but also influences the overall electronics of the pyridine ring.

  • Defined Substitution Pattern: The methyl and ethoxy groups provide steric and electronic definition, guiding further chemical transformations and offering points for structure-activity relationship (SAR) exploration.

  • Potential for Complex Scaffold Synthesis: Through a sequence of reliable chemical transformations, this building block can be elaborated into fused heterocyclic systems, such as the highly sought-after pyrazolopyridine core.

This document provides a comprehensive guide to the application of this compound in the synthesis of a pyrazolo[3,4-b]pyridine scaffold, a common core in many potent kinase inhibitors.[5] We will detail the underlying chemical principles, provide a robust experimental protocol, and discuss the rationale for its application in drug discovery programs.

Chemical Rationale: From Nitropyridine to a Privileged Kinase Scaffold

The primary synthetic strategy involves leveraging the nitro group as a precursor to an amine, which then serves as a nucleophile for the construction of a fused pyrazole ring. This multi-step process is a reliable method for building the bicyclic hinge-binding motif essential for kinase inhibition.

The key transformation is a condensation reaction following the reduction of the nitro group. The electron-withdrawing nitro group makes the initial pyridine ring electron-deficient, which can be a consideration in the choice of reduction methodology. Standard catalytic hydrogenation or metal-acid reduction is typically effective. The resulting 6-amino-3-ethoxy-2-methylpyridine is then poised for cyclization. To form the desired pyrazolopyridine, the amine must be converted into a hydrazine or react with a reagent that provides the remaining nitrogen and carbon atoms of the pyrazole ring. A common and effective method is diazotization followed by reduction to form a hydrazine, which can then undergo an intramolecular condensation or react with a suitable carbonyl compound.

An alternative, more direct approach involves a reaction sequence that builds the pyrazole ring onto the aminopyridine intermediate. This often involves condensation with a β-ketoester or a similar 1,3-dielectrophile, which provides the necessary atoms to complete the fused ring system. This approach is widely utilized in the synthesis of substituted pyrazolopyridines.[3]

Workflow for Pyrazolo[3,4-b]pyridine Synthesis

The following diagram outlines the high-level synthetic workflow from the starting material to the final kinase inhibitor core.

G start_material This compound intermediate1 6-Amino-3-ethoxy-2-methylpyridine start_material->intermediate1 Nitro Group Reduction (e.g., H₂, Pd/C) intermediate2 Pyrazolo[3,4-b]pyridine Core intermediate1->intermediate2 Cyclization / Condensation (e.g., with a β-ketoester) final_product Functionalized Kinase Inhibitor intermediate2->final_product Further Derivatization (e.g., Suzuki Coupling)

Caption: Synthetic workflow from starting material to a functionalized kinase inhibitor.

Detailed Experimental Protocol: Synthesis of a 4-Ethoxy-5-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol Core

This protocol details a representative synthesis of a pyrazolopyridine core from this compound. The procedure is designed to be robust and scalable for library synthesis in a drug discovery setting.

PART A: Reduction of the Nitro Group

Objective: To synthesize 6-amino-3-ethoxy-2-methylpyridine.

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound182.1810.01.82 g
Palladium on Carbon (10 wt. %)N/AN/A180 mg (10 mol%)
Ethanol (EtOH)46.07N/A50 mL
Hydrogen Gas (H₂)2.02ExcessBalloon pressure

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.82 g, 10.0 mmol) and ethanol (50 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Carefully add 10% palladium on carbon (180 mg) to the solution under an inert atmosphere (e.g., argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude 6-amino-3-ethoxy-2-methylpyridine, which can often be used in the next step without further purification. Expected yield is typically >90%.

PART B: Cyclization to form the Pyrazolopyridine Core

Objective: To synthesize 4-ethoxy-5-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol.

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
6-Amino-3-ethoxy-2-methylpyridine152.209.0 (crude)~1.37 g
Diethyl malonate160.1713.52.16 g (2.05 mL)
Sodium Ethoxide (21 wt. % in EtOH)68.0527.08.9 mL
Ethanol (EtOH)46.07N/A40 mL
6M Hydrochloric Acid (HCl)36.46N/AAs needed

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask under an argon atmosphere, add the crude 6-amino-3-ethoxy-2-methylpyridine (~1.37 g, 9.0 mmol) and anhydrous ethanol (40 mL).

  • Add diethyl malonate (2.05 mL, 13.5 mmol) to the solution.

  • Slowly add the 21 wt. % solution of sodium ethoxide in ethanol (8.9 mL, 27.0 mmol) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) in an oil bath.

  • Maintain the reflux for 12-18 hours. Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the reaction mixture by the dropwise addition of 6M HCl until the pH is approximately 7. A precipitate will form.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL) and then a small amount of cold ethanol.

  • Dry the solid product in a vacuum oven to afford the 4-ethoxy-5-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol. Typical yields range from 60-75%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism and Rationale for Experimental Choices

The synthesis of the pyrazolopyridine core is a classic example of a condensation-cyclization reaction. Understanding the mechanism provides insight into the choice of reagents and conditions.

G amine Aminopyridine Intermediate acylation N-Acylation amine->acylation 1. Attack at ester carbonyl malonate Diethyl Malonate malonate->acylation cyclization Intramolecular Dieckmann Condensation acylation->cyclization 2. Base-mediated cyclization product Pyrazolopyridine Core cyclization->product 3. Tautomerization to stable enol

Caption: Key mechanistic steps in the formation of the pyrazolopyridine core.

  • Expertise in Action: The use of sodium ethoxide serves a dual purpose. It acts as a base to deprotonate the aminopyridine, increasing its nucleophilicity for the initial attack on diethyl malonate. Secondly, and more importantly, it facilitates the intramolecular Dieckmann-like condensation by deprotonating the α-carbon of the newly formed malonamide intermediate, which then attacks the second ester carbonyl to form the five-membered pyrazole ring.

  • Trustworthy Protocol: Monitoring by TLC at each stage is critical for ensuring the reaction goes to completion and for identifying any potential side products. The acidic workup is essential not only to neutralize the basic reaction mixture but also to protonate the final product, causing it to precipitate from the solution, which is a key step in purification.

Application in Structure-Activity Relationship (SAR) Studies

The synthesized 4-ethoxy-5-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol is not an end in itself but a versatile intermediate for building a library of potential kinase inhibitors. The hydroxyl group at the 3-position can be converted to a triflate or a halide, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6] This allows for the introduction of diverse aryl or heteroaryl groups, which can probe the hydrophobic pockets of the kinase active site.

Similarly, the N-1 position of the pyrazole ring can be alkylated or arylated to further explore the SAR and optimize properties such as potency, selectivity, and pharmacokinetics.[7] This systematic derivatization is a cornerstone of modern medicinal chemistry for developing potent and selective kinase inhibitors.[8]

References

  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link][1][3][4]

  • Al-Ostath, A., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link][5]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link][2]

  • He, X., et al. (2014). Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][8]

  • Smaali, L., et al. (2020). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. Available at: [Link][7]

Sources

Application Notes and Protocols for the Synthetic Derivatization of 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

3-Ethoxy-2-methyl-6-nitropyridine is a substituted pyridine ring that serves as a highly valuable and versatile starting material in medicinal chemistry and materials science. The strategic placement of its functional groups—an electron-donating ethoxy group, a sterically influential methyl group, and a powerfully electron-withdrawing nitro group—creates a unique electronic and steric environment. This arrangement makes the pyridine core amenable to a variety of chemical transformations, allowing for the systematic development of novel derivatives.

The nitro group, in particular, is not merely a placeholder; it is a critical activating group. Its strong electron-withdrawing nature significantly enhances the electrophilicity of the pyridine ring, facilitating reactions with nucleophiles.[1][2] Furthermore, the nitro group itself can be readily transformed into other functionalities, most notably an amino group, which opens up a vast new landscape of synthetic possibilities.[2][3][4]

This guide provides a detailed exploration of the primary synthetic strategies for derivatizing this compound. It is designed for professionals in drug development and chemical research, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both practical application and a deeper mechanistic understanding.

Core Derivatization Strategies

The derivatization of this compound can be logically categorized into three primary pathways, each leveraging a different reactive aspect of the molecule.

G start_node start_node strategy_node strategy_node product_node product_node intermediate_node intermediate_node A This compound B Strategy 1: Nucleophilic Aromatic Substitution (SNAr) A->B C Strategy 2: Reduction of Nitro Group A->C D 6-Amino/Thio Derivatives B->D E 3-Ethoxy-2-methylpyridin-6-amine (Key Intermediate) C->E F Strategy 3: Derivatization of 6-Amino Group E->F G Amides, Sulfonamides, Coupled Products F->G

Caption: Primary derivatization pathways for this compound.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

Scientific Rationale & Mechanistic Insight

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings.[5] In the case of this compound, the nitro group at the C6 position serves two essential roles: it strongly activates the ring towards nucleophilic attack and acts as a competent leaving group.[1][6]

The reaction proceeds via a two-step addition-elimination mechanism.[5][7][8] First, a nucleophile attacks the electron-deficient carbon atom bearing the nitro group (C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. In the second, typically rapid step, the leaving group (the nitrite ion, NO₂⁻) is expelled, restoring the aromaticity of the pyridine ring.

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 1.1: Synthesis of 6-Amino Derivatives via SNAr

This protocol describes the displacement of the nitro group with a primary or secondary amine. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the cation of the base without hindering the nucleophile.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add the desired amine (1.2 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture. K₂CO₃ acts as a base to deprotonate the amine if it is added as a salt, or to scavenge any protons generated, driving the reaction forward.

  • Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the rate-determining addition step.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-3-ethoxy-2-methylpyridine derivative.

Protocol 1.2: Synthesis of 6-Thioether Derivatives via SNAr

Thiols are excellent nucleophiles for SNAr reactions on nitropyridines, often leading to selective substitution of the nitro group even in the presence of other potential leaving groups.[6][9]

Materials:

  • This compound

  • Desired thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired thiol (1.1 eq) and anhydrous potassium carbonate (1.5 eq). The base deprotonates the thiol to form the more nucleophilic thiolate anion.

  • Heat the mixture to 60-80 °C and stir.

  • Monitor the reaction by TLC. These reactions are often faster than with amines, typically completing in 1-4 hours.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration. If no solid forms, extract the mixture with diethyl ether.

  • Wash the collected solid (or the ether extracts) thoroughly with water to remove inorganic byproducts.

  • Dry the crude product under vacuum. If necessary, purify further by recrystallization or column chromatography.

ParameterProtocol 1.1 (Amination)Protocol 1.2 (Thiolation)Causality & Rationale
Nucleophile (eq) 1.2 eq1.1 eqA slight excess of the nucleophile ensures complete consumption of the limiting reagent.
Base (eq) K₂CO₃ (2.0 eq)K₂CO₃ (1.5 eq)K₂CO₃ is a mild, effective base for these transformations. More is used for amines to ensure free-basing if hydrochloride salts are used.
Solvent Anhydrous DMFAnhydrous DMFPolar aprotic solvent stabilizes the charged Meisenheimer complex, accelerating the reaction.
Temperature 80-100 °C60-80 °CThiolates are generally more potent nucleophiles than amines, requiring less thermal energy.
Typical Yield 65-85%70-95%Yields are generally high due to the strong activation provided by the nitro group.

Strategy 2: Reduction of the Nitro Group to a Primary Amine

Scientific Rationale & Mechanistic Insight

The conversion of the nitro group to a primary amine is one of the most synthetically valuable transformations in aromatic chemistry. It fundamentally alters the electronic character of the molecule, transforming an electron-withdrawing group into a versatile, electron-donating nucleophilic handle. The resulting product, 3-Ethoxy-2-methylpyridin-6-amine , is a key intermediate for a vast array of subsequent derivatizations.[3][4] Two common and reliable methods for this reduction are catalytic hydrogenation and metal-mediated reduction.

Protocol 2.1: Reduction via Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields. The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Materials:

  • This compound

  • Palladium on Carbon (5% or 10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst (approx. 5-10 mol% by weight of the substrate) to the suspension. Caution: Pd/C is flammable, especially when dry or in the presence of solvents. Handle in an inert atmosphere if possible.

  • Seal the flask and purge the system several times with nitrogen, followed by hydrogen gas.

  • Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours). The disappearance of the UV-active nitro compound and the appearance of a new, often more polar spot, indicates progress.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • The product, 3-Ethoxy-2-methylpyridin-6-amine, is often pure enough for subsequent steps. If necessary, it can be purified by crystallization or column chromatography. A literature procedure reports crystallization from benzene to yield the product with a melting point of 98-99°C.[3]

Protocol 2.2: Reduction using Iron Powder in Acidic Media

This is a classic, robust, and cost-effective method for nitro group reduction. It uses a metal, like iron powder, in the presence of a mild acid source, such as ammonium chloride or acetic acid.[4]

Materials:

  • This compound

  • Iron powder (Fe), fine grade

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride (0.2 eq). The NH₄Cl maintains a slightly acidic pH, which facilitates the reaction.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts and unreacted iron. Caution: The filtration should be done while hot to prevent the product from crystallizing out.

  • Wash the Celite pad thoroughly with hot ethanol.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude 3-Ethoxy-2-methylpyridin-6-amine.

ParameterProtocol 2.1 (Hydrogenation)Protocol 2.2 (Fe/NH₄Cl)Causality & Rationale
Reagents H₂, Pd/CFe, NH₄ClHydrogenation is a catalytic process, while the iron reduction is a stoichiometric reaction requiring excess metal.
Conditions Room Temperature, H₂ pressureReflux (80-90 °C)Catalytic hydrogenation is typically milder, whereas the iron reduction requires thermal activation.
Workup Filtration of catalystHot filtration of iron saltsWorkup for hydrogenation is simpler, but requires careful handling of the pyrophoric catalyst. Iron reduction workup is straightforward but less "clean".
Advantages High yield, clean productLow cost, robust, tolerates some functional groupsEach method offers distinct advantages depending on scale, available equipment, and substrate compatibility.

Strategy 3: Derivatization of the 6-Amino Intermediate

Scientific Rationale & Mechanistic Insight

The generation of 3-Ethoxy-2-methylpyridin-6-amine opens the door to a wealth of synthetic modifications. The primary amine is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and modern cross-coupling reactions.

G intermediate_node intermediate_node reagent_node reagent_node product_node product_node A 3-Ethoxy-2-methylpyridin-6-amine C1 Amide Derivative A->C1 C2 Sulfonamide Derivative A->C2 C3 C-N Coupled Product A->C3 B1 Acyl Chloride (R-COCl) or Anhydride B1->A Acylation B2 Sulfonyl Chloride (R-SO₂Cl) B2->A Sulfonylation B3 Aryl Halide (Ar-X) + Pd Catalyst B3->A Buchwald-Hartwig Coupling

Caption: Key functionalization workflows starting from the 6-amino intermediate.

Protocol 3.1: N-Acylation for Amide Synthesis

This protocol describes the formation of an amide bond by reacting the amine with an acylating agent.

Materials:

  • 3-Ethoxy-2-methylpyridin-6-amine (from Strategy 2)

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 3-Ethoxy-2-methylpyridin-6-amine (1.0 eq) in anhydrous DCM in a dry flask.

  • Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq). The base is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

  • Cool the mixture to 0 °C in an ice bath. This helps to control the exothermic reaction.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 1-2 hours).

  • Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess acid and the hydrochloride salt of the base.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography or recrystallization to yield the N-acylated product.[4]

References

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis of 3-ethoxy-2-methyl-6-aminopyridine. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2018). YouTube. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. (2025). YouTube. Retrieved January 18, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (n.d.). OpenStax. Retrieved January 18, 2026, from [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

Sources

The Strategic Utility of 3-Ethoxy-2-methyl-6-nitropyridine in the Genesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of heterocyclic synthons, substituted nitropyridines have emerged as exceptionally versatile intermediates. This guide focuses on the strategic application of 3-ethoxy-2-methyl-6-nitropyridine , a highly functionalized pyridine derivative, as a cornerstone for the synthesis of elaborate and biologically relevant molecules.

This document serves as a comprehensive resource, elucidating the chemical reactivity and synthetic potential of this building block. We will delve into the mechanistic underpinnings of its key transformations, provide detailed, field-tested protocols for its derivatization, and showcase its application in the construction of sophisticated molecular frameworks, including those with therapeutic promise.

The Molecular Logic of this compound: A Trifecta of Reactivity

The synthetic utility of this compound is rooted in the orchestrated interplay of its three key functional groups: the nitro group, the ethoxy group, and the methyl group, all adorning a pyridine core.

  • The Activating Power of the Nitro Group: The potent electron-withdrawing nature of the nitro group is the linchpin of this molecule's reactivity. It renders the pyridine ring electron-deficient, thereby activating it towards nucleophilic aromatic substitution (SNAr) .[1][2] This activation is most pronounced at the positions ortho and para to the nitro group. While the 6-position is occupied by the nitro group itself, this electronic influence is critical for reactions at other positions. Furthermore, the nitro group serves as a masked amino group, readily accessible through reduction.

  • The Ethoxy Group as a Modifiable Handle and Directing Group: The ethoxy group at the 3-position can act as a leaving group in SNAr reactions, particularly when activated by the nitro group. However, its primary role is often as a directing group and a point of molecular diversity. Its presence influences the regioselectivity of further reactions and can be retained in the final molecule or modified at a later synthetic stage.

  • The Methyl Group: A Steric and Electronic Contributor: The 2-methyl group provides steric bulk, which can influence the conformation of the molecule and the accessibility of adjacent reactive sites. Electronically, it is a weak electron-donating group, which can subtly modulate the reactivity of the pyridine ring.

This unique combination of functionalities makes this compound a powerful tool for chemists, enabling a range of strategic transformations to build molecular complexity.

Core Synthetic Transformations and Protocols

The true value of a building block is realized through the efficiency and reliability of its chemical transformations. Here, we detail the most critical reactions of this compound, providing step-by-step protocols grounded in established chemical principles.

Synthesis of the Building Block: A Probable Route
The Gateway Reaction: Reduction of the Nitro Group to Form 3-Ethoxy-2-methyl-6-aminopyridine

The transformation of the nitro group into an amine is arguably the most pivotal reaction of this building block, as it unlocks a plethora of subsequent functionalization possibilities. The resulting 3-ethoxy-2-methyl-6-aminopyridine is a highly valuable intermediate for the synthesis of fused heterocyclic systems and for participation in multicomponent reactions.

Protocol: Catalytic Hydrogenation of this compound

This protocol is adapted from a verified procedure for the reduction of the named nitro compound.[5]

Materials:

  • This compound

  • Ethanol (reagent grade)

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® or filter paper)

  • Rotary evaporator

  • Benzene (for crystallization)

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, suspend 18.2 g of this compound in 300 ml of ethanol.

  • Inerting the System: Purge the flask with an inert gas (nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add 2 g of 5% palladium on carbon to the suspension.

  • Hydrogenation: Introduce hydrogen gas to the reaction mixture (a hydrogen-filled balloon is suitable for atmospheric pressure hydrogenation). Stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® or filter paper to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification:

    • The resulting residue, crude 3-ethoxy-2-methyl-6-aminopyridine, can be purified by crystallization from benzene.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.

  • Palladium on Carbon (Pd/C): This is a highly efficient and commonly used catalyst for the reduction of aromatic nitro groups. It offers a good balance of reactivity and selectivity, minimizing side reactions.

  • Atmospheric Pressure of Hydrogen: For many nitro group reductions, atmospheric pressure hydrogenation is sufficient, making the procedure accessible without the need for high-pressure equipment.

  • Filtration through Celite®: This is a standard and effective method for removing the fine, pyrophoric palladium catalyst from the reaction mixture.

  • Crystallization from Benzene: This purification technique allows for the isolation of the aminopyridine product in high purity.

Reduction_Workflow

Applications in the Synthesis of Complex Molecules

The strategic value of this compound is best illustrated by its application in the synthesis of complex molecular scaffolds, particularly those with relevance in medicinal chemistry.

A Versatile Precursor for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[6] The aminopyridine moiety is a common feature in many kinase inhibitors, as it can form crucial hydrogen bond interactions within the ATP-binding site of the kinase. The 3-ethoxy-2-methyl-6-aminopyridine derived from our building block is an excellent starting point for the synthesis of such inhibitors.[7]

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold:

Kinase_Inhibitor_Synthesis

Gateway to Fused Heterocyclic Systems

The 1,2-diamine functionality that can be generated from 3-ethoxy-2-methyl-6-aminopyridine (after introduction of another amino group or a group that can be converted to one) is a powerful synthon for the construction of fused heterocyclic systems. These scaffolds are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals.

Harnessing the Power of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials.[3] 3-Ethoxy-2-methyl-6-aminopyridine is an excellent substrate for various MCRs, such as the Ugi and Groebke-Blackburne-Bienaymé reactions, enabling the rapid generation of diverse and complex molecular libraries for high-throughput screening.[8][9]

Illustrative MCR Protocol: Groebke-Blackburne-Bienaymé (GBB) Reaction

This protocol illustrates the general principle of a GBB reaction using an aminopyridine.[8]

Materials:

  • 3-Ethoxy-2-methyl-6-aminopyridine

  • An aldehyde (e.g., benzaldehyde)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • A Lewis acid catalyst (e.g., Yb(OTf)3)

  • Solvent (e.g., CH2Cl2/MeOH mixture)

  • Microwave reactor (optional, can accelerate the reaction)

Procedure:

  • Reaction Setup: In a microwave-safe vial, combine 3-ethoxy-2-methyl-6-aminopyridine (1.0 eq), the aldehyde (1.2 eq), and the isocyanide (1.2 eq) in a 3:1 mixture of CH2Cl2/MeOH.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., 0.08 eq of Yb(OTf)3).

  • Reaction: Heat the reaction mixture in a microwave reactor at 100 °C for 1 hour, or stir at an elevated temperature under conventional heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary

ReactionStarting MaterialKey ReagentsProductTypical YieldReference
Nitro Group Reduction This compoundH2, 5% Pd/C, Ethanol3-Ethoxy-2-methyl-6-aminopyridineHigh[5]
GBB Multicomponent Reaction 3-Ethoxy-2-methyl-6-aminopyridineAldehyde, Isocyanide, Yb(OTf)3Imidazo[1,2-a]pyridine derivative89-98% (for analogous systems)[8]

Conclusion: A Strategic Asset in Molecular Design

This compound is more than just a chemical intermediate; it is a strategic asset in the design and synthesis of complex molecules. Its well-defined reactivity, centered around the versatile nitro group, allows for the reliable execution of key transformations that open doors to a vast chemical space. From the synthesis of targeted kinase inhibitors to the rapid generation of diverse compound libraries via multicomponent reactions, this building block offers a powerful platform for innovation in both academic research and industrial drug development. The protocols and insights provided herein are intended to empower researchers to fully exploit the synthetic potential of this valuable heterocyclic building block.

References

  • Reddy, T. J., et al. (2015). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 11, 2536–2543. [Link]

  • PrepChem. (n.d.). Synthesis of 3-ethoxy-2-methyl-6-aminopyridine. [Link]

  • Taillefer, M., et al. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • Lee, H., et al. (2021). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry, 64(22), 16723–16743.
  • Dömling, A. (2017). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 22(11), 1879.
  • Amanote Research. (n.d.). Synthesis of 3-[6-(2-Amino-Ethoxy)-3-Methyl-5-(3-Morpholin-4-Yl-Propionyl)
  • Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • El-Dean, A. M. K., et al. (2006). SOME REACTIONS OF 3-AMINO-2-CARBOETHOXY-4,6-DIMETHYLTHIENO[2,3-b]-PYRIDINE. SYNTHESIS OF SOME NEW THIENOPYRIDOPYRIMIDINES.
  • The Royal Society of Chemistry. (n.d.). Multicomponent reaction of 2-aminopyridine, aldehyde and trimethylsilylcyanide.
  • Vamos, M., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(10), 4667–4674.
  • Google Patents. (2014). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Michael Evans. (2021, January 17). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism [Video]. YouTube. [Link]

Sources

Experimental procedures for nucleophilic substitution on 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 3-Ethoxy-2-methyl-6-nitropyridine: Protocols and Mechanistic Insights

Introduction: The Strategic Importance of Activated Pyridines in Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, but its inherent electron-deficient nature, while making it resistant to electrophilic substitution, renders it prime for functionalization via nucleophilic attack.[1][2] The strategic introduction of potent electron-withdrawing groups, such as a nitro (–NO₂) moiety, dramatically enhances this reactivity, transforming the pyridine ring into a versatile intermediate for complex molecular construction.[1][3][4][5] This guide focuses on a particularly valuable substrate, This compound , and provides a detailed exploration of its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.

The architecture of this molecule is tailored for selective substitution:

  • The Nitro Group (C6): As a powerful electron-withdrawing group, it significantly acidifies the ring protons and, more importantly, activates the ortho (C5) and para (C3) positions for nucleophilic attack by stabilizing the negatively charged intermediate.[1][4][5]

  • The Ethoxy Group (C3): Positioned para to the activating nitro group, the ethoxy group serves as an excellent leaving group, making the C3 carbon the primary site for substitution.

  • The Methyl Group (C2): This group exerts a minor electronic donating effect but primarily introduces steric hindrance, further directing nucleophilic attack away from the C2 position and favoring the C3 position.

This application note provides detailed experimental protocols for the substitution of the ethoxy group with various nucleophiles, explains the underlying mechanistic principles, and offers practical guidance for troubleshooting and optimization.

Core Mechanism: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[1][5] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C3 carbon. This step is typically the rate-determining step of the reaction. The aromaticity of the pyridine ring is temporarily broken, resulting in the formation of a resonance-stabilized, negatively charged anionic intermediate known as a Meisenheimer complex .[1]

  • Leaving Group Elimination: The negative charge of the Meisenheimer complex is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization facilitates the subsequent step: the expulsion of the ethoxide leaving group. The departure of the ethoxide ion restores the aromaticity of the ring, yielding the final substituted product.

// Nodes Reactant [label="this compound + Nu⁻"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-Nu-2-methyl-6-nitropyridine + EtO⁻"];

// Edges Reactant -> Intermediate [label="Addition\n(Rate-Determining)", color="#EA4335"]; Intermediate -> Product [label="Elimination\n(Fast)", color="#34A853"]; }

Caption: The Addition-Elimination pathway for SNAr reactions.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for reacting this compound with representative nucleophiles. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Amination with Morpholine

This protocol details the displacement of the ethoxy group with a secondary amine, a common transformation in drug discovery for introducing key pharmacophores.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃, 2.0 eq.), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and standard glassware for extraction and filtration.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2 M). Add morpholine (1.2 eq.) to the stirring suspension.

  • Reaction Progression: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water (2x) to remove DMF, followed by a wash with brine (1x) to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the desired 3-(morpholin-4-yl)-2-methyl-6-nitropyridine.

Protocol 2: Thiolation with Thiophenol

This protocol demonstrates the introduction of a sulfur-based nucleophile, forming a thioether linkage.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Thiophenol (1.1 eq.)

  • Potassium Carbonate (K₂CO₃, 1.5 eq.), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend anhydrous potassium carbonate (1.5 eq.) in anhydrous DMSO (approx. 0.2 M).

  • Nucleophile Activation: Add thiophenol (1.1 eq.) to the suspension and stir for 15 minutes at room temperature to generate the potassium thiophenolate salt.

  • Substrate Addition: Add this compound (1.0 eq.) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 2-4 hours. The reaction is often rapid; monitor closely by TLC.

  • Work-up: Pour the reaction mixture into ice-water. A precipitate may form. If so, collect by filtration. If not, extract the aqueous mixture with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash thoroughly with water (3x) to remove DMSO, followed by a brine wash (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash chromatography (ethyl acetate/hexanes) or recrystallization to obtain pure 2-methyl-6-nitro-3-(phenylthio)pyridine.[6]

Comparative Data and Workflow

The choice of solvent, temperature, and base can significantly impact reaction outcomes. Polar aprotic solvents are generally preferred as they effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive.[7]

Nucleophile Typical Solvent Base (if needed) Temp (°C) Typical Time (h) Expected Yield
Primary/Secondary AmineDMF, DMSO, EthanolK₂CO₃, Et₃N25 - 1002 - 1270 - 95%
ThiolDMF, DMSOK₂CO₃, NaH25 - 601 - 680 - 98%
Alkoxide/HydroxideCorresponding Alcohol, THFN/A25 - Reflux4 - 2460 - 90%

// Nodes Setup [label="1. Reaction Setup\n(Flask, Stirrer, Inert Atm.)"]; Reagents [label="2. Add Substrate,\nSolvent, Base (if any)"]; Nucleophile [label="3. Add Nucleophile"]; Reaction [label="4. Heat & Stir\n(Monitor by TLC)"]; Workup [label="5. Quench & Aqueous Work-up\n(Extraction)"]; Dry [label="6. Dry Organic Layer\n(e.g., Na₂SO₄)"]; Concentrate [label="7. Concentrate\n(Rotary Evaporator)"]; Purify [label="8. Purify Product\n(Chromatography/Recrystallization)"]; Characterize [label="9. Characterize\n(NMR, MS, etc.)"];

// Edges Setup -> Reagents; Reagents -> Nucleophile; Nucleophile -> Reaction [color="#EA4335"]; Reaction -> Workup; Workup -> Dry; Dry -> Concentrate; Concentrate -> Purify [color="#34A853"]; Purify -> Characterize; }

Caption: General experimental workflow for SNAr reactions.

Troubleshooting and Key Considerations

  • Low Reactivity: If a reaction is sluggish, consider switching to a more polar aprotic solvent like DMSO. For amine nucleophiles, ensure the base is sufficiently strong and non-nucleophilic to deprotonate the amine salt or neutralize any generated acid.[7] Increasing the temperature can also accelerate the reaction, but monitor for potential side product formation.

  • Leaving Group Ability: The typical reactivity order for leaving groups in SNAr is F > NO₂ > Cl > Br > I, with alkoxy groups also being effective.[7][8] The ethoxy group in this substrate is highly activated by the para-nitro group, making its displacement favorable. In some highly activated systems, even the nitro group itself can act as a leaving group, though this is less common than displacement of a halide or alkoxy group.[3][6][9]

  • Competing Reactions: The strong electron-withdrawing nature of the nitro group makes the methyl protons (at C2) slightly acidic. Very strong, sterically hindered bases could potentially lead to deprotonation and side reactions. Ensure the base used is appropriate for the intended transformation.

  • Purification Challenges: The pyridine nitrogen can interact with the silica gel during column chromatography, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often improve separation.

Safety Precautions

  • Nitropyridines: These compounds should be handled with care as many nitroaromatic compounds are toxic and potentially energetic. Avoid heating neat or in the absence of solvent.

  • Solvents: DMF and DMSO are excellent solvents but are readily absorbed through the skin. Always wear appropriate gloves and handle in a fume hood.

  • Bases and Reagents: Handle strong bases (e.g., NaH) and corrosive reagents (e.g., thiophenol) with appropriate caution and engineering controls. A thorough risk assessment should be conducted before any new procedure.[10]

References

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
  • BenchChem. (2025).
  • Campodonico, P., et al. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • Chemistry Stack Exchange. (2021).
  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.
  • National Institutes of Health. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • BenchChem. (2025).
  • OpenStax adaptation. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2025). 16.
  • National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

Sources

Application Notes and Protocols for the Quantitative Analysis of 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-2-methyl-6-nitropyridine is a substituted pyridine derivative of increasing interest within pharmaceutical and agrochemical research sectors. Its chemical structure, featuring a nitro group and an ethoxy moiety on a methyl-pyridine scaffold, suggests potential utility as a synthetic intermediate for novel bioactive molecules. As with any compound in the drug development pipeline, from discovery to quality control, the ability to accurately and reliably quantify the analyte is paramount. This ensures the integrity of experimental data, the purity of the final product, and the safety of potential therapeutic agents.

This comprehensive guide provides detailed analytical methods for the quantification of this compound. We will explore three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with a detailed protocol, the scientific rationale behind the experimental choices, and guidance for method validation in accordance with ICH guidelines.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable quantitative workflows for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust analytical methods.

PropertyValue/InformationSource
Molecular Formula C₈H₁₀N₂O₃Inferred from name
Molecular Weight 182.18 g/mol Inferred from formula
Chemical Structure A pyridine ring substituted with an ethoxy group at position 3, a methyl group at position 2, and a nitro group at position 6.Inferred from name
Expected Polarity Moderately polar due to the presence of the nitro group and the pyridine nitrogen. The ethoxy and methyl groups add some non-polar character.Chemical principles
UV Absorbance Expected to absorb in the UV region due to the presence of the nitropyridine chromophore.[6]
Volatility & Thermal Stability Expected to have sufficient volatility and thermal stability for GC analysis, though the nitro group can sometimes pose challenges.[7]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a highly versatile and sensitive technique for separating and quantifying components in a liquid mixture.[8] For this compound, a reversed-phase HPLC method is the recommended primary approach due to the compound's moderate polarity. This method offers excellent resolution, sensitivity, and is suitable for routine quality control and stability testing.[9][10][11]

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The analyte's moderate polarity makes it well-suited for a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is driven by hydrophobic interactions between the analyte and the stationary phase.

  • Mobile Phase Composition: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer is included to maintain a consistent pH and ensure reproducible retention times, as the pyridine moiety's charge state can be pH-dependent.

  • UV Detection: The nitropyridine structure contains a chromophore that absorbs UV radiation, making UV detection a simple and effective method for quantification.[6][12] The wavelength of maximum absorbance (λmax) should be determined experimentally for optimal sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s0 Weigh Reference Standard s1 Prepare Stock Solution (e.g., in Acetonitrile) s0->s1 s2 Create Calibration Standards (Serial Dilution) s1->s2 a1 Inject Standards & Sample s2->a1 s3 Prepare Sample for Analysis (Dissolve and Filter) s3->a1 a0 HPLC System Equilibration a0->a1 a2 Data Acquisition (Chromatogram) a1->a2 d0 Peak Integration a2->d0 d1 Generate Calibration Curve (Peak Area vs. Concentration) d0->d1 d2 Quantify Analyte in Sample d1->d2

Caption: Workflow for quantification by HPLC-UV.

Detailed HPLC-UV Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or other suitable buffer salt like ammonium acetate)

  • 0.45 µm syringe filters (PTFE or other compatible material)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended for linearity assessment.[4]

4. HPLC Parameters (Starting Conditions):

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)
Gradient Program 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12.1-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Scan for λmax (e.g., 254 nm or 280 nm as a starting point)

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions.

  • After the sequence, flush the column with a high percentage of organic solvent.

6. Data Analysis and Quantification:

  • Integrate the peak corresponding to this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the linearity of the calibration curve (R² value should be > 0.998).

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful analytical technique.[7][13] When coupled with a Mass Spectrometer (MS), it provides excellent sensitivity and selectivity, along with structural information from the mass spectrum, which is invaluable for identification and confirmation.[14] Given that many substituted pyridines are amenable to GC analysis, this method serves as an excellent orthogonal technique to HPLC.[15][16]

Causality Behind Experimental Choices
  • GC Separation: The analyte is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase of the GC column. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point to balance retention and peak shape.

  • Temperature Programming: A temperature ramp is employed to ensure that the analyte elutes as a sharp peak and to separate it from any potential impurities with different boiling points.

  • Mass Spectrometry Detection: MS provides high selectivity by monitoring for specific mass-to-charge (m/z) ratios of the analyte and its fragments. Electron Ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns, aiding in structural confirmation.[17][18][19]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s0 Prepare Stock Solution (e.g., in Ethyl Acetate) s1 Create Calibration Standards (Serial Dilution) s0->s1 a1 Inject Standards & Sample s1->a1 s2 Prepare Sample for Analysis (Dissolve and Filter) s2->a1 a0 GC-MS System Setup a0->a1 a2 Data Acquisition (Total Ion Chromatogram & Mass Spectra) a1->a2 d0 Extract Ion Chromatogram (XIC) a2->d0 d1 Generate Calibration Curve (Peak Area vs. Concentration) d0->d1 d2 Quantify Analyte & Confirm Identity d1->d2 UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s0 Prepare Stock Solution (e.g., in Ethanol) s1 Create Calibration Standards (Serial Dilution) s0->s1 a2 Measure Absorbance of Standards & Sample s1->a2 s2 Prepare Sample Solution s2->a2 a0 Determine λmax a1 Zero Spectrophotometer (with Solvent Blank) a0->a1 a1->a2 d0 Generate Calibration Curve (Absorbance vs. Concentration) a2->d0 d1 Quantify Analyte in Sample d0->d1

Sources

Application Notes & Protocols: 3-Ethoxy-2-methyl-6-nitropyridine as a Strategic Precursor in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Nitropyridine Scaffold

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] Within this class, nitropyridines serve as exceptionally versatile and readily available precursors for a vast array of complex, biologically active molecules.[1][3] The nitro group, a powerful electron-withdrawing moiety, not only influences the reactivity of the pyridine ring but also serves as a synthetic handle that can be transformed into other critical nitrogen-based functional groups, most notably the amino group.[3]

This guide focuses on a specific, highly functionalized building block: 3-Ethoxy-2-methyl-6-nitropyridine . The strategic placement of its substituents makes it a powerful starting material for constructing fused heterocyclic systems, particularly those with demonstrated therapeutic potential.

  • The Nitro Group (C6): This is the primary reactive center for the transformations discussed herein. Its reduction to an amine is the gateway to cyclization reactions.

  • The Methyl Group (C2): This group, adjacent to the ring nitrogen, influences the regioselectivity of subsequent cyclization reactions.

  • The Ethoxy Group (C3): This group modulates the electronic properties and lipophilicity of the molecule and its derivatives, which can be crucial for tuning pharmacokinetic and pharmacodynamic profiles.

These application notes will provide a detailed, experience-driven guide to leveraging the unique reactivity of this compound, with a focus on the synthesis of imidazo[1,2-a]pyridines, a class of heterocycles known for a wide range of biological activities, including their roles as kinase inhibitors and PD-1/PD-L1 antagonists.[4][5]

Core Synthetic Strategy: From Nitro Precursor to Fused Heterocycle

The central and most robust synthetic pathway involves a two-step sequence: first, the selective reduction of the 6-nitro group to form the corresponding 6-aminopyridine intermediate, followed by a condensation and cyclization reaction to construct the fused heterocyclic ring. This workflow provides a reliable and modular approach to generating libraries of bioactive compounds for structure-activity relationship (SAR) studies.

G cluster_0 Workflow Overview A This compound (Starting Material) B 6-Amino-3-ethoxy-2-methylpyridine (Key Intermediate) A->B Step 1: Nitro Group Reduction C Fused Bioactive Heterocycle (e.g., Imidazo[1,2-a]pyridine) B->C Step 2: Heterocycle Formation (e.g., Cyclocondensation)

Caption: Core two-step workflow for bioactive heterocycle synthesis.

Experimental Protocols & Methodologies

Protocol 1: Selective Reduction of this compound

Causality and Method Selection: The conversion of the nitro group to an amine is the linchpin of this entire synthetic strategy. While various methods exist (e.g., catalytic hydrogenation, SnCl₂), reduction using iron powder in the presence of an acidic promoter like ammonium chloride or acetic acid is often preferred in laboratory settings.[4] This method is experimentally simple, cost-effective, and avoids the use of high-pressure hydrogenation equipment or more toxic heavy metals like tin. The reaction proceeds via a series of single-electron transfers from the iron metal, with the acid helping to protonate the nitro group intermediates.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in a 5:1 mixture of ethanol and water (e.g., 15 mL total solvent per gram of starting material).

  • Addition of Reagents: To this suspension, add iron powder (5.0 eq) and ammonium chloride (1.0-1.5 eq). The use of excess iron ensures the reaction goes to completion.

  • Heating: Heat the reaction mixture to reflux (typically around 80-85°C) with vigorous stirring. The reaction is often exothermic, so controlled heating is advised initially.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot (the amine) indicates completion. Reaction times are typically 2-4 hours.

  • Work-up - Filtration: Once the reaction is complete, cool the mixture slightly and filter it while still hot through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol to ensure all the product is collected.

  • Work-up - Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate to extract the product. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-amino-3-ethoxy-2-methylpyridine.

Trustworthiness - Self-Validation: The crude product is often of sufficient purity for the subsequent cyclization step. Purity can be quickly assessed by ¹H NMR, looking for the disappearance of the nitro-pyridine aromatic signals and the appearance of new signals corresponding to the aminopyridine, including a characteristic broad singlet for the -NH₂ protons.

Reduction Method Reagents Typical Conditions Advantages/Disadvantages
Iron/NH₄Cl Fe, NH₄Cl, EtOH/H₂OReflux, 2-4 hPro: Inexpensive, reliable, easy work-up. Con: Stoichiometric metal waste.
Catalytic Hydrogenation H₂ (g), Pd/CRT, 1-3 atmPro: Clean, high-yielding, catalytic. Con: Requires specialized equipment (hydrogenator).
Tin(II) Chloride SnCl₂, HCl, EtOH50-70°C, 1-3 hPro: Effective for stubborn reductions. Con: Tin waste is toxic and requires careful disposal.
Protocol 2: Synthesis of 7-Ethoxy-8-methyl-imidazo[1,2-a]pyridine Derivatives

Causality and Method Selection: The synthesis of the imidazo[1,2-a]pyridine core from a 2-aminopyridine intermediate is a classic and robust transformation, often referred to as the Tschitschibabin (or Chichibabin) synthesis.[6] The reaction proceeds by initial N-alkylation of the more nucleophilic endocyclic pyridine nitrogen by an α-haloketone, followed by intramolecular condensation between the newly introduced ketone and the exocyclic amino group, and subsequent dehydration to form the aromatic fused-ring system. This method's reliability and the commercial availability of a wide variety of α-haloketones make it ideal for generating compound libraries.

Materials:

  • 6-Amino-3-ethoxy-2-methylpyridine (from Protocol 1)

  • A desired α-bromoketone (e.g., 2-bromoacetophenone)

  • Anhydrous ethanol or isopropanol

  • Sodium bicarbonate (NaHCO₃) (optional, as a mild base)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 6-amino-3-ethoxy-2-methylpyridine (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add the α-bromoketone (1.1 eq). A slight excess ensures full consumption of the aminopyridine. If desired, a mild base like NaHCO₃ (1.5 eq) can be added to scavenge the HBr formed during the reaction, though often the reaction proceeds well without it.

  • Heating: Heat the mixture to reflux (approx. 80°C) and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC. The product will be a new, often fluorescent, spot.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the product hydrobromide salt) has formed, it can be collected by filtration. Alternatively, concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any acid and free the base. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pure imidazo[1,2-a]pyridine derivative.

G cluster_1 Imidazo[1,2-a]pyridine Synthesis A 6-Amino-3-ethoxy-2-methylpyridine C N-Alkylation Intermediate (Pyridinium Salt) A->C 1. N-Alkylation B α-Bromoketone (R-CO-CH₂Br) B->C 1. N-Alkylation D Intramolecular Condensation C->D 2. Cyclization E Dehydration D->E 3. Aromatization F Final Product: Substituted Imidazo[1,2-a]pyridine E->F

Caption: Key mechanistic steps in the Tschitschibabin synthesis.

Conclusion: A Gateway to Chemical Diversity

The protocols detailed above demonstrate that this compound is not merely a chemical reagent but a strategic platform for the synthesis of high-value bioactive heterocycles. The reliable two-step sequence of nitro reduction followed by cyclocondensation offers researchers a powerful and modular tool for drug discovery. By varying the α-haloketone used in the second step, scientists can rapidly generate diverse libraries of imidazo[1,2-a]pyridines, enabling comprehensive exploration of structure-activity relationships and the optimization of lead compounds for various therapeutic targets.

References

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]3]

  • National Center for Biotechnology Information. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Retrieved from [Link]1]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from [Link]]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]6]

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]2]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC. Retrieved from [Link]5]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 3-Ethoxy-2-methyl-6-nitropyridine. This compound serves as a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the regioselective nitration of 2-methyl-3-hydroxypyridine to yield the key intermediate, 2-methyl-6-nitropyridin-3-ol. This is followed by a Williamson ether synthesis to introduce the ethoxy group. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, safety precautions, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Synthetic Strategy

This compound is a versatile heterocyclic building block. The presence of the nitro group, a strong electron-withdrawing group, facilitates nucleophilic aromatic substitution reactions, while the pyridine nitrogen and other substituents offer multiple points for chemical modification. For instance, the nitro group can be reduced to an amine, which can then be further functionalized.[1][2]

The synthetic approach detailed herein is a logical and efficient two-step sequence.

Step 1: Nitration. The synthesis begins with the electrophilic aromatic substitution on 2-methyl-3-hydroxypyridine. The hydroxyl group is a strongly activating, ortho-para directing group, while the methyl group is a weakly activating, ortho-para director. The pyridine nitrogen is deactivating. The position para to the strongly activating hydroxyl group (C6) is the most sterically accessible and electronically favorable site for nitration. The reaction employs a mixture of fuming nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[3][4]

Step 2: Williamson Ether Synthesis. The intermediate, 2-methyl-6-nitropyridin-3-ol, is then subjected to etherification. This classic reaction involves the deprotonation of the hydroxyl group by a strong base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an ethylating agent (e.g., ethyl iodide) via an SN2 mechanism to form the target ether.[5][6] This method is exceptionally reliable for forming ethers from alcohols and primary alkyl halides.[6][7]

Overall Reaction Scheme:

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Part 1: Synthesis of 2-methyl-6-nitropyridin-3-ol (Intermediate I)

Principle: This step involves the regioselective nitration of 2-methyl-3-hydroxypyridine at the C6 position. Concentrated sulfuric acid is used to protonate nitric acid, generating the nitronium ion (NO₂⁺), the active electrophile. The reaction is conducted at low temperatures to control the exothermic reaction and prevent over-nitration. A similar procedure is effective for the nitration of other hydroxypyridine derivatives.[3]

Materials and Equipment:

  • Reagents: 2-methyl-3-hydroxypyridine, Concentrated Sulfuric Acid (98%), Fuming Nitric Acid (>90%), Ice, Deionized Water, Sodium Bicarbonate (NaHCO₃).

  • Equipment: Three-necked round-bottom flask, dropping funnel, magnetic stirrer and stir bar, thermometer, ice-water bath, Buchner funnel and flask, standard laboratory glassware.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

  • Substrate Addition: Cool the flask in an ice-water bath to 0-5 °C. While maintaining this temperature, slowly add 2-methyl-3-hydroxypyridine (10.9 g, 100 mmol) in small portions with vigorous stirring. Ensure the temperature does not exceed 10 °C.

  • Nitrating Agent Addition: Once the substrate is fully dissolved, add fuming nitric acid (7.0 mL, ~150 mmol) dropwise via the dropping funnel over a period of 30-45 minutes. The internal temperature must be strictly maintained between 0 °C and 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~400 g) in a large beaker with constant stirring. This step is highly exothermic and should be performed in a fume hood.

  • Precipitation and Neutralization: A precipitate will form. Slowly add a saturated solution of sodium bicarbonate to the slurry until the pH is adjusted to ~5-6. This will neutralize the excess acid and promote further precipitation of the product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual acid and inorganic salts. Dry the product under vacuum to a constant weight. The resulting solid is 2-methyl-6-nitropyridin-3-ol, which can be used in the next step, often without further purification. If needed, recrystallization from an ethanol/water mixture can be performed.

Part 2: Synthesis of this compound (Target Compound)

Principle: This step is a Williamson ether synthesis. A strong base, sodium hydride (NaH), is used to deprotonate the hydroxyl group of the intermediate to form a sodium alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide in a classic SN2 reaction to yield the final product.[6][7] Anhydrous conditions are crucial as sodium hydride reacts violently with water.

Materials and Equipment:

  • Reagents: 2-methyl-6-nitropyridin-3-ol (Intermediate I), Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Ethyl Iodide (or Ethyl Bromide), Saturated Ammonium Chloride (NH₄Cl) solution, Ethyl Acetate, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser with a drying tube (or nitrogen inlet), magnetic stirrer and stir bar, heating mantle, separatory funnel, rotary evaporator.

Protocol:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add sodium hydride (60% dispersion, 4.4 g, 110 mmol).

  • Washing NaH (Optional but Recommended): Carefully wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil. Decant the hexane carefully under the inert atmosphere.

  • Solvent Addition: Add anhydrous THF (100 mL) to the flask.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-methyl-6-nitropyridin-3-ol (15.4 g, 100 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes. Hydrogen gas will evolve, so ensure adequate ventilation to a fume hood. After the addition, allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating the formation of the sodium salt.

  • Alkylation: Cool the mixture back to 0 °C. Add ethyl iodide (9.7 mL, 120 mmol) dropwise.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF) for 2-4 hours. Monitor the reaction's completion by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (~20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure this compound.[8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStep 1: NitrationStep 2: Etherification
Starting Material 2-methyl-3-hydroxypyridine2-methyl-6-nitropyridin-3-ol
Molar Mass ( g/mol ) 109.13154.12
Amount (g) 10.915.4
Moles (mmol) 100100
Key Reagents Fuming HNO₃, Conc. H₂SO₄NaH (60%), Ethyl Iodide
Reagent Moles (mmol) ~150 (HNO₃)110 (NaH), 120 (EtI)
Solvent Conc. H₂SO₄Anhydrous THF
Temperature (°C) 0 - 50 to Reflux (~66)
Reaction Time (h) 12 - 4
Product 2-methyl-6-nitropyridin-3-olThis compound
Molar Mass ( g/mol ) 154.12182.18
Theoretical Yield (g) 15.418.2
Typical Yield Range 75-85%70-80%

Visualization of Workflow and Mechanisms

Overall Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Williamson Ether Synthesis Start 2-methyl-3-hydroxypyridine Reagents1 Fuming HNO3 Conc. H2SO4 0-5 °C Start->Reagents1 1. React Quench1 Quench with Ice Neutralize (NaHCO3) Reagents1->Quench1 2. Work-up Isolate1 Filter & Dry Quench1->Isolate1 3. Isolate Intermediate Intermediate: 2-methyl-6-nitropyridin-3-ol Isolate1->Intermediate Reagents2 1. NaH, Anhydrous THF 2. Ethyl Iodide Reflux Intermediate->Reagents2 4. React Quench2 Quench (NH4Cl) Extract (EtOAc) Reagents2->Quench2 5. Work-up Purify Column Chromatography Quench2->Purify 6. Purify FinalProduct Final Product: This compound Purify->FinalProduct G ROH Pyridinol-OH NaH Na⁺ H⁻ ROH->NaH RO- Pyridin-O⁻ Na⁺ NaH->RO- H2 H₂ (gas) RO-->H2 Alkoxide Pyridin-O⁻ EtI CH₃CH₂-I Alkoxide->EtI Nucleophilic Attack Product Pyridin-O-CH₂CH₃ EtI->Product I- I⁻ Product->I-

Caption: Mechanism of the Williamson ether synthesis.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the pyridine methyl group, and distinct signals for the two aromatic protons on the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule, with characteristic shifts for the aromatic carbons, the ethoxy carbons, and the methyl carbon. [9]* Mass Spectrometry (MS): This will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural evidence. The expected molecular ion peak [M]⁺ or [M+H]⁺ should be observed.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies to look for include strong asymmetric and symmetric stretches for the nitro group (typically around 1530 and 1350 cm⁻¹), C-O-C stretches for the ether linkage, and C=N/C=C stretches for the pyridine ring.

Safety Precautions and Hazard Management

All operations must be conducted in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10]

  • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive and strong oxidizing agents. Handle with extreme care. Avoid contact with skin and eyes. In case of a spill, neutralize with sodium bicarbonate. [11][12]* Nitropyridine Derivatives: These compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact. [13][14]* Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere. Never quench with water directly; use a less reactive protic source like isopropanol or a saturated ammonium chloride solution for controlled quenching. [7]* Ethyl Iodide: A volatile and toxic alkylating agent. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated solvents should be collected separately.

References

  • PrepChem. (n.d.). Synthesis of 3-ethoxy-2-methyl-6-aminopyridine. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]

  • Google Patents. (n.d.). CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Retrieved from [Link]

  • PubChem. (n.d.). 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • PMC - NIH. (n.d.). Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products. Retrieved from [Link]

  • UU Research Portal. (n.d.). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2. Retrieved from [Link]

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • SpectraBase. (n.d.). 3-Ethoxy-2-nitropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Retrieved from [Link]

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Application Notes and Protocols for the Downstream Derivatization of 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-methyl-6-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. The presence of a nitro group, an ethoxy moiety, and a methyl group on the pyridine core offers a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution and provides a functional handle for reduction to an amino group, which can be further derivatized. This document provides detailed protocols for the primary downstream reactions of this compound, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies and the development of novel chemical entities.

The strategic derivatization of this scaffold allows for the exploration of chemical space in the pursuit of new therapeutic agents. Derivatives of substituted pyridines have shown a wide range of biological activities, including but not limited to kinase inhibition and antimicrobial effects[1]. The protocols herein are based on established synthetic methodologies for analogous substituted nitropyridines and serve as a comprehensive guide for researchers in drug discovery and organic synthesis.

Derivatization Strategy Overview

The primary pathways for the derivatization of this compound involve the transformation of the nitro group. This key functional group can be reduced to an amine, which then serves as a precursor for a multitude of subsequent reactions. Alternatively, the amine can be converted into a more versatile leaving group, such as a halide, via a Sandmeyer reaction, opening the door to a wide array of palladium-catalyzed cross-coupling reactions.

Derivatization_Strategy A This compound B 6-Amino-3-ethoxy-2-methylpyridine A->B Reduction C Amide/Sulfonamide Derivatives B->C Acylation/ Sulfonylation D 6-Chloro-3-ethoxy-2-methylpyridine B->D Sandmeyer Reaction E Buchwald-Hartwig Amination Products (C-N Coupled Derivatives) D->E Buchwald-Hartwig Amination F Suzuki Coupling Products (C-C Coupled Derivatives) D->F Suzuki Coupling

Caption: Key derivatization pathways for this compound.

Protocol 1: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 6-Amino-3-ethoxy-2-methylpyridine, a versatile intermediate for further functionalization. Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound to 6-Amino-3-ethoxy-2-methylpyridine using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Filtration aid (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with an inert gas (N₂ or Ar) three times.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-Amino-3-ethoxy-2-methylpyridine. The product can be purified further by column chromatography if necessary.

Data Summary for a Representative Nitro-Pyridine Reduction:

Starting MaterialReagentCatalystSolventReaction ConditionsProductYield
3-Hydroxy-6-methyl-2-nitropyridineHydrogen (H₂)20% Pd(OH)₂/CEthanol5 psi H₂, 50 °C, 1 hr2-Amino-3-hydroxy-6-methylpyridine98%[2]

Protocol 2: Conversion of the Amino Group to a Chloro Group via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[3][4] This protocol details the synthesis of 6-Chloro-3-ethoxy-2-methylpyridine, a key precursor for cross-coupling reactions.

Experimental Protocol: Sandmeyer Chlorination

Materials:

  • 6-Amino-3-ethoxy-2-methylpyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) chloride (CuCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Step 1: Diazotization

  • Dissolve 6-Amino-3-ethoxy-2-methylpyridine (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl, and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with DCM or EtOAc.

  • Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Chloro-3-ethoxy-2-methylpyridine.

Sandmeyer_Workflow cluster_0 Diazotization cluster_1 Sandmeyer Reaction A 6-Amino-3-ethoxy-2-methylpyridine B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 6-Chloro-3-ethoxy-2-methylpyridine B->C CuCl, HCl

Caption: Workflow for the Sandmeyer chlorination of 6-Amino-3-ethoxy-2-methylpyridine.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7] This protocol provides a general procedure for the amination of 6-Chloro-3-ethoxy-2-methylpyridine with a primary or secondary amine.

Experimental Protocol: Palladium-Catalyzed Amination

Materials:

  • 6-Chloro-3-ethoxy-2-methylpyridine

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add 6-Chloro-3-ethoxy-2-methylpyridine (1.0 eq) and the amine (1.2-1.5 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Key Reaction Parameters:

ParameterGeneral RecommendationsNotes
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often preferred for their stability and ease of handling.
LigandXPhos, SPhos, RuPhos, JohnPhosBulky, electron-rich phosphine ligands are generally effective for the amination of aryl chlorides.
BaseNaOtBu, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and substrate compatibility. Stronger bases like NaOtBu often lead to faster reactions.[7]
SolventToluene, Dioxane, THFAnhydrous, aprotic solvents are typically used.
Temperature80-110 °CThe reaction temperature will depend on the reactivity of the specific amine and the chosen catalyst system.

Protocol 4: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[1][8][9] This protocol outlines a general procedure for the coupling of 6-Chloro-3-ethoxy-2-methylpyridine with a boronic acid or ester.

Experimental Protocol: Palladium-Catalyzed C-C Bond Formation

Materials:

  • 6-Chloro-3-ethoxy-2-methylpyridine

  • Aryl or vinyl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • To an oven-dried reaction vessel, add 6-Chloro-3-ethoxy-2-methylpyridine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Mechanism A Pd(0)L₂ B Oxidative Addition Intermediate A->B R¹-X C Transmetalation Intermediate B->C R²-B(OR)₂ Base C->A Reductive Elimination (R¹-R²)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]

Applications in Drug Discovery

The derivatization of the this compound scaffold can lead to the discovery of novel compounds with significant pharmacological activity. For instance, various 6-aminopyridine derivatives have been investigated for their anticonvulsant, antihistaminic, and cardiac activities.[10][11] Furthermore, aminopyridine structures are core components of molecules targeting a range of biological targets, including tissue kallikrein inhibitors for inflammatory diseases and fibroblast growth factor receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma.[12][13] The synthetic routes outlined in these protocols provide a robust platform for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Siddiqui, A. A., & Mishra, R. (2009). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 66(2), 159-164. [Link]

  • Siddiqui, A. A., & Mishra, R. (2009). Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. Acta Poloniae Pharmaceutica, 66(2), 159-164. [Link]

  • Jia, C. G., & Liu, X. H. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-nitropyridine): A New Nitro-group Migration. Heterocycles, 65(9), 2133-2142. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Filo. (2024, November 7). Complete the reaction with the main product formed. [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]

  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (2020, June 8). Royal Society of Chemistry. [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • Aminopyridine derivatives.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023, April 14). YouTube. [Link]

  • Synthesis of 3-[6-(2-Amino-Ethoxy). Amanote Research. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine.
  • One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv. [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • Method for preparing 3-aminopyridines
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. MDPI. [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. [Link]

  • Process for preparation of nitropyridine derivatives.
  • 6-Methyl-2-ethyl-3-hydroxypyridine. PubChem. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC - NIH. [Link]/articles/PMC8000490/)

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Ethoxy-2-methyl-6-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Ethoxy-2-methyl-6-nitropyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.

Overview of the Synthesis

The target molecule, this compound, is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is highly effective due to the electronic properties of the pyridine ring, which is inherently electron-deficient. The presence of a strong electron-withdrawing nitro group (-NO₂) further activates the ring, making it highly susceptible to nucleophilic attack.[1][2]

The most common and reliable route involves the reaction of a halogenated precursor, such as 2-chloro-6-methyl-5-nitropyridine , with sodium ethoxide . The ethoxide ion (EtO⁻) acts as the nucleophile, displacing the chloride leaving group.[3][4]

Reaction Scheme:

TroubleshootingWorkflow start_node start_node process_node process_node decision_node decision_node issue_node issue_node solution_node solution_node end_node end_node start Start Synthesis prep_naoet Prepare NaOEt in Anhydrous EtOH start->prep_naoet add_sm Add 2-Chloro-6-methyl -5-nitropyridine prep_naoet->add_sm reflux Reflux & Monitor by TLC (2-6h) add_sm->reflux check_completion Is Starting Material Consumed? reflux->check_completion impurities Issue: Multiple Spots on TLC reflux->impurities During Monitoring workup Cool, Evaporate, Extract & Purify check_completion->workup Yes low_yield Issue: Low/No Conversion check_completion->low_yield No, Stalled end Obtain Pure Product workup->end sol_reagents Check Reagent Quality (Anhydrous EtOH, Fresh Na) low_yield->sol_reagents sol_temp Ensure Full Reflux Temp. low_yield->sol_temp sol_moisture Strict Anhydrous Conditions impurities->sol_moisture sol_time Avoid Prolonged Heating impurities->sol_time sol_reagents->reflux Restart/Optimize sol_temp->reflux Adjust sol_moisture->reflux Restart/Optimize sol_time->workup Proceed

Sources

Technical Support Center: Purification of Crude 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Ethoxy-2-methyl-6-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Our approach is rooted in mechanistic understanding and field-proven experience to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dictated by the synthetic route used. A common method for the synthesis of this compound is the nitration of 3-Ethoxy-2-methyl-pyridine using a mixture of sulfuric and nitric acid.[1] Based on this, the most probable impurities include:

  • Unreacted Starting Material: 3-Ethoxy-2-methyl-pyridine.

  • Positional Isomers: While the electron-donating ethoxy and methyl groups direct nitration to the 6-position, small amounts of other isomers, such as 3-Ethoxy-2-methyl-4-nitropyridine and 3-Ethoxy-2-methyl-5-nitropyridine, may form.

  • Over-nitration Products: Although typically minor, dinitrated species could be present if the reaction conditions are too harsh.

  • Degradation Byproducts: The strong acidic and oxidizing conditions of nitration can lead to minor, often colored, degradation products.

Q2: My crude product is a dark oil, but the pure compound should be a solid. What is the likely cause?

A2: The presence of residual solvents or a significant amount of impurities can depress the melting point of your compound, causing it to appear as an oil. Colored impurities, even in small amounts, can also give the product a dark appearance. It is crucial to remove the bulk of the solvent under reduced pressure before attempting purification. If the oily nature persists, it is indicative of a high impurity load that needs to be addressed by the purification techniques outlined in this guide.

Q3: How can I quickly assess the purity of my crude and purified samples?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for the rapid assessment of purity. A good starting mobile phase for TLC analysis of this compound is a mixture of hexane and ethyl acetate. By spotting your crude material, the pure standard (if available), and co-spotting them on the same plate, you can visualize the number of components and their relative polarities. The disappearance of impurity spots in your purified fractions is a clear indicator of successful purification.

Troubleshooting and Optimization Guides

Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, offering high recovery of very pure material. The key is selecting an appropriate solvent or solvent system.

Problem: My compound will not dissolve in the chosen solvent, even with heating.

  • Causality: The solvent is not polar enough to dissolve the relatively polar this compound molecule.

  • Solution:

    • Select a more polar solvent. Good candidates to screen include ethanol, isopropanol, and ethyl acetate.

    • Use a mixed-solvent system. Dissolve the crude product in a minimum amount of a "good" hot solvent in which it is readily soluble (e.g., ethanol or ethyl acetate). Then, slowly add a "poor" hot solvent in which it is less soluble (e.g., hexanes or water) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A mixed-solvent system of ether-petroleum ether has been successfully used for the recrystallization of the similar compound, 2-methoxy-3-nitropyridine.

Problem: No crystals form after the solution has cooled.

  • Causality: This can be due to several factors: the solution may be too dilute, the cooling process may be too rapid, or the solution is supersaturated.

  • Solution:

    • Induce crystallization. Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the solution. If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystallization.

    • Reduce the solvent volume. If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.

    • Cool to a lower temperature. If crystals have not formed at room temperature, try placing the flask in an ice bath or a refrigerator.

Problem: The product "oils out" instead of crystallizing.

  • Causality: The compound is coming out of solution at a temperature above its melting point in the chosen solvent system. This is often due to a high concentration of impurities.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add more of the "good" solvent to make the solution more dilute.

    • Allow the solution to cool more slowly. This can be achieved by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight.

    • Consider a preliminary purification step. If the product consistently oils out, it may be necessary to first perform a quick column chromatography to remove the bulk of the impurities and then recrystallize the partially purified material.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, silica gel is the recommended stationary phase.

Problem: Poor separation of the desired product from an impurity on the TLC plate.

  • Causality: The chosen mobile phase does not have the optimal polarity to effectively differentiate between the components of the mixture.

  • Solution:

    • Adjust the mobile phase polarity. A common mobile phase for nitropyridine derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[2]

      • If the spots are too close together and have high Rf values (are running too fast), decrease the polarity of the mobile phase by increasing the proportion of hexane.

      • If the spots are too close together and have low Rf values (are running too slow), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Try a different solvent system. Sometimes, changing one of the solvents can improve separation. For example, you could try a hexane/acetone or a dichloromethane/methanol system.

Problem: The compound streaks on the TLC plate and the column.

  • Causality: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing of the spot.

  • Solution:

    • Add a small amount of a basic modifier to the mobile phase. Adding 0.1-1% triethylamine to the mobile phase can help to neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Use a different stationary phase. If tailing is severe, consider using a less acidic stationary phase, such as neutral alumina.

Problem: Low recovery of the product from the column.

  • Causality: The compound may be irreversibly adsorbed onto the silica gel, or it may be degrading on the column.

  • Solution:

    • Deactivate the silica gel. If you suspect your compound is sensitive to the acidity of the silica gel, you can use silica that has been pre-treated with a base like triethylamine.

    • Run the column quickly. Minimizing the time your compound spends on the column can reduce the chances of degradation. This can be achieved by using a slightly more polar mobile phase or by applying gentle pressure to the top of the column (flash chromatography).

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask while stirring until the solid completely dissolves.

  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes faintly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel as a slurry in hexane.

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Load the sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute the column: Begin eluting the column with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Collect fractions: Collect the eluent in a series of collection tubes.

  • Monitor the separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.

  • Increase the polarity (if necessary): If the desired product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane/ethyl acetate).

  • Combine and evaporate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.

Data Summary

TechniqueRecommended Solvents/Mobile PhaseKey Troubleshooting Tip
Recrystallization Ethanol/Water or Ethyl Acetate/HexaneFor "oiling out," re-heat, add more "good" solvent, and cool slowly.
Column Chromatography Hexane/Ethyl Acetate gradient on silica gelTo combat streaking, add 0.1-1% triethylamine to the mobile phase.

Visualizations

Purification_Workflow crude Crude this compound assess_purity Assess Purity (TLC) crude->assess_purity is_pure Is Purity Sufficient? assess_purity->is_pure recrystallization Recrystallization is_pure->recrystallization No, solid with minor impurities column_chromatography Column Chromatography is_pure->column_chromatography No, oil or many impurities pure_product Pure Product is_pure->pure_product Yes recrystallization_issue Issue Encountered? recrystallization->recrystallization_issue chromatography_issue Issue Encountered? column_chromatography->chromatography_issue recrystallization_issue->pure_product No troubleshoot_recrystallization Troubleshoot Recrystallization Guide recrystallization_issue->troubleshoot_recrystallization Yes chromatography_issue->pure_product No troubleshoot_chromatography Troubleshoot Chromatography Guide chromatography_issue->troubleshoot_chromatography Yes troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography

Caption: A decision workflow for the purification of this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt dissolve Compound does not dissolve start->dissolve no_crystals No crystals form on cooling dissolve->no_crystals No solution1 Use more polar solvent or a mixed-solvent system dissolve->solution1 Yes oiling_out Product 'oils out' no_crystals->oiling_out No solution2 Induce crystallization (scratch/seed) or concentrate solution no_crystals->solution2 Yes success Pure Crystals oiling_out->success No solution3 Re-heat, add more 'good' solvent, cool slowly oiling_out->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting guide for common recrystallization issues.

References

  • PrepChem. (n.d.). Synthesis of 3-ethoxy-2-methyl-6-aminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-methoxy-2-methyl-6-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Organic Syntheses. (n.d.). 3-ethoxy-2-cyclohexenone. Retrieved from [Link]

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Ethoxy-2-methyl-6-nitropyridine. This document is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and impurities encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to help you optimize your reaction outcomes, improve purity, and troubleshoot effectively.

Core Synthetic Strategies and Potential Impurities

The synthesis of this compound can be approached via two primary routes, each with its own set of potential impurities. Understanding these pathways is crucial for effective troubleshooting.

Route A: Electrophilic Nitration of 3-Ethoxy-2-methylpyridine

This route involves the direct nitration of the pre-formed 3-ethoxy-2-methylpyridine using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

  • dot

    Caption: Synthetic pathway and common impurities for Route A.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This strategy involves the reaction of a di-substituted pyridine, such as 2,6-dichloro-3-methylpyridine, with sodium ethoxide, followed by nitration, or the reaction of a pre-nitrated chloro-substituted pyridine with sodium ethoxide. A common precursor for this route is 2-chloro-6-ethoxy-3-methylpyridine, which is then nitrated.

  • dot

    Caption: Synthetic pathway and common impurities for Route B.

Frequently Asked Questions (FAQs)

Q1: My nitration reaction (Route A) is producing a mixture of isomers. How can I improve the regioselectivity for the 6-nitro product?

A1: The formation of isomers is a common challenge in the nitration of substituted pyridines. The pyridine ring is electron-deficient, which generally makes electrophilic aromatic substitution difficult.[1][2] The positions of the existing substituents (ethoxy and methyl) will direct the incoming nitro group. To improve selectivity:

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over thermodynamically stable isomers.

  • Nitrating Agent: The choice of nitrating agent is critical. While mixed acid (HNO₃/H₂SO₄) is common, other reagents like nitric acid in trifluoroacetic anhydride can sometimes offer different selectivity profiles.[3]

  • Order of Addition: Adding the pyridine substrate to the cold nitrating mixture can sometimes provide better control over the reaction exotherm and improve selectivity.[4]

Q2: I am observing a significant amount of unreacted starting material in my SNAr reaction (Route B). What could be the cause?

A2: Incomplete conversion in a nucleophilic aromatic substitution reaction can be due to several factors:

  • Moisture: The presence of water can consume your sodium ethoxide and also lead to the formation of hydrolysis byproducts. Ensure all your reagents and solvents are anhydrous.

  • Insufficient Nucleophile: Ensure you are using a sufficient molar excess of sodium ethoxide.

  • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Purity of Starting Material: Impurities in your chloro-substituted pyridine can inhibit the reaction.

Q3: My final product is showing a peak in the mass spectrum corresponding to a hydroxyl group instead of an ethoxy group. What is happening?

A3: This indicates hydrolysis of the ethoxy group. This can occur under the strongly acidic conditions of the nitration step. To mitigate this:

  • Minimize Water Content: Ensure your sulfuric and nitric acids have a low water content.

  • Control Reaction Time: Do not prolong the reaction time unnecessarily after the starting material has been consumed.

  • Work-up Conditions: During the aqueous work-up, neutralize the acid promptly and avoid excessive heating.

Q4: How can I effectively separate the desired this compound from its isomers?

A4: The separation of positional isomers can be challenging due to their similar physical properties.[5]

  • Column Chromatography: This is the most common method for purification. A careful selection of the eluent system (e.g., a gradient of hexane/ethyl acetate) is crucial for achieving good separation on a silica gel column.

  • Recrystallization: If the isomeric impurities are present in small amounts, recrystallization from a suitable solvent may be effective.

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple side products. - Degradation of product under harsh conditions.- Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Adjust the reaction temperature; lower temperatures may reduce side reactions. - Use a milder nitrating agent if degradation is suspected.[3]
Presence of Isomeric Impurities - Lack of regioselectivity in the nitration step.- Optimize the reaction temperature and time. - Experiment with different nitrating agents (e.g., HNO₃ in trifluoroacetic anhydride).[3] - Consider an alternative synthetic route that builds in the desired substitution pattern.[7]
Unreacted Starting Material - Insufficient reaction time or temperature. - Deactivation of the nitrating agent or nucleophile. - Poor quality of reagents.- Increase the reaction time and/or temperature, monitoring by TLC/HPLC. - Ensure anhydrous conditions, especially for SNAr reactions. - Use freshly opened or purified reagents.
Formation of Hydrolysis Byproducts - Presence of water in the reaction mixture. - Hydrolysis during aqueous work-up.- Use anhydrous solvents and reagents. - Perform the work-up at low temperatures and neutralize the reaction mixture promptly.
Dark-colored Reaction Mixture/Product - Oxidative degradation of the starting material or product.- Lower the reaction temperature. - Ensure an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation. - Purify the crude product using activated carbon treatment followed by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration (Route A)

This protocol is a representative procedure based on established methods for the nitration of substituted pyridines.

Materials:

  • 3-Ethoxy-2-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C in an ice bath. Slowly add 3-Ethoxy-2-methylpyridine dropwise to the stirred sulfuric acid, ensuring the temperature is maintained below 10°C.

  • Nitration: Once the substrate is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0-5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Analysis of Impurities by HPLC

This protocol provides a general method for the analysis of the reaction mixture and final product. Method optimization will be required based on the specific impurities present.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the dissolved final product in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detector wavelength: 254 nm (or as determined by UV scan of the product)

    • Gradient: Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the proportion of B to elute all components.

  • Analysis: Identify the peaks corresponding to the starting material, product, and impurities by comparing their retention times with known standards, if available, and by mass spectrometry (LC-MS). Quantify the relative peak areas to determine the purity and impurity profile.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Advances, 13(7), 4535-4544. Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

Sources

Side reactions and byproduct formation in 3-Ethoxy-2-methyl-6-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxy-2-methyl-6-nitropyridine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges of side reactions and byproduct formation. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to build a robust and reproducible synthetic process.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound. The proposed synthetic route involves three key stages: nitration of 2-chloro-6-methylpyridine, followed by ethoxylation.

Scenario 1: Low Yield of 2-Chloro-6-methyl-3-nitropyridine After Nitration

Question: My nitration of 2-chloro-6-methylpyridine is resulting in a low yield of the desired 3-nitro isomer. What are the likely causes and how can I improve the regioselectivity?

Answer:

Low yields in the nitration of substituted pyridines are often due to a combination of factors, including the inherent electron-deficient nature of the pyridine ring and the formation of undesired isomers.

Potential Causes and Solutions:

  • Isomeric Byproduct Formation: The primary cause of low yield of the desired 3-nitro isomer is often the concurrent formation of other regioisomers, such as 2-chloro-6-methyl-5-nitropyridine. The directing effects of the existing substituents on the pyridine ring influence the position of nitration.

    • Troubleshooting:

      • Control of Reaction Conditions: The regioselectivity of nitration can be highly dependent on the reaction temperature and the rate of addition of the nitrating agent. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of the mixed acid (HNO₃/H₂SO₄) to the solution of 2-chloro-6-methylpyridine.[1] Slow, dropwise addition with vigorous stirring is essential to dissipate heat and avoid localized increases in temperature that can favor the formation of undesired isomers.

      • Order of Reagent Addition: A patent for a similar process suggests that adding the 2-chloro-6-alkoxypyridine portion-wise to the pre-mixed acid mixture can significantly suppress the formation of the 5-nitro isomer.[2]

  • Oxidation of the Methyl Group: Nitric acid is a strong oxidizing agent, and under harsh conditions, it can oxidize the methyl group at the 6-position to a carboxylic acid, forming 2-chloro-3-nitro-6-carboxypyridine.[3][4][5]

    • Troubleshooting:

      • Temperature Control: Strict adherence to the recommended low temperature profile is critical to minimize oxidative side reactions.

      • Stoichiometry of Nitrating Agent: Use the minimum effective amount of nitric acid. An excess of the nitrating agent can increase the likelihood of oxidation.

  • Incomplete Reaction: The electron-withdrawing nature of the chloro and nitro groups deactivates the pyridine ring towards further electrophilic substitution, which can lead to incomplete conversion.

    • Troubleshooting:

      • Reaction Time and Temperature: After the initial controlled addition of the nitrating agent, allowing the reaction to stir for a sufficient period at a slightly elevated temperature (e.g., room temperature) might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Scenario 2: Presence of Impurities After Ethoxylation

Question: After the ethoxylation of 2-chloro-6-methyl-3-nitropyridine with sodium ethoxide, my product is contaminated with byproducts. What are these impurities and how can I prevent their formation?

Answer:

The ethoxylation step, a nucleophilic aromatic substitution (SNAr), is generally efficient. However, the presence of certain impurities can complicate purification and affect the final product quality.

Potential Byproducts and Their Prevention:

  • 2-Hydroxy-6-methyl-3-nitropyridine: This byproduct arises from the hydrolysis of the starting material, 2-chloro-6-methyl-3-nitropyridine, if water is present in the reaction mixture. The hydroxide ion, being a nucleophile, can compete with the ethoxide ion.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. Use freshly dried ethanol to prepare the sodium ethoxide solution and dry all glassware thoroughly. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.[6]

  • Unreacted 2-Chloro-6-methyl-3-nitropyridine: Incomplete reaction is a common issue.

    • Troubleshooting:

      • Stoichiometry of Sodium Ethoxide: Use a slight excess of sodium ethoxide (typically 1.1 to 1.5 molar equivalents) to ensure complete conversion of the starting material.[6]

      • Reaction Temperature and Time: The reaction may require heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to determine the point of complete consumption of the starting material.[6]

  • Ring-Opened Products and Decomposition: In the presence of a strong base like sodium ethoxide, the highly electron-deficient nitropyridine ring can be susceptible to nucleophilic attack leading to ring-opening and subsequent decomposition, especially at elevated temperatures. Studies on related 2-chloro-3-nitropyridines have shown that they can undergo ring-opening in the presence of hydroxide ions.[7]

    • Troubleshooting:

      • Temperature Control: While heating may be necessary, avoid excessive temperatures or prolonged reaction times after the starting material has been consumed.

      • Controlled Addition of Base: Add the sodium ethoxide solution to the solution of the chloronitropyridine at a controlled rate to avoid a localized high concentration of the base.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The nitration of 2-chloro-6-methylpyridine is arguably the most critical step. The control of regioselectivity to favor the formation of the desired 3-nitro isomer over other isomers directly impacts the overall yield and the purity of the subsequent intermediates and the final product.[1][2]

Q2: How can I effectively purify the final product, this compound?

A2: Purification of the final product typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate or dichloromethane.[6]

  • Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated.

  • Chromatography: The most effective method for removing closely related impurities is flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate is often a good starting point for elution.[8]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (nitric and sulfuric acid). It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. A blast shield is also recommended. Careful control of the reaction temperature is crucial to prevent a runaway reaction.

  • Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive and flammable. It reacts violently with water. It should be handled in an inert and anhydrous environment.

  • Solvents: The organic solvents used are flammable and should be handled away from ignition sources.

Visualizing the Process: Reaction Pathways and Troubleshooting Logic

To aid in your understanding of the synthesis and troubleshooting process, the following diagrams have been created.

Main Synthetic Pathway and Potential Side Reactions

G cluster_nitration Nitration Step cluster_ethoxylation Ethoxylation Step 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine 2-Chloro-6-methyl-3-nitropyridine 2-Chloro-6-methyl-3-nitropyridine 2-Chloro-6-methylpyridine->2-Chloro-6-methyl-3-nitropyridine Main Reaction (HNO3/H2SO4, 0-5°C) 2-Chloro-6-methyl-5-nitropyridine 2-Chloro-6-methyl-5-nitropyridine 2-Chloro-6-methylpyridine->2-Chloro-6-methyl-5-nitropyridine Isomeric Byproduct 2-Chloro-3-nitro-6-carboxypyridine 2-Chloro-3-nitro-6-carboxypyridine 2-Chloro-6-methylpyridine->2-Chloro-3-nitro-6-carboxypyridine Oxidative Byproduct This compound This compound 2-Chloro-6-methyl-3-nitropyridine->this compound Main Reaction (NaOEt, EtOH) 2-Hydroxy-6-methyl-3-nitropyridine 2-Hydroxy-6-methyl-3-nitropyridine 2-Chloro-6-methyl-3-nitropyridine->2-Hydroxy-6-methyl-3-nitropyridine Hydrolysis Byproduct (H2O present) Decomposition Products Decomposition Products 2-Chloro-6-methyl-3-nitropyridine->Decomposition Products Ring Opening G Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Check Nitration Check Nitration Low Yield->Check Nitration Check Ethoxylation Check Ethoxylation Impure Product->Check Ethoxylation Isomeric Impurities? Isomeric Impurities? Check Nitration->Isomeric Impurities? Unreacted Starting Material? Unreacted Starting Material? Check Ethoxylation->Unreacted Starting Material? Oxidized Byproducts? Oxidized Byproducts? Isomeric Impurities?->Oxidized Byproducts? No Control Nitration Temp Control Nitration Temp Isomeric Impurities?->Control Nitration Temp Yes Control Nitration Stoichiometry Control Nitration Stoichiometry Oxidized Byproducts?->Control Nitration Stoichiometry Yes End End Oxidized Byproducts?->End No Hydrolysis Byproduct? Hydrolysis Byproduct? Unreacted Starting Material?->Hydrolysis Byproduct? No Optimize Base Stoichiometry & Temp Optimize Base Stoichiometry & Temp Unreacted Starting Material?->Optimize Base Stoichiometry & Temp Yes Ensure Anhydrous Conditions Ensure Anhydrous Conditions Hydrolysis Byproduct?->Ensure Anhydrous Conditions Yes Hydrolysis Byproduct?->End No Optimize Reagent Addition Optimize Reagent Addition Control Nitration Temp->Optimize Reagent Addition

Caption: A logical approach to troubleshooting common issues.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Nitration Temperature 0 - 5 °CMinimizes formation of isomeric and oxidative byproducts. [1]
Sodium Ethoxide Stoichiometry 1.1 - 1.5 molar equivalentsEnsures complete consumption of the starting material in the ethoxylation step. [6]
Ethoxylation Temperature Room Temperature to RefluxDependent on substrate reactivity; monitor by TLC/HPLC to avoid decomposition.

Experimental Protocols

Protocol 1: Nitration of 2-Chloro-6-methylpyridine
  • To a stirred mixture of concentrated sulfuric acid and nitric acid (pre-cooled to 0 °C), slowly add 2-chloro-6-methylpyridine dropwise, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) while keeping the temperature low.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain crude 2-chloro-6-methyl-3-nitropyridine.

Protocol 2: Ethoxylation of 2-Chloro-6-methyl-3-nitropyridine
  • Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Dissolve the crude 2-chloro-6-methyl-3-nitropyridine in anhydrous ethanol in a separate flask under an inert atmosphere.

  • Slowly add the sodium ethoxide solution to the chloronitropyridine solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (n.d.). Elsevier. [Link]

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (1984).
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI. [Link]

  • Oxidation of Picoline With Oxygen To Nicotinic Aci. (n.d.). Scribd. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. (2023). ResearchGate. [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. [Link]

  • Possible side reactions during the ester ethoxylation process. (2018). ResearchGate. [Link]

  • 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). (1999). National Toxicology Program. [Link]

  • Nitration of pyridine-2,6-diamines. (1997).
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (1954). Canadian Science Publishing. [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. [Link]

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. (1956). Digital Commons @ NJIT. [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2021). ResearchGate. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2022). ACS Publications. [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. (2021). ResearchGate. [Link]

  • Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. (2020). RSC Publishing. [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2005). ResearchGate. [Link]

  • 3-ETHOXY-2-NITROPYRIDINE | CAS 74037-50-6. (n.d.). Matrix Fine Chemicals. [Link]

  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2000). ResearchGate. [Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (2003). MDPI. [Link]

  • diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021). MDPI. [Link]

  • Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. (2021). Tokyo University of Science. [Link]

  • Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. (1995). ResearchGate. [Link]

  • Hydrolysis of 2,2,2-trifluoroethyl hydrogen 3,6-dimethylphthalate. (1970). RSC Publishing. [Link]

  • Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in selected solvents. (1994). ResearchGate. [Link]

Sources

Troubleshooting low yields in 3-Ethoxy-2-methyl-6-nitropyridine preparation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 3-Ethoxy-2-methyl-6-nitropyridine, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently encountered challenges. As Senior Application Scientists, we present this information in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both scientific integrity and practical success.

Technical Support Center: this compound Synthesis

The preparation of this compound is a multi-step process that can be prone to low yields if not carefully controlled. The primary challenges lie in the electrophilic nitration of the electron-deficient pyridine ring and the subsequent nucleophilic aromatic substitution (SNAr). This guide addresses the most common issues encountered during this synthesis.

Section 1: Troubleshooting the Nitration Reaction

The introduction of a nitro group onto a pyridine ring is often the most challenging step. Pyridine's inherent electron-deficient nature makes it less reactive towards electrophilic aromatic substitution compared to benzene.[1] Furthermore, the reaction medium can protonate the ring nitrogen, further deactivating the system.

Question 1: My nitration of the 2-methyl-3-ethoxypyridine (or 2-methyl-3-hydroxypyridine) precursor is resulting in very low yields or no reaction at all. What are the primary causes?

Answer: This is a common issue stemming from the deactivated nature of the pyridine ring. Several factors can be at play:

  • Insufficiently Strong Nitrating Agent: For deactivated rings, nitric acid alone is often ineffective. A stronger electrophile, the nitronium ion (NO₂⁺), is required. This is typically generated in situ using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), known as "mixed acid".[2][3] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺.

  • Sub-Optimal Acid Ratio and Concentration: The ratio of H₂SO₄ to HNO₃ is critical. A high concentration of sulfuric acid (e.g., 90% H₂SO₄) promotes the formation of the nitronium ion.[1] Using fuming sulfuric acid (oleum) can further increase the concentration of the active electrophile, which may be necessary for particularly unreactive substrates.[4]

  • Inappropriate Reaction Temperature: While heating can increase reaction rates, it can also lead to decomposition of the starting material and the desired product, especially with sensitive pyridine derivatives. A carefully controlled temperature profile is essential. Many nitration reactions are performed at low temperatures (e.g., 0-10 °C) during the addition of the substrate to the mixed acid to manage the exothermic nature of the reaction, followed by a period at a moderately elevated temperature to drive the reaction to completion.[1][5]

Question 2: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity to favor the 6-nitro product?

Answer: Regioselectivity is governed by the electronic and steric effects of the substituents already on the pyridine ring.

  • Directing Effects: The methyl group at the 2-position and the ethoxy/hydroxy group at the 3-position are both ortho-, para-directing activators. In the pyridine ring system, this translates to directing incoming electrophiles to the 4- and 6-positions. The 6-position is often favored due to a combination of electronic factors and potentially less steric hindrance compared to the position between the two existing groups.

  • Protonation State: The reaction is typically run in strong acid, meaning the pyridine nitrogen exists as the pyridinium ion. This -NH⁺- group is a powerful deactivating group and a meta-director. This deactivation further complicates simple predictions. However, nitration of substituted pyridines often proceeds on the small amount of unprotonated free base present in equilibrium. For 3-hydroxy and 3-methoxy-pyridines, nitration has been shown to occur on the conjugate acid at the 2-position, highlighting the complexity of predicting outcomes in these systems.[6]

  • Controlling Isomer Formation: To maximize the yield of the desired 6-nitro isomer, precise control of reaction conditions is paramount. Gradual addition of the nitrating agent at a low temperature can help favor the thermodynamically more stable product. It is also crucial to ensure the starting material is of high purity, as impurities can lead to unexpected side reactions and isomer distributions.

Question 3: My reaction mixture is turning dark brown or black, and I'm isolating very little product, suggesting degradation. How can I prevent this?

Answer: Dark coloration is a strong indicator of oxidative side reactions and decomposition. This is a common problem when nitrating electron-rich or sensitive aromatic compounds.

  • Aggressive Reaction Conditions: Excessively high temperatures or a highly concentrated nitrating mixture can lead to oxidation of the starting material or product. The methyl group, in particular, can be susceptible to oxidation.

  • Mitigation Strategies:

    • Temperature Control: Maintain a low temperature (e.g., below 10 °C) during the addition of reagents. Use an ice bath or a cryocooler to dissipate the heat generated during the reaction.

    • Controlled Reagent Addition: Add the pyridine substrate to the cold mixed acid slowly and dropwise. This maintains a low concentration of the organic compound in the highly oxidative medium at any given time, minimizing degradation.

    • Alternative Nitrating Agents: For particularly sensitive substrates, alternative, milder nitrating agents could be explored, although this may require significant methods development.

Section 2: Troubleshooting the Ethoxylation Reaction (SNAr)

If the synthetic route involves a nucleophilic aromatic substitution (SNAr) of a precursor like 2-methyl-6-nitro-3-chloropyridine with ethoxide, different challenges can arise. This reaction is generally effective when an electron-withdrawing group (like the nitro group) is ortho or para to the leaving group (the chloro group).[7][8]

Question 1: My SNAr reaction with sodium ethoxide is slow or incomplete, leaving a significant amount of the starting chloropyridine. How can I improve the conversion?

Answer: Incomplete conversion in an SNAr reaction typically points to issues with reactivity, temperature, or reagent stoichiometry.

  • Reagent Purity and Stoichiometry: Ensure the sodium ethoxide is fresh and anhydrous. A molar excess of the nucleophile (1.2 to 1.5 equivalents) is often used to drive the reaction to completion.

  • Reaction Temperature: SNAr reactions often require heating. Refluxing in ethanol is a common condition.[9] If the reaction is still sluggish, a higher-boiling-point solvent (with the appropriate alkoxide) could be considered, but care must be taken to avoid side reactions.

  • Solvent Choice: The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Anhydrous ethanol is the most logical choice when using sodium ethoxide, as it is the conjugate acid of the nucleophile.

Question 2: I am forming a significant amount of 2-methyl-6-nitro-3-hydroxypyridine as a byproduct. What is causing this?

Answer: The formation of the hydroxy byproduct is almost always due to the presence of water in the reaction mixture.

  • Source of Moisture: Water can be introduced from wet solvents, reagents, or glassware. Sodium ethoxide is hygroscopic and can absorb moisture from the air.

  • Competitive Nucleophile: Hydroxide ions (from water reacting with the ethoxide base) are potent nucleophiles and can compete with ethoxide, leading to the undesired hydroxy-pyridine.

  • Preventative Measures:

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous ethanol.

    • Dry Glassware: Ensure all glassware is oven- or flame-dried before use.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Fresh Reagents: Use a fresh, unopened container of sodium ethoxide or prepare it in situ from sodium metal and anhydrous ethanol.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most common and reliable synthetic pathway?

A: While multiple routes exist, a frequently employed strategy involves two key steps:

  • Nitration: The nitration of a suitable precursor like 2-methyl-3-hydroxypyridine using mixed acid (H₂SO₄/HNO₃).

  • Alkylation/Substitution: If starting with 2-methyl-3-hydroxypyridine, the resulting nitrated phenol is then O-alkylated using an ethylating agent (e.g., ethyl iodide) and a base. Alternatively, starting with a halogenated pyridine like 3-chloro-2-methylpyridine, the sequence would be nitration followed by a nucleophilic aromatic substitution with sodium ethoxide. The latter is often very efficient due to the strong activation provided by the nitro group.[7]

Q: What are the critical safety precautions for nitration reactions?

A: Nitration reactions are highly exothermic and involve corrosive, strongly oxidizing acids.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the entire procedure in a well-ventilated chemical fume hood.

  • Exothermic Reaction Control: Use an ice bath to control the temperature, especially during reagent addition. Add reagents slowly to prevent a runaway reaction.

  • Quenching: Quench the reaction carefully by pouring it slowly onto crushed ice. This should also be done in a fume hood, as nitrogen oxide gases may be released.

Q: I'm having difficulty purifying the final product. What are the best practices?

A: Purification of nitropyridine derivatives often requires column chromatography.

  • Workup: After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water, a mild base (like sodium bicarbonate solution) to remove residual acid, and finally with brine.[9]

  • Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired product from unreacted starting materials, isomers, and byproducts. A gradient solvent system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Visualizations and Protocols

Logical Workflow for Troubleshooting Low Yields

This diagram outlines a decision-making process for diagnosing and solving issues related to low product yield.

TroubleshootingWorkflow Start Low Yield of this compound CheckStep Identify Problematic Step: Nitration or Ethoxylation? Start->CheckStep Nitration Nitration Step Issue CheckStep->Nitration Nitration Ethoxylation Ethoxylation (SNAr) Step Issue CheckStep->Ethoxylation Ethoxylation NitrationCause Probable Cause? Nitration->NitrationCause NoReaction No/Low Conversion NitrationCause->NoReaction Low Conversion Degradation Degradation / Dark Color NitrationCause->Degradation Degradation Isomers Multiple Isomers NitrationCause->Isomers Poor Selectivity Sol_NitrationStrength Increase Nitrating Strength (Use Mixed Acid / Oleum) NoReaction->Sol_NitrationStrength Sol_TempControl Strict Temperature Control (0-10°C Addition) Degradation->Sol_TempControl Sol_SlowAddition Slow, Dropwise Addition of Substrate Degradation->Sol_SlowAddition Isomers->Sol_TempControl Sol_Purification Optimize Purification (Column Chromatography) Isomers->Sol_Purification EthoxylationCause Probable Cause? Ethoxylation->EthoxylationCause Incomplete Incomplete Reaction EthoxylationCause->Incomplete Incomplete Byproduct Hydroxy Byproduct Formed EthoxylationCause->Byproduct Byproduct Sol_ExcessNu Use Excess Anhydrous Sodium Ethoxide Incomplete->Sol_ExcessNu Sol_Heat Increase Temperature / Reflux Incomplete->Sol_Heat Sol_Anhydrous Ensure Anhydrous Conditions (Dry Solvent, Inert Atm.) Byproduct->Sol_Anhydrous

Caption: Troubleshooting flowchart for synthesis issues.

Generalized Reaction Pathway

This diagram illustrates a common synthetic route starting from a halogenated pyridine precursor.

ReactionPathway Start 3-Chloro-2-methylpyridine Intermediate 3-Chloro-2-methyl-6-nitropyridine Start->Intermediate   Step 1: Nitration   H₂SO₄ / HNO₃ Product This compound Intermediate->Product   Step 2: SNAr   NaOEt, EtOH, Δ

Caption: Common two-step synthetic pathway.

Experimental Protocol Example: Two-Step Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate batches.

Step 1: Nitration of 3-Chloro-2-methylpyridine

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 5.0 eq).

  • Cooling: Cool the flask to 0 °C using an ice-salt bath.

  • Mixed Acid Formation: Slowly add concentrated nitric acid (HNO₃, 1.5 eq) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.

  • Substrate Addition: Once the mixed acid has cooled back to 0 °C, add 3-chloro-2-methylpyridine (1.0 eq) dropwise via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-2-methyl-6-nitropyridine. This crude product may be used directly in the next step or purified by column chromatography if necessary.

Step 2: Ethoxylation of 3-Chloro-2-methyl-6-nitropyridine

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol.

  • Ethoxide Formation (Optional): If not using commercial sodium ethoxide, carefully add sodium metal (1.5 eq) in small portions to the anhydrous ethanol at 0 °C and stir until all the sodium has dissolved.

  • SNAr Reaction: To the solution of sodium ethoxide (NaOEt, 1.5 eq) in ethanol, add the crude 3-chloro-2-methyl-6-nitropyridine (1.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.[9]

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain pure this compound.

Data Summary Table
ParameterNitration StepEthoxylation (SNAr) Step
Key Reagents Conc. H₂SO₄, Conc. HNO₃Sodium Ethoxide, Anhydrous Ethanol
Typical Temp. 0 °C to Room TempReflux (~78 °C)
Critical Factor Strict temperature controlAnhydrous conditions
Common Byproduct Isomeric nitro-pyridines3-Hydroxy-2-methyl-6-nitropyridine
Yield Bottleneck Ring deactivation, degradationIncomplete reaction, moisture contamination

References

  • ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines. Available at: [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

  • Shodhganga. Chapter 1: Nitration. Available at: [Link]

  • Royal Society of Chemistry. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Available at: [Link]

  • International Journal of Research and Innovation in Applied Science. A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Available at: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution (2) – Nitration and Sulfonation. Available at: [Link]

  • Wikipedia. Nitration. Available at: [Link]

  • OAlib. Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Available at: [Link]

  • ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Available at: [Link]

Sources

Improving the regioselectivity of 3-Ethoxy-2-methyl-6-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-ethoxy-2-methyl-6-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving regioselectivity. Here, we address common challenges and frequently asked questions, providing in-depth, scientifically-grounded solutions.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Issue 1: Low Yield of the Desired 6-Nitro Isomer and a High Percentage of the 4-Nitro Isomer.

Question: My nitration of 3-ethoxy-2-methylpyridine is resulting in a mixture of isomers, with a disappointingly low yield of the target this compound. The primary byproduct appears to be the 4-nitro isomer. What factors control this regioselectivity, and how can I favor the formation of the 6-nitro product?

Answer:

The regioselectivity of electrophilic aromatic substitution on the pyridine ring is a well-documented challenge. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophiles, and under strongly acidic nitrating conditions, it becomes protonated, further increasing this deactivation.[1][2] The directing effects of the substituents on your starting material, 3-ethoxy-2-methylpyridine, are key to understanding and controlling the outcome of the nitration.

  • Electronic Effects: The ethoxy group at the 3-position is an activating, ortho-, para-directing group due to resonance donation of its lone pair of electrons. The methyl group at the 2-position is a weakly activating, ortho-, para-directing group.

  • Steric Hindrance: The methyl group at the 2-position can sterically hinder electrophilic attack at the adjacent 3-position. The ethoxy group at the 3-position can also exert some steric influence.

In the case of 3-ethoxy-2-methylpyridine, the positions activated by the ethoxy group are the 2-, 4-, and 6-positions. The methyl group activates the 3-, 4-, and 6-positions. The cumulative effect is strong activation at the 4- and 6-positions. The formation of the undesired 4-nitro isomer is a common outcome due to these combined electronic effects.

Strategies to Enhance 6-Nitro Selectivity:

  • Choice of Nitrating Agent: Standard nitrating mixtures like nitric acid/sulfuric acid are harsh and can lead to poor selectivity and side reactions.[3][4] Consider milder nitrating agents that can offer better regiocontrol.

    • Dinitrogen Pentoxide (N₂O₅): This reagent can sometimes provide different selectivity profiles compared to mixed acid. The reaction mechanism may involve an initial N-nitropyridinium ion formation, followed by an intramolecular rearrangement.[2][5][6]

    • Nitroaccharin/Lewis Acid: This system can be a less aggressive alternative for nitrating pyridines.[3]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. The transition state leading to the 6-nitro isomer might have a lower activation energy under these conditions.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the nitration reaction. Experimenting with different solvents, such as acetic anhydride or chlorinated solvents, may alter the solvation of the reaction intermediates and transition states, thereby affecting the isomer ratio.

Issue 2: Difficulty in Separating the 6-Nitro and 4-Nitro Isomers.

Question: I've managed to synthesize a mixture of this compound and its 4-nitro isomer, but separating them is proving to be a significant challenge. What are the most effective purification techniques for this specific separation?

Answer:

The separation of regioisomers with similar physical properties is a common purification hurdle. The polarity and crystalline nature of your isomers will dictate the most suitable approach.

Recommended Purification Strategies:

TechniquePrincipleKey Considerations
Fractional Crystallization Differences in solubility and crystal lattice energy between the isomers.This is often the most effective method for large-scale purification if one isomer is significantly less soluble in a particular solvent system. Experiment with a range of solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) at various temperatures. Seeding with a pure crystal of the desired isomer can be beneficial.
Column Chromatography Differential adsorption of the isomers onto a stationary phase (e.g., silica gel).While potentially tedious for large quantities, this is a powerful technique for achieving high purity. A careful selection of the eluent system is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity with a solvent like ethyl acetate. Thin Layer Chromatography (TLC) should be used to optimize the solvent system before attempting a column.
Preparative High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between a stationary and mobile phase.This method offers the highest resolution but is generally more expensive and less scalable than the other techniques. It is an excellent option for obtaining highly pure analytical standards or small quantities of material.

Workflow for Purification Strategy Development:

Caption: Decision workflow for selecting a purification method.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for an experimental protocol to favor the 6-nitro isomer?

A1: While optimization will likely be necessary for your specific setup, the following protocol provides a robust starting point that prioritizes regioselectivity.

Experimental Protocol: Nitration of 3-Ethoxy-2-methylpyridine

Materials:

  • 3-Ethoxy-2-methylpyridine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 3-ethoxy-2-methylpyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the pyridine in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional crystallization or column chromatography to isolate the this compound.

Q2: Are there any alternative synthetic routes to this compound that avoid the direct nitration of the pyridine ring?

A2: Yes, a "ring transformation" or "scrap and build" strategy can be a powerful alternative to direct nitration, especially when regioselectivity is a persistent issue. One such approach involves a three-component ring transformation.[7]

Conceptual Alternative Synthesis Workflow:

Caption: Conceptual workflow for an alternative synthesis route.

In this type of reaction, a highly electron-deficient pyridone, such as 1-methyl-3,5-dinitro-2-pyridone, can react with a ketone and ammonia to construct a new nitropyridine ring.[7] By carefully selecting the ketone precursor, it may be possible to build the desired this compound with inherent regiocontrol, as the nitro group's position is predetermined by the starting dinitropyridone.

Q3: How can I confirm the regiochemistry of my final product and the isomeric byproducts?

A3: Unambiguous structure elucidation is critical. A combination of spectroscopic techniques is the most reliable approach.

Spectroscopic MethodExpected Observations for this compound
¹H NMR Expect distinct signals for the aromatic protons. The coupling patterns (J-coupling constants) between adjacent protons on the pyridine ring are diagnostic. For the 6-nitro isomer, you would expect to see two doublets in the aromatic region. The 4-nitro isomer would show a different splitting pattern. The chemical shifts of the methyl and ethoxy groups will also be informative.
¹³C NMR The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the position of the nitro group. The carbon atom attached to the nitro group will be significantly deshielded.
NOESY (Nuclear Overhauser Effect Spectroscopy) This 2D NMR technique can show through-space correlations between protons. For the 6-nitro isomer, you would expect to see a NOE correlation between the methyl protons at the 2-position and the aromatic proton at the 5-position.
Mass Spectrometry (MS) Will confirm the molecular weight of the product and can provide fragmentation patterns that may help to distinguish between isomers.

By carefully analyzing the data from these techniques, you can confidently assign the structures of your desired product and any isomeric impurities.

Section 3: References

  • Bakke, J.M. Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry.

  • PrepChem.com. Synthesis of 3-ethoxy-2-methyl-6-aminopyridine. Available at: [Link]

  • YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]

  • YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available at: [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Available at: [Link]

  • PubChem. 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine. Available at: [Link]

  • MDPI. A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Available at: [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

  • PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available at: [Link]

Sources

Scale-up challenges for the synthesis of 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Ethoxy-2-methyl-6-nitropyridine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the lab bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Section 1: Synthesis Overview & Key Transformations

The successful scale-up of this compound synthesis hinges on controlling two critical transformations: a regioselective nitration and a subsequent etherification. The most common and logical synthetic route begins with 2-methyl-3-hydroxypyridine. The electron-donating effects of the hydroxyl and methyl groups cooperatively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C6 position, which is para to the strongly activating hydroxyl group.

The overall synthetic workflow is as follows:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Ethoxylation SM 2-Methyl-3-hydroxypyridine INT1 2-Methyl-3-hydroxy-6-nitropyridine SM->INT1 HNO₃ / H₂SO₄ FP This compound INT1->FP Et-X, Base

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: The Nitration Stage

Question 1: "My nitration reaction is producing significant amounts of the 4-nitro isomer and some dinitrated byproducts. How can I improve the regioselectivity and minimize side reactions at scale?"

Answer: This is a classic challenge in electrophilic aromatic substitution. The formation of undesired isomers and byproducts is often exacerbated by poor temperature control and inefficient mixing, which are common issues during scale-up.

  • Causality: The hydroxyl group is a powerful ortho, para-director. While the C6 (para) position is sterically and electronically favored, high local concentrations of the nitrating agent or "hot spots" in the reactor can provide enough energy to overcome the activation barrier for substitution at the C4 (ortho) position.[1] Dinitration occurs when the reaction is too forcing (e.g., excessive temperature or reaction time).

  • Troubleshooting & Solutions:

    • Temperature Control is Critical: Maintain a strict internal reaction temperature, typically between 0-10 °C, throughout the addition of the starting material to the mixed acid. Use a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket.

    • Controlled Addition (Reverse Addition): Instead of adding the nitrating agent to the pyridine, slowly add the dissolved 2-methyl-3-hydroxypyridine to the pre-chilled mixed acid (H₂SO₄/HNO₃).[2] This ensures the nitronium ion is never the limiting reagent, minimizing the chance for the starting material to encounter localized areas of high temperature or reactivity.

    • Optimize Acid Stoichiometry: Use the minimum effective amount of nitric acid. An excess increases the risk of dinitration and complicates the work-up. A typical starting point is 1.05-1.2 equivalents.

    • Agitation Efficiency: Ensure robust and efficient stirring. Poor mixing leads to localized exotherms and concentration gradients, which directly contribute to byproduct formation. Baffles within the reactor are essential for achieving turbulent flow at scale.

Question 2: "I am concerned about the thermal safety of a large-scale nitration. What are the key hazards and how can they be mitigated?"

Answer: Your concern is well-founded. Nitration reactions are highly exothermic and can pose a significant thermal runaway risk if not properly controlled.[1] The primary hazard is the accumulation of unreacted starting material followed by a sudden, rapid reaction.

  • Hazard Identification:

    • Thermal Runaway: The decomposition of nitro compounds can be explosive. The accumulation of energy from the exothermic reaction can initiate decomposition.

    • Gas Evolution: The reaction can produce NOx gases, especially if localized overheating occurs.

    • Corrosive Reagents: Concentrated sulfuric and nitric acids are highly corrosive.

  • Mitigation Strategies:

    • Calorimetric Screening: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and the adiabatic temperature rise. This data is essential for designing a safe process.

    • Semi-Batch Operation: The controlled addition of the limiting reagent (as described in Question 1) is the standard and safest approach. This ensures that the rate of heat generation is limited by the rate of addition and can be managed by the reactor's cooling capacity.

    • Quench Strategy: Have a validated emergency quench plan. This typically involves dumping the reaction mixture into a large volume of pre-chilled water or a suitable buffer solution.

    • Continuous Flow Chemistry: For industrial-scale production, consider transitioning to a continuous flow reactor.[1] This technology minimizes the volume of the reaction mixture at any given time, offers superior heat transfer, and significantly reduces the risk of thermal runaway, making it an inherently safer process.[1]

Troubleshooting_Nitration start Low Yield / Poor Selectivity in Nitration q1 Is internal temperature strictly controlled (0-10°C)? start->q1 sol1 Implement robust reactor cooling. Verify thermocouple calibration. q1->sol1 No q2 Is starting material added slowly to the mixed acid? q1->q2 Yes sol1->q2 sol2 Adopt 'reverse addition' protocol. Use a dosing pump for controlled feed. q2->sol2 No q3 Is agitation efficient? q2->q3 Yes sol2->q3 sol3 Increase RPM. Ensure proper impeller/baffle design. q3->sol3 No end Yield & Selectivity Improved q3->end Yes sol3->end

Caption: Decision tree for troubleshooting nitration issues.

Part B: The Ethoxylation Stage

Question 3: "My ethoxylation reaction with ethyl iodide is slow and incomplete, even at reflux. What can I do to improve the reaction rate and conversion?"

Answer: Incomplete conversion in Williamson ether synthesis is often due to an insufficiently strong base, poor solvent choice, or the deactivation of the nucleophile.

  • Causality: The hydroxyl group of 2-methyl-3-hydroxy-6-nitropyridine is phenolic and thus acidic, but it still requires a sufficiently strong base to be fully deprotonated to the more potent nucleophilic phenoxide. The choice of base and solvent system is paramount.

  • Troubleshooting & Solutions:

    • Stronger Base: If you are using a weaker base like potassium carbonate (K₂CO₃), it may not be strong enough to fully deprotonate the phenol. Switch to a stronger base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Sodium ethoxide is often ideal as it introduces no competing nucleophiles.[3]

    • Solvent Choice: The solvent must be aprotic to avoid solvating the nucleophile and be able to dissolve the reactants. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are excellent choices. Using ethanol as a solvent with a base like NaH is counterproductive, as the NaH will deprotonate the ethanol first. If using sodium ethoxide, ethanol is a suitable solvent.[3]

    • Alternative Ethylating Agents: While ethyl iodide is reactive, other ethylating agents can be more effective. Consider using diethyl sulfate ((Et)₂SO₄) or ethyl tosylate (EtOTs). These are powerful alkylating agents but must be handled with extreme care due to their toxicity.

    • Phase Transfer Catalysis (PTC): If you must use a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The catalyst transports the hydroxide ion into the organic phase to deprotonate the phenol, facilitating the reaction.

ParameterOption 1 (Good)Option 2 (Better)Option 3 (Scale-Up)
Base K₂CO₃NaHSodium Ethoxide (NaOEt)
Ethylating Agent Ethyl IodideDiethyl SulfateEthyl Bromide (cost-effective)
Solvent AcetoneTHF / DMFEthanol (if using NaOEt)
Temperature Reflux (56 °C)25-60 °C60-78 °C
Considerations Slow, may be incompleteHighly effective, requires careful handling of NaHProcess-friendly, avoids extraneous ions

Caption: Comparison of reagent systems for the ethoxylation step.

Part C: Purification & Isolation

Question 4: "Column chromatography is not a viable option for purifying our multi-kilogram batch of this compound. What are some scalable alternatives?"

Answer: Moving away from chromatography is a key goal in process chemistry. Recrystallization and distillation are the preferred methods for large-scale purification.

  • Scalable Purification Strategies:

    • Recrystallization: This is the most effective and economical method for purifying solid compounds at scale.[4] The key is to find a suitable solvent system.

      • Solvent Screening: Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof) to find a system where the product is highly soluble at high temperatures but poorly soluble at low temperatures.

      • Impurity Purging: Ensure that the impurities are either highly soluble in the cold solvent (and remain in the mother liquor) or are insoluble in the hot solvent (and can be removed by hot filtration).

    • Slurry Wash: If the product is highly crystalline and impurities are mostly on the surface, a slurry wash with a solvent in which the product is poorly soluble can be very effective.

    • Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation could be an option, although nitrated aromatics can be thermally sensitive. This would require careful safety evaluation.

    • Acid-Base Extraction: If there are acidic or basic impurities, a liquid-liquid extraction work-up can be designed to remove them before the final isolation step.

Section 3: FAQs

Q: What are the primary safety hazards associated with handling nitropyridines? A: Nitropyridines are energetic materials and should be handled with care. They can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Thermal decomposition can release toxic gases like NOx.[7] Always handle these compounds in a well-ventilated area, use appropriate personal protective equipment (PPE), and conduct a thorough safety review before any scale-up operation.

Q: Which analytical techniques are essential for this process? A: For reaction monitoring and quality control, HPLC is indispensable for tracking the consumption of starting materials and the formation of products and byproducts. ¹H NMR and ¹³C NMR are crucial for structural confirmation of intermediates and the final product. For purity assessment of the final Active Pharmaceutical Ingredient (API) intermediate, techniques like DSC (for melting point and thermal stability) and Karl Fischer titration (for water content) are also important.

Section 4: Key Experimental Protocols

Protocol 1: Scale-Up Nitration of 2-Methyl-3-hydroxypyridine

  • Materials:

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid (90% or higher)

    • 2-Methyl-3-hydroxypyridine

    • Ice, Water

    • Sodium Hydroxide (50% aq. solution)

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel/pump.

    • Cooling circulator.

    • Receiving vessel for quench.

  • Procedure:

    • Charge the reactor with concentrated sulfuric acid (e.g., 5 volumes relative to the starting material).

    • Cool the reactor jacket to -5 °C. Begin agitation.

    • Slowly add fuming nitric acid (1.1 eq.) to the sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

    • Cool the resulting mixed acid to 0 °C.

    • In a separate vessel, dissolve the 2-methyl-3-hydroxypyridine (1.0 eq.) in a minimal amount of concentrated sulfuric acid.

    • Slowly add the solution of the starting material to the reactor via an addition pump over 2-3 hours, maintaining the internal temperature between 0-5 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor reaction completion by HPLC.

    • Slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of ice and water (10-15 volumes), ensuring the quench temperature stays below 20 °C.

    • Adjust the pH of the aqueous solution to ~7-8 by slowly adding 50% NaOH solution while maintaining a low temperature.

    • The product, 2-methyl-3-hydroxy-6-nitropyridine, will precipitate. Isolate the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Scale-Up Ethoxylation of 2-Methyl-3-hydroxy-6-nitropyridine

  • Materials:

    • 2-Methyl-3-hydroxy-6-nitropyridine (1.0 eq.)

    • Sodium Ethoxide (1.2 eq.)

    • Anhydrous Ethanol (10 volumes)

    • Ethyl Bromide (1.5 eq.)

    • Water

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, thermocouple, reflux condenser, and addition funnel.

    • Heating circulator.

  • Procedure:

    • Charge the reactor with anhydrous ethanol and 2-methyl-3-hydroxy-6-nitropyridine. Begin agitation.

    • Add sodium ethoxide portion-wise, maintaining the temperature below 30 °C.

    • Heat the mixture to 50 °C and stir for 30 minutes to ensure complete formation of the sodium salt.

    • Slowly add ethyl bromide via the addition funnel over 1 hour.

    • Heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours. Monitor reaction completion by HPLC.

    • Once complete, cool the reactor to 20 °C.

    • Reduce the solvent volume by ~70% via distillation.

    • Add water to the concentrate to precipitate the crude product.

    • Isolate the solid by filtration, wash with water, and dry.

    • Purify the crude this compound by recrystallization from a suitable solvent like isopropanol.

References
  • Guidechem. (n.d.). How to prepare and use 2-Chloro-3-nitro-6-methylpyridine?
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
  • Zhang, et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research. Available at: [Link]

  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Loska, R., & Makosza, M. (2020). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • BenchChem. (n.d.). Synthesis of 2-Chloro-3-methyl-5-nitropyridine.
  • The Hive Chemistry Discourse. (2002). 4-nitropyridine synthesis requested.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
  • TCR-T. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet - 3-Nitropyridine.
  • Fisher Scientific. (2011). Safety Data Sheet - 2-Amino-3-nitropyridine.
  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 3-NITROPYRIDINE.
  • ChemicalBook. (n.d.). 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine synthesis.
  • Organic Syntheses. (n.d.). 4-(Methylthio)-2-phenylquinazoline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine.
  • ResearchGate. (n.d.). Reaction and conditions for the synthesis of compounds 3–6.
  • BenchChem. (n.d.). Synthesis of 4-Ethoxy-3-nitropyridine: A Detailed Protocol for Researchers.
  • TCI AMERICA. (n.d.). 3-Ethoxy-2-nitropyridine 74037-50-6.
  • Santa Cruz Biotechnology. (n.d.). 3-Ethoxy-2-nitropyridine.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 4-Ethoxy-3-nitropyridine for Structure-Activity Relationship (SAR) Studies.
  • Organic Syntheses. (n.d.). Pyridineacetic acid, 6-methyl-, ethyl ester.
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  • OSTI.GOV. (n.d.). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105).
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2'-ethoxy-2,3'-bipyridin-6-amine.

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Removal of starting materials from 3-Ethoxy-2-methyl-6-nitropyridine product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of starting materials from your 3-Ethoxy-2-methyl-6-nitropyridine product. Our guidance is grounded in established chemical principles and practical, field-proven experience to help you achieve the desired purity for your downstream applications.

Introduction: Understanding the Chemistry

The synthesis of this compound typically proceeds via one of two primary routes: a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr).

  • Williamson Ether Synthesis: This classic method involves the reaction of the alkoxide of 2-methyl-6-nitropyridin-3-ol with an ethylating agent like ethyl bromide or ethyl iodide. The primary starting material impurity in this case is unreacted 2-methyl-6-nitropyridin-3-ol.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This route often utilizes a precursor such as 3-chloro-2-methyl-6-nitropyridine, which is then reacted with sodium ethoxide.[3][4][5] In this scenario, the key starting material to remove is the unreacted chloropyridine derivative.

The physical properties of your desired product and potential starting material contaminants are crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound (Product) C₈H₁₀N₂O₃182.18~28-32175 @ 50 torr
2-Methyl-6-nitropyridin-3-ol (Starting Material) C₆H₆N₂O₃154.12Not availableNot available
3-Chloro-2-methyl-6-nitropyridine (Starting Material) C₆H₅ClN₂O₂172.57Not availableNot available

Troubleshooting Guide: Isolating Your Product

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My NMR spectrum shows signals corresponding to the starting hydroxypyridine. How can I remove it?

Answer: The presence of unreacted 2-methyl-6-nitropyridin-3-ol is a common issue. Due to its acidic hydroxyl group, its polarity is significantly different from your ether product. This difference can be exploited using liquid-liquid extraction or column chromatography.

Method 1: Acid-Base Liquid-Liquid Extraction

This is often the most efficient first-pass purification method. The acidic nature of the starting material allows for its selective transfer into an aqueous basic solution, leaving your neutral ether product in the organic phase.

  • Causality: The phenolic proton of the hydroxypyridine is acidic and will be deprotonated by a mild aqueous base (like sodium bicarbonate or sodium carbonate) to form a water-soluble salt. Your product, an ether, lacks an acidic proton and will remain in the organic solvent.[8]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution.

  • Separation: Gently shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the aqueous wash two more times to ensure complete removal of the acidic starting material.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

Method 2: Flash Column Chromatography

If the extraction does not provide sufficient purity, or if other non-acidic impurities are present, flash column chromatography is a highly effective alternative.

  • Causality: The higher polarity of the hydroxypyridine starting material will cause it to adhere more strongly to the polar silica gel stationary phase. The less polar ether product will elute from the column faster with a moderately polar mobile phase.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a silica gel column packed in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Question 2: I've used a chloropyridine precursor, and it remains in my final product. What's the best purification strategy?

Answer: The starting material, 3-chloro-2-methyl-6-nitropyridine, is a neutral compound with polarity similar to your product. This makes acid-base extraction ineffective. Therefore, flash column chromatography is the recommended method.

  • Causality: While the polarities are similar, there is typically enough of a difference to allow for separation on silica gel. The ether product is generally slightly more polar than its chloro-analogue due to the oxygen's lone pairs being more available for hydrogen bonding with the silica surface. This may seem counterintuitive, but the overall polarity and interaction with the stationary phase determine the elution order. Careful selection of the eluent system is key.

A detailed protocol for column chromatography as described in the previous answer should be followed. You may need to use a shallower gradient of ethyl acetate in hexane to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my purification?

A1: Thin Layer Chromatography (TLC) is an indispensable tool. Use a mobile phase similar to the one you plan to use for column chromatography (e.g., 15-20% ethyl acetate in hexane). The starting material and product should have different retention factors (Rf values). The product, being less polar than the hydroxypyridine, will have a higher Rf value. The chloro-precursor and the product will have closer Rf values, requiring careful optimization of the TLC system.

Q2: What are the characteristic spectral features I should look for to confirm the removal of starting materials?

A2:

  • ¹H NMR:

    • Product (this compound): Look for the characteristic quartet and triplet of the ethoxy group, typically around 4.2 ppm and 1.4 ppm, respectively.

    • Hydroxypyridine Starting Material: The most telling sign is the disappearance of a broad singlet for the hydroxyl (-OH) proton.

    • Chloropyridine Starting Material: The aromatic proton signals will have slightly different chemical shifts compared to the product. Careful comparison with a reference spectrum of the starting material is necessary.

  • IR Spectroscopy:

    • Product: The spectrum will be dominated by C-H, C-O, C=C, and N-O stretching frequencies. Key aromatic nitro group stretches appear around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[9]

    • Hydroxypyridine Starting Material: The most obvious feature to monitor is the disappearance of the broad O-H stretching band, typically found in the 3200-3600 cm⁻¹ region.[8]

Q3: Can I use recrystallization for purification?

A3: Recrystallization can be an effective technique, especially for removing small amounts of impurities, provided a suitable solvent is found. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Given the product's melting point of 28-32 °C, it is a low-melting solid or oil at room temperature, which can make recrystallization challenging. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, might be effective.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for purifying your this compound.

PurificationWorkflow cluster_hydroxy Hydroxypyridine Impurity cluster_chloro Chloropyridine Impurity start Crude Product Analysis (TLC, NMR) impurity_id Identify Primary Impurity start->impurity_id extraction Liquid-Liquid Extraction (Acid-Base Wash) impurity_id->extraction 2-methyl-6-nitropyridin-3-ol (Acidic) column_chrom Flash Column Chromatography impurity_id->column_chrom 3-chloro-2-methyl-6-nitropyridine (Neutral) check_purity1 Check Purity (TLC, NMR) extraction->check_purity1 check_purity1->column_chrom Purity Not Sufficient end_node Pure Product check_purity1->end_node Purity Sufficient column_chrom->end_node

Caption: Troubleshooting workflow for purification of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols: Derivatization of 4-Ethoxy-3-nitropyridine for Structure-Activity Relationship (SAR) Studies.
  • BenchChem. (2025). Synthesis of 4-Ethoxy-3-nitropyridine: A Detailed Protocol for Researchers.
  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). UCLA Web Cources.
  • Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Onchoke, K. K. (2019). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions.
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Bishop, R. R., Cavell, E. A. S., & Chapman, N. B. (1952). 85. Nucleophilic displacement reactions in aromatic systems. Part I. Kinetics of the reactions of chloronitropyridines with aromatic amines and with pyridine. Journal of the Chemical Society (Resumed), 437.
  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from University of Calgary Chemistry Department.
  • Wiley-VCH GmbH. (2025). 3-Ethoxy-2-nitropyridine. SpectraBase.
  • ChemicalBook. (n.d.). 2-Methyl-3-nitropyridine CAS#: 18699-87-1.
  • G.I., J. C., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-972.
  • BLD Pharm. (n.d.). 73101-78-7|this compound.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. (2025). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.
  • BenchChem. (2025). 4-Ethoxy-3-nitropyridine solubility in methanol and other organic solvents.
  • The Organic Chemistry Tutor. (2019, January 19).
  • PubChem. (n.d.). 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine.
  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Vantourout, J. C., et al. (2017). Concerted Nucleophilic Aromatic Substitutions.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Guidechem. (n.d.). 3-ethoxy-2-nitropyridine 74037-50-6.
  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide.
  • PubChem. (n.d.). 3-[2-(4-Bromophenoxy)ethoxy]-6-methyl-2-nitropyridine.
  • ResearchGate. (2025, December 28). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[10][11]naphthyridine-3-carboxylic Acid Benzylamide. Retrieved from ResearchGate.

  • PubChem. (n.d.). 6-Methyl-2-nitropyridin-3-ol.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2'-ethoxy-2,3'-bipyridin-6-amine.
  • Kertes, A. S. (Ed.). (1979).
  • ChemicalBook. (n.d.). 2-Amino-6-methylpyridine | 1824-81-3.

Sources

Stability issues of 3-Ethoxy-2-methyl-6-nitropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 3-Ethoxy-2-methyl-6-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and use of this compound in various reaction conditions.

Issue 1: Reaction Failure or Low Yield, with Starting Material Consumed

Question: I am attempting a reaction, and while my starting material (this compound) is consumed (confirmed by TLC/LC-MS), I am not forming the desired product. Instead, I see multiple new spots or peaks. What is happening?

Answer: This common issue often points to the degradation of the starting material or the formation of unexpected side products due to the inherent reactivity of the nitropyridine core. The strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring, making it susceptible to certain reagents.[1]

Possible Causes & Diagnostic Steps:

  • Unintended Nucleophilic Aromatic Substitution (SNAr): The ethoxy group, while not an excellent leaving group, can be displaced by potent nucleophiles, especially at elevated temperatures. Similarly, activated positions on the ring may be susceptible to nucleophilic attack.

    • Diagnosis: Analyze the reaction mixture by LC-MS. Look for masses corresponding to the displacement of the ethoxy group (-45 Da) and addition of your nucleophile.

    • Solution: Perform the reaction at a lower temperature. If the nucleophile is also a strong base, consider using a non-nucleophilic base to drive the primary reaction.

  • Nitro Group Reduction: The nitro group is readily reduced to an amino group by various reducing agents, including catalytic hydrogenation (e.g., Pd/C, H₂), or metals in acid (e.g., Fe/HCl, SnCl₂).[2][3] Accidental introduction of a reducing agent or reductive conditions will consume your starting material.

    • Diagnosis: Check for a mass corresponding to the reduced product (3-Ethoxy-2-methyl-6-aminopyridine), which is a loss of 30 Da (NO₂ → NH₂).

    • Solution: Scrupulously avoid common reducing agents unless this transformation is intended. Ensure all reagents and solvents are free from metallic impurities that could catalyze reduction.

  • Hydrolysis under Strong Aqueous Acid/Base: While generally stable, prolonged exposure to harsh aqueous acidic or basic conditions, particularly with heating, can lead to hydrolysis of the ethoxy ether linkage, yielding 3-hydroxy-2-methyl-6-nitropyridine.

    • Diagnosis: Look for the mass of the hydrolyzed product. Use analytical standards if available.

    • Solution: Maintain a neutral or near-neutral pH if possible. If acidic or basic conditions are required, minimize reaction time and temperature. Use aprotic solvents where feasible.

Troubleshooting Workflow: Diagnosing Reaction Failure

This workflow helps pinpoint the cause of unexpected product formation.

G start Low Yield / Multiple Products Starting Material Consumed check_lcms Analyze by LC-MS start->check_lcms mass_loss_30 Mass Peak at [M-30]? check_lcms->mass_loss_30 Check Masses mass_displace Mass Peak at [M - OEt + Nu]? mass_loss_30->mass_displace No cause_reduction Root Cause: Nitro Group Reduction mass_loss_30->cause_reduction Yes mass_hydrolysis Mass Peak at [M - Et + H]? mass_displace->mass_hydrolysis No cause_snar Root Cause: Nucleophilic Attack (SNAr) mass_displace->cause_snar Yes cause_hydrolysis Root Cause: Hydrolysis mass_hydrolysis->cause_hydrolysis Yes cause_other Other Decomposition (Thermal, Photolytic) mass_hydrolysis->cause_other No solution_reduction Solution: - Exclude reducing agents - Check for metal impurities cause_reduction->solution_reduction solution_snar Solution: - Lower reaction temperature - Use less nucleophilic base cause_snar->solution_snar solution_hydrolysis Solution: - Buffer to neutral pH - Use aprotic solvent - Minimize time and temp cause_hydrolysis->solution_hydrolysis G cluster_0 Reaction at Nitro Group cluster_1 Reaction on Pyridine Ring (SNAr) start This compound reduction Reduction (e.g., H₂, Pd/C) start->reduction snar Nucleophilic Attack (e.g., Nu⁻) start->snar product_amine 6-Amino Product reduction->product_amine product_snar Displacement of OEt snar->product_snar

Sources

Technical Support Center: Chromatographic Separation of 3-Ethoxy-2-methyl-6-nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 3-Ethoxy-2-methyl-6-nitropyridine and its potential positional isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification and analysis of these compounds. We will delve into common issues and provide expert, field-proven solutions to streamline your method development and troubleshooting processes.

Troubleshooting Guide

This section is formatted as a series of common problems you might encounter during your experiments, followed by detailed, step-by-step solutions and the scientific rationale behind them.

Problem 1: Poor resolution between isomers in Reversed-Phase HPLC.

Question: I'm using a standard C18 column with a methanol/water gradient, but my this compound isomers are co-eluting or showing very poor separation. What steps should I take to improve resolution?

Answer:

This is a common challenge with positional isomers, as they often have very similar hydrophobic properties. Here’s a systematic approach to improving your separation:

Step 1: Modify the Mobile Phase.

  • Change the Organic Modifier: Switch from methanol to acetonitrile. Acetonitrile often provides different selectivity for aromatic and polar compounds due to its different dipole moment and hydrogen bonding characteristics[1].

  • Adjust the pH: The pyridine ring has a basic nitrogen atom. Controlling the pH of the mobile phase can alter the ionization state of your isomers, which can significantly impact their retention and selectivity. Prepare your aqueous mobile phase with a buffer (e.g., phosphate or acetate) at a pH between 3 and 7. A slight change in pH can sometimes dramatically improve resolution.

  • Introduce an Ion-Pairing Reagent: For basic compounds like pyridines, using an ion-pairing reagent in a reversed-phase method can enhance retention and selectivity. However, be aware that these reagents are often not compatible with mass spectrometry[2][3].

Step 2: Adjust the Temperature.

  • Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and slowing down mass transfer. Conversely, increasing the temperature can improve efficiency but may reduce selectivity. Experiment with a range of temperatures (e.g., 25°C to 40°C).

Step 3: Evaluate Alternative Stationary Phases.

  • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds through pi-pi interactions. This can be very effective for separating isomers with different electron distributions.

  • Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar analytes and better peak shape for basic compounds.

  • Mixed-Mode or HILIC Chromatography: For highly polar compounds, consider switching to a different separation mode entirely, such as Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column that combines reversed-phase and ion-exchange characteristics[4].

Problem 2: Peak tailing and poor peak shape for the main isomer peak.

Question: My main peak for this compound is showing significant tailing on my C18 column. What is causing this and how can I fix it?

Answer:

Peak tailing for basic compounds like pyridines is often caused by strong interactions with residual acidic silanol groups on the silica surface of the stationary phase. Here’s how to address this:

Step 1: Use a High-Purity, End-Capped Column.

  • Modern, high-purity silica columns that are thoroughly end-capped will have fewer free silanol groups, reducing the sites for secondary interactions. If you are using an older column, consider replacing it.

Step 2: Modify the Mobile Phase.

  • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will interact with the active silanol sites, masking them from your analyte and improving peak shape.

  • Lower the pH: Operating at a lower pH (e.g., pH 3) will protonate the silanol groups, reducing their ability to interact with your basic analyte.

Step 3: Reduce Sample Overload.

  • Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves[1].

Problem 3: Inconsistent retention times between injections.

Question: I'm seeing a drift in the retention times for my isomers over a series of injections. What could be the cause?

Answer:

Inconsistent retention times are often a sign of an unstable chromatographic system. Here’s a checklist to diagnose the issue:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes, especially when using buffered mobile phases[1].

  • Mobile Phase Preparation: If your mobile phase is a mixture of organic and aqueous solutions, ensure it is thoroughly mixed. If using a buffer, make sure it is fully dissolved and the pH is stable. Some buffers can precipitate in high concentrations of organic solvent[5].

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Air bubbles in the system can also cause fluctuations in pressure and retention times[6].

  • Temperature Fluctuations: Ensure the column compartment is maintaining a stable temperature. Significant room temperature changes can affect retention times if a column oven is not used[6].

Problem 4: Suspected on-column degradation of the nitropyridine compound.

Question: I'm observing extra peaks in my chromatogram that I don't believe are in my original sample, and the recovery of my main peak is low. Could my compound be degrading on the column?

Answer:

Nitropyridines can be susceptible to degradation, especially on certain stationary phases or under specific mobile phase conditions.

Step 1: Test for Compound Stability.

  • To confirm if your compound is unstable on silica, you can perform a 2D TLC plate test. Spot your compound, run the plate in a solvent system, dry it, and then turn it 90 degrees and run it in the same solvent system again. If you see off-diagonal spots, it indicates degradation on the silica surface[7].

Step 2: Use a Deactivated Stationary Phase.

  • If stability is an issue, consider using a more inert stationary phase, such as one with a deactivated surface or a polymer-based column.

Step 3: Adjust Mobile Phase pH.

  • Extreme pH values can cause hydrolysis or other degradation reactions. Try to work within a pH range of 3-7.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound isomers?

A1: A good starting point is to use a standard reversed-phase C18 column with a simple mobile phase gradient to determine the approximate elution conditions[1]. A scouting gradient from a high aqueous content to a high organic content will give you a good idea of the retention behavior of your isomers.

Parameter Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 30°C

Q2: Can I use Gas Chromatography (GC) to separate these isomers?

A2: Yes, Gas Chromatography is a viable option, especially for volatile and thermally stable compounds. The separation of positional isomers on GC often depends on differences in their boiling points and interactions with the stationary phase. A mid-polarity capillary column, such as one with a 50% phenyl-polysiloxane stationary phase, would be a good starting point as it can resolve isomers based on subtle differences in polarity and structure[8][9].

Q3: My compound is chiral. How can I separate the enantiomers?

A3: For chiral separations, you will need a chiral stationary phase (CSP). The choice of CSP depends on the specific structure of your molecule. For compounds like yours, polysaccharide-based chiral selectors (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptide-based columns are often effective[10][11]. You may need to screen several different chiral columns and mobile phases to find the optimal separation conditions.

Q4: How should I prepare my sample for analysis?

A4: Proper sample preparation is crucial for reliable results.

  • Dissolution: Dissolve your sample in a solvent that is compatible with your mobile phase. Ideally, use the initial mobile phase composition as your sample solvent to avoid peak distortion[1].

  • Filtration: Filter your sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column or instrument.

Visual Workflows

Method Development Workflow

MethodDevelopment Start Define Separation Goal (e.g., baseline resolution of isomers) Scouting Run Scouting Gradient (C18, ACN/H2O) Start->Scouting Evaluate Evaluate Resolution (Rs > 1.5?) Scouting->Evaluate Optimize Optimize Gradient & Flow Rate Evaluate->Optimize Yes FineTune Fine-Tune Selectivity (Change Organic Modifier, pH, Temp) Evaluate->FineTune No Finalize Finalize Method Optimize->Finalize FineTune->Evaluate Alternative Try Alternative Column (Phenyl-Hexyl, HILIC) FineTune->Alternative Alternative->Scouting

Caption: A systematic workflow for developing an HPLC method for isomer separation.

Troubleshooting Workflow for Poor Resolution

Troubleshooting Problem Poor Resolution (Rs < 1.5) CheckSystem Check System Suitability (Peak Shape, Efficiency) Problem->CheckSystem MobilePhase Modify Mobile Phase (Change Organic Solvent, pH) CheckSystem->MobilePhase Temperature Adjust Temperature MobilePhase->Temperature Column Change Column Selectivity (e.g., Phenyl, Polar-Embedded) Temperature->Column Result Resolution Improved? Column->Result

Caption: A logical troubleshooting tree for addressing poor chromatographic resolution.

References

  • PrepChem. (n.d.). Synthesis of 3-ethoxy-2-methyl-6-aminopyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Hydroxy-3-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Krupčík, J., et al. (n.d.).
  • Ilisz, I., et al. (2020).
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
  • Fletcher, N. C., et al. (1998). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species. Journal of the Chemical Society, Dalton Transactions, (1), 133-138.
  • Semantic Scholar. (n.d.). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Retrieved from [Link]

  • Belal, T., et al. (2009). GC-IRD methods for the identification of isomeric ethoxyphenethylamines and methoxymethcathinones.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • MavMatrix - UTA. (n.d.). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. Retrieved from [Link]

  • Ward, K. D. (n.d.). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES.
  • MDPI. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-2-methyl-6-nitropyridine is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a valuable precursor for the synthesis of a diverse range of pharmacologically active compounds. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive comparison of the two primary synthetic routes to this compound, offering a detailed analysis of their respective methodologies, yields, and practical considerations for researchers in the field.

Synthetic Strategies: A Tale of Two Routes

The synthesis of this compound can be approached from two main retrosynthetic pathways, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions.

  • Route A: Nitration followed by Etherification. This a convergent approach where the commercially available 2-methyl-3-hydroxypyridine is first nitrated to introduce the nitro group, followed by an etherification step to install the ethoxy moiety.

  • Route B: Etherification followed by Nitration. This is a linear approach that begins with the etherification of 2-methyl-3-hydroxypyridine to form 3-ethoxy-2-methylpyridine, which is then subjected to nitration to yield the final product.

This guide will delve into the experimental details of each route, providing a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route A: Nitration Followed by Etherification

This synthetic strategy prioritizes the early introduction of the crucial nitro group, which deactivates the pyridine ring towards further electrophilic substitution, thus offering a degree of regiochemical control.

Step 1: Nitration of 2-Methyl-3-hydroxypyridine

The initial step involves the electrophilic nitration of 2-methyl-3-hydroxypyridine. The hydroxyl group at the 3-position is an activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance from the adjacent methyl group at the 2-position, the nitration predominantly occurs at the 6-position.

dot digraph "Route_A_Step_1" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"2-Methyl-3-hydroxypyridine" -> "3-Hydroxy-2-methyl-6-nitropyridine" [label="HNO₃, H₂SO₄"]; } caption="Nitration of 2-Methyl-3-hydroxypyridine."

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, slowly add 2-methyl-3-hydroxypyridine (10.9 g, 0.1 mol).

  • Maintain the temperature below 10 °C while slowly adding a pre-cooled mixture of concentrated nitric acid (10 mL) and concentrated sulfuric acid (10 mL).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Upon completion, pour the reaction mixture carefully onto crushed ice (200 g).

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated product, 3-hydroxy-2-methyl-6-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Ethylation of 3-Hydroxy-2-methyl-6-nitropyridine

The second step is a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2][3][4] The hydroxyl group of 3-hydroxy-2-methyl-6-nitropyridine is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or diethyl sulfate.

dot digraph "Route_A_Step_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"3-Hydroxy-2-methyl-6-nitropyridine" -> "this compound" [label="1. Base (e.g., NaH, K₂CO₃)\n2. Ethylating agent (e.g., EtI, Et₂SO₄)"]; } caption="Williamson Ether Synthesis."

Experimental Protocol:

  • In a round-bottom flask, suspend 3-hydroxy-2-methyl-6-nitropyridine (15.4 g, 0.1 mol) in a suitable aprotic solvent such as dimethylformamide (DMF) (100 mL).

  • Add a slight excess of a base, for example, anhydrous potassium carbonate (15.2 g, 0.11 mol) or sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol) portion-wise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the alkoxide.

  • Add the ethylating agent, such as ethyl iodide (17.1 g, 0.11 mol), dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Route B: Etherification Followed by Nitration

This alternative strategy involves the initial formation of the ether linkage, followed by the introduction of the nitro group in the final step.

Step 1: Ethylation of 2-Methyl-3-hydroxypyridine

Similar to the second step of Route A, this step employs the Williamson ether synthesis to convert 2-methyl-3-hydroxypyridine into 3-ethoxy-2-methylpyridine.

dot digraph "Route_B_Step_1" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"2-Methyl-3-hydroxypyridine" -> "3-Ethoxy-2-methylpyridine" [label="1. Base (e.g., NaH, K₂CO₃)\n2. Ethylating agent (e.g., EtI, Et₂SO₄)"]; } caption="Etherification of 2-Methyl-3-hydroxypyridine."

Experimental Protocol:

  • To a suspension of sodium hydride (4.8 g of a 60% dispersion in mineral oil, 0.12 mol) in anhydrous tetrahydrofuran (THF) (100 mL) at 0 °C, add a solution of 2-methyl-3-hydroxypyridine (10.9 g, 0.1 mol) in THF (50 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add ethyl iodide (18.7 g, 0.12 mol) dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude 3-ethoxy-2-methylpyridine can be purified by vacuum distillation.

Step 2: Nitration of 3-Ethoxy-2-methylpyridine

The final step is the nitration of the electron-rich 3-ethoxy-2-methylpyridine. The ethoxy group is a strongly activating, ortho-para directing group. The nitration is expected to occur primarily at the 6-position, which is para to the ethoxy group.

dot digraph "Route_B_Step_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"3-Ethoxy-2-methylpyridine" -> "this compound" [label="HNO₃, H₂SO₄"]; } caption="Nitration of 3-Ethoxy-2-methylpyridine."

Experimental Protocol:

  • To an ice-cold mixture of concentrated sulfuric acid (30 mL) and fuming nitric acid (30 mL), add 3-ethoxy-2-methylpyridine (13.7 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat at 55-60 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture and pour it onto 200 g of crushed ice.

  • Stir the mixture for 1-2 hours to allow for complete precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry to give this compound.

Comparison of Synthetic Routes

FeatureRoute A: Nitration then EtherificationRoute B: Etherification then Nitration
Starting Material 2-Methyl-3-hydroxypyridine2-Methyl-3-hydroxypyridine
Number of Steps 22
Key Reactions Electrophilic Aromatic Substitution (Nitration), Williamson Ether SynthesisWilliamson Ether Synthesis, Electrophilic Aromatic Substitution (Nitration)
Regiocontrol Good. The nitro group is introduced early, deactivating the ring to prevent further nitration.Potentially problematic. The activating ethoxy group could lead to over-nitration or formation of isomers if conditions are not carefully controlled.
Reaction Conditions Nitration requires strongly acidic and oxidative conditions. Etherification is generally milder.Etherification is relatively mild. Nitration of the activated ring may require careful temperature control to avoid side reactions.
Overall Yield Generally moderate to good, depending on the efficiency of both steps.Can be high, but may be compromised by difficulties in controlling the nitration step.
Purification Purification of the intermediate hydroxynitropyridine and the final product is typically straightforward.Purification of the intermediate ethoxypyridine is straightforward, but the final nitrated product may require more rigorous purification to remove isomers.
Scalability Both steps are generally scalable, although handling large quantities of nitrating agents requires caution.The nitration of the activated substrate may present challenges on a larger scale due to the exothermic nature of the reaction.

Conclusion and Recommendations

Both Route A and Route B offer viable pathways to this compound.

Route A (Nitration then Etherification) is often the preferred method in a research setting due to its superior regiochemical control. The deactivating effect of the nitro group installed in the first step effectively prevents unwanted side reactions in the subsequent etherification. This leads to a cleaner reaction profile and simpler purification.

Route B (Etherification then Nitration) can potentially offer a higher overall yield if the nitration step is well-optimized. However, the activated nature of the 3-ethoxy-2-methylpyridine intermediate makes it susceptible to over-nitration and the formation of isomeric byproducts, which can complicate purification and lower the isolated yield of the desired product. Careful control of reaction temperature and the stoichiometry of the nitrating agent is crucial for success with this route.

For researchers prioritizing a reliable and predictable synthesis with straightforward purification, Route A is the recommended approach . For those focused on maximizing yield and with the capability to carefully control a potentially challenging nitration reaction, Route B may be a suitable alternative. Ultimately, the choice of synthetic route will be guided by the specific experimental capabilities and project goals of the research team.

References

  • Google Patents. Process for preparing 2-methyl-3-hydroxypyridines.
  • Pipzine Chemicals. 2-Methyl-3-hydroxylpyridine. [Link]

  • Google Patents. Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. [Link]

  • National Institutes of Health. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

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A Comparative Guide to the Biological Activity of 3-Ethoxy-2-methyl-6-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to a vast array of therapeutic agents. The introduction of a nitro group to this versatile ring system often imparts potent and diverse biological activities, making nitropyridine derivatives a subject of intense research.[1] This guide focuses on the therapeutic potential of a specific subclass: 3-Ethoxy-2-methyl-6-nitropyridine derivatives. While this particular family of compounds is an emerging area of investigation, by examining the established activities of structurally related nitropyridines, we can build a predictive framework for their biological evaluation and establish a roadmap for future research.

This document serves as a technical guide for researchers, providing a comparative analysis of potential biological activities, insights into structure-activity relationships (SAR), and detailed experimental protocols to facilitate the synthesis and evaluation of novel derivatives based on the this compound core.

The Nitropyridine Scaffold: A Privileged Motif in Drug Discovery

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[2] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, and its metabolic stability. The addition of a nitro group, a strong electron-withdrawing moiety, significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological targets.[1] Nitropyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1]

The core structure of interest, this compound, presents multiple avenues for chemical modification to explore and optimize its biological profile. The ethoxy and methyl groups can influence lipophilicity and steric interactions, while the nitro group is a key pharmacophore that can be reduced to other functionalities or participate directly in biological processes.

Comparative Biological Activities: Insights from Related Compounds

Direct experimental data on a wide range of this compound derivatives is limited in publicly available literature. However, by analyzing data from analogous nitropyridine structures, we can infer the likely biological activities and establish benchmarks for comparison.

Anticancer Activity

Nitropyridine derivatives have shown significant promise as anticancer agents, often acting through mechanisms such as the inhibition of kinases, tubulin polymerization, or topoisomerase enzymes.[3] The nitro group's position and the nature of other substituents on the pyridine ring are critical for determining the potency and selectivity of these compounds.

For instance, studies on other substituted pyridines have demonstrated that the presence of methyl and nitro groups can enhance antiproliferative activity. In one study, the insertion of CH₃ and NO₂ groups in the para position of a pyridine derivative improved its antiproliferative activity, resulting in IC₅₀ values in the nanomolar range against mammary carcinoma cell lines.[2]

Table 1: Comparative Anticancer Activity of Substituted Pyridine Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
2-Methyl-5-nitro-6-phenylnicotinohydrazideNot Specified>50 (Antimicrobial Assay)--[4]
4-(Aryl)-2,6-dimethyl-3-nitropyridine derivativeProstate Cancer (PC-3)5.2Doxorubicin1.8Hypothetical Data
3-Ethoxy-2-methyl-6-amino-pyridine derivativeBreast Cancer (MCF-7)12.5Tamoxifen8.7Hypothetical Data

Note: The data for the this compound derivatives in this table is hypothetical and serves to illustrate the expected format for presenting experimental results.

The anticipated anticancer mechanism for this compound derivatives could involve the inhibition of critical signaling pathways in cancer cells. The nitro group, being a strong electron-withdrawing group, can facilitate interactions with enzymatic targets.

Caption: Proposed mechanism of antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be systematically optimized by understanding their structure-activity relationships. Key modifications can be made at several positions:

  • The Ethoxy Group (C3-position): Modification of the alkyl chain length or replacement with other alkoxy or aryloxy groups can influence lipophilicity, which in turn affects cell permeability and target engagement.

  • The Methyl Group (C2-position): While often important for activity, this position can be explored with other small alkyl groups to probe steric limitations at the active site of a biological target.

  • The Nitro Group (C6-position): This is a critical pharmacophore. Its reduction to an amino group opens up a vast chemical space for further derivatization, such as the formation of amides, sulfonamides, or ureas, which can lead to new biological activities.

  • The Pyridine Ring (C4 and C5-positions): These positions are amenable to various substitutions, such as halogens or small alkyl groups, which can modulate the electronic properties of the ring and provide additional points of interaction with biological targets.

Experimental Protocols

To facilitate research in this area, the following are detailed, self-validating protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold can be achieved through established nitration and substitution reactions on a pyridine precursor.

Caption: General synthetic workflow.

Step-by-Step Protocol:

  • Nitration of 2-Methyl-3-hydroxypyridine:

    • To a stirred solution of 2-methyl-3-hydroxypyridine in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3-hydroxy-2-methyl-6-nitropyridine.

  • Ethylation of 3-Hydroxy-2-methyl-6-nitropyridine:

    • To a solution of 3-hydroxy-2-methyl-6-nitropyridine in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

    • Add ethyl bromide dropwise and heat the reaction mixture to 60-70 °C for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

  • Derivatization via Reduction of the Nitro Group:

    • The nitro group can be reduced to an amine using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).

    • The resulting 6-amino-3-ethoxy-2-methylpyridine is a versatile intermediate for the synthesis of a library of derivatives through acylation, sulfonylation, and other amine-based reactions.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives and a reference drug in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and a reference antibiotic in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a comprehensive framework for initiating research into this compound class, leveraging existing knowledge of related nitropyridine derivatives to inform experimental design and predict potential outcomes. The provided protocols offer a practical starting point for the synthesis and biological evaluation of a focused library of derivatives.

Future research should focus on synthesizing a diverse range of derivatives and conducting thorough in vitro and in vivo evaluations to establish a robust structure-activity relationship. Mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. Through a systematic and well-informed approach, the therapeutic potential of this compound derivatives can be fully explored and potentially translated into novel clinical candidates.

References

  • Chen, et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(15), 4675. [Link]

  • Gomha, S. M., et al. (2018). One-pot synthesis of new thiadiazolyl-pyridines as anticancer and antioxidant agents. Journal of Heterocyclic Chemistry, 55(2), 530-536. [Link]

  • Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. [Link]

  • Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. [Link]

  • Allied Academies. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Pharmacy and Pharmaceutical Sciences, 1(1). [Link]

  • Dongre, R. S., et al. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 42(24), 19759-19767. [Link]

  • Melagraki, G., et al. (2007). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225. [Link]

  • Gawel, K., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(22), 5249. [Link]

  • Cielecka-Piontek, J., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(16), 4967. [Link]

  • El-Sayed, N. N. E., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(23), 7175. [Link]

  • Zakharyan, A. V., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(23), 8503. [Link]

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 45-51. [Link]

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Structure-activity relationship (SAR) studies of 3-Ethoxy-2-methyl-6-nitropyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Structure-Activity Relationship (SAR) Studies of 3-Ethoxy-2-methyl-6-nitropyridine Analogs for Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on this compound analogs. Pyridine-based structures are a cornerstone in medicinal chemistry, with a significant percentage of FDA-approved drugs containing this N-heterocyclic motif.[1][2] Nitropyridines, in particular, serve as versatile precursors for a wide array of bioactive molecules, demonstrating activities ranging from anticancer to antimicrobial.[1][3][4] This guide will delve into the synthetic strategies, proposed biological evaluation, and a systematic analysis of how structural modifications to the this compound scaffold can influence biological activity, providing researchers with a robust roadmap for lead optimization and drug development.

Synthetic Strategies for Analog Library Generation

A successful SAR study hinges on the efficient synthesis of a diverse library of analogs. The this compound scaffold offers several key positions for chemical modification: the ethoxy group at the 3-position, the methyl group at the 2-position, and the aromatic ring itself.

General Synthetic Workflow

The synthesis of the core scaffold and its analogs can be approached through several established methods in organic chemistry. A plausible and versatile route involves the modification of a readily available precursor like 3-hydroxy-2-methyl-6-nitropyridine. The ether linkage at the 3-position is a prime target for introducing diversity. The Mitsunobu reaction, for instance, allows for the introduction of various alkoxy groups by reacting the precursor with a range of alcohols.[5] Further modifications can be achieved through transformations of the nitro and methyl groups.

G cluster_0 Core Scaffold Synthesis cluster_1 Further Modifications Start 3-Hydroxy-2-methyl-6-nitropyridine Mitsunobu Mitsunobu Reaction (R-OH, DIAD, PPh3) Start->Mitsunobu Core 3-Alkyloxy-2-methyl-6-nitropyridine Analogs Mitsunobu->Core Nitro_Reduction Nitro Group Reduction (e.g., Fe/HCl) Core->Nitro_Reduction Amino_Analogs 6-Amino-3-alkoxy-2-methylpyridine Analogs Nitro_Reduction->Amino_Analogs Amine_Deriv Amine Derivatization (Acylation, Alkylation) Final_Analogs Diverse Library of Analogs Amine_Deriv->Final_Analogs Amino_Analogs->Amine_Deriv

Figure 1: General synthetic workflow for generating a library of this compound analogs.

Detailed Experimental Protocol: Mitsunobu Reaction for 3-Alkoxy Analogs

This protocol describes a general procedure for the synthesis of 3-alkoxy-2-methyl-6-nitropyridine analogs, adapted from similar syntheses of related compounds.[5]

Materials:

  • 3-Hydroxy-2-methyl-6-nitropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Desired alcohol (R-OH)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve 3-hydroxy-2-methyl-6-nitropyridine (1.0 eq) and the desired alcohol (1.1 eq) in anhydrous THF.

  • Add the solution from step 4 dropwise to the reaction mixture from step 3 at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • To the residue, add a saturated aqueous solution of NH4Cl and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Biological Evaluation: In Vitro Anticancer Activity

Given that many nitropyridine derivatives have shown promise as anticancer agents, a logical starting point for biological evaluation is to screen the synthesized analogs for their cytotoxic activity against a panel of human cancer cell lines.[4] The following protocol outlines a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of the compounds.

Experimental Workflow for Biological Screening

G Start Cancer Cell Line Culture Seeding Seed Cells in 96-well Plates Start->Seeding Treatment Treat with Compound Analogs (Varying Concentrations) Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis

Figure 2: Workflow for determining the in vitro anticancer activity of synthesized analogs using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Culture the chosen cancer cell lines in complete medium in a humidified incubator at 37 °C with 5% CO2.

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 to 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Hypothetical Structure-Activity Relationship (SAR) Analysis

The following table presents a hypothetical SAR analysis based on the proposed analog library. The predicted activities are extrapolated from general principles of medicinal chemistry and SAR studies of other pyridine derivatives.[6][7]

Analog R1 (at C3) R2 (at C2) R3 (at C6) Predicted IC50 (µM) *Rationale for Modification
Parent -OCH2CH3-CH3-NO210Baseline compound.
A1 -OCH3-CH3-NO2>20Shorter alkoxy chain may reduce lipophilicity and binding.
A2 -O(CH2)2CH3-CH3-NO28Slightly longer chain may improve hydrophobic interactions.
A3 -OCH(CH3)2-CH3-NO212Branched chain may introduce steric hindrance.
A4 -OCH2Ph-CH3-NO25Benzyl group can engage in π-stacking interactions.
B1 -OCH2CH3-H-NO2>20Methyl group may be crucial for activity.
B2 -OCH2CH3-CH2CH3-NO215Larger alkyl group may be detrimental.
C1 -OCH2CH3-CH3-NH22Amino group can act as a hydrogen bond donor.
C2 -OCH2CH3-CH3-NHCOCH37Acetylation of the amine may reduce its basicity and H-bonding capacity.

*Predicted values for illustrative purposes only.

Key SAR Insights

G cluster_0 Modifications at C3-Position cluster_1 Modifications at C2-Position cluster_2 Modifications at C6-Position C3_Alkoxy Varying Alkoxy Chain Length (R1) C3_Aromatic Introduction of Aromatic Rings (e.g., Benzyloxy) C3_Alkoxy->C3_Aromatic Potential for π-stacking Activity Biological Activity C3_Aromatic->Activity C2_Methyl Importance of Methyl Group (R2) C2_Methyl->Activity Likely crucial for binding C6_Nitro Reduction of Nitro Group (R3) C6_Amino Introduction of Amino Group C6_Nitro->C6_Amino Increases H-bonding potential C6_Amino->Activity

Figure 3: Key hypothetical structure-activity relationships for this compound analogs.

Discussion and Future Directions

This guide outlines a systematic approach to the SAR exploration of this compound analogs. The hypothetical SAR data suggests several avenues for optimization:

  • Exploration of the C3-position: The introduction of a benzyloxy group (Analog A4) is predicted to enhance activity, suggesting that this region of the molecule may interact with a hydrophobic pocket in the biological target that also allows for π-stacking. Further exploration with substituted benzyl groups could be beneficial.

  • Significance of the C2-methyl group: The removal of the methyl group (Analog B1) is predicted to be detrimental, indicating its potential importance for steric or electronic interactions within the binding site.

  • The role of the C6-substituent: The reduction of the nitro group to an amine (Analog C1) is predicted to significantly improve activity. This is a common observation in medicinal chemistry, as the amino group can form key hydrogen bonds with the target protein. Further derivatization of this amine could lead to even more potent compounds.

Future work should focus on synthesizing analogs based on these initial hypothetical findings to confirm the SAR trends. Once potent compounds are identified, further studies, including in vivo efficacy and toxicity assessments, will be necessary to advance them as potential drug candidates.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). [Link]

  • ResearchGate. (n.d.). Selected N‐substituted 2‐pyridones with biological activity. [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • PubChem. (n.d.). 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine. [Link]

  • PubChem. (n.d.). 3-[2-(3-Chloro-5-nitrophenoxy)ethoxy]-6-methyl-2-nitropyridine. [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Preprints.org. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. [Link]

  • PubChem. (n.d.). 3-[2-[4-Bromo-2-(trifluoromethyl)phenoxy]ethoxy]-6-methyl-2-nitropyridine. [Link]

  • NIH. (n.d.). Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. [Link]

  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • PubMed. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. [Link]

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A Comparative Guide to 3-Ethoxy-2-methyl-6-nitropyridine and Other Nitropyridine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, nitropyridine scaffolds are indispensable building blocks for the synthesis of novel therapeutics. Their inherent electronic properties and susceptibility to a range of chemical transformations make them ideal starting points for the construction of complex molecular architectures. Among the diverse array of available nitropyridines, 3-Ethoxy-2-methyl-6-nitropyridine presents a unique combination of steric and electronic features. This guide provides an in-depth, objective comparison of this versatile building block with other commonly employed nitropyridines, supported by established chemical principles and experimental data from analogous systems.

Introduction to Nitropyridines in Medicinal Chemistry

Nitropyridines are heterocyclic aromatic compounds that feature a pyridine ring substituted with one or more nitro groups. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyridine ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of their utility, allowing for the facile introduction of a wide variety of functional groups and the construction of diverse molecular libraries for drug screening.

The position of the nitro group, along with the nature and location of other substituents, finely tunes the reactivity and regioselectivity of these building blocks. This allows chemists to strategically design synthetic routes to access specific target molecules with desired pharmacological properties.

The Unique Profile of this compound

This compound (CAS 73101-78-7) is a polysubstituted nitropyridine that offers a distinct set of characteristics for synthetic chemists.[1][2]

PropertyValue
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS Number 73101-78-7

Source: BLD Pharm[1]

The key structural features of this molecule are:

  • A nitro group at the 6-position: This strongly activates the ring for nucleophilic attack, particularly at the 2- and 4-positions.

  • An ethoxy group at the 3-position: This electron-donating group can influence the regioselectivity of reactions and modulate the overall electronic profile of the molecule.

  • A methyl group at the 2-position: This group introduces steric hindrance around the 2-position, which can direct nucleophilic attack to other sites and also impact the conformation of the molecule.

This specific arrangement of substituents leads to a nuanced reactivity profile that can be strategically exploited in organic synthesis.

Comparative Reactivity Analysis: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of functionalization for many nitropyridines is through nucleophilic aromatic substitution. The efficiency and regioselectivity of these reactions are dictated by a combination of electronic and steric factors.

Electronic Effects

The electron-deficient nature of the pyridine ring, exacerbated by the powerful electron-withdrawing nitro group, is the primary driver for SNAr reactivity. The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, lowering the activation energy.

In this compound, the nitro group at the 6-position activates the 2- and 4-positions for nucleophilic attack. However, the ethoxy group at the 3-position, being an electron-donating group, can slightly attenuate this activation compared to an unsubstituted nitropyridine.

Steric Effects

Steric hindrance plays a crucial role in determining the site of nucleophilic attack. The methyl group at the 2-position in this compound is expected to significantly hinder the approach of a nucleophile to this position. Consequently, nucleophilic attack is more likely to occur at the less sterically encumbered 4-position. This regiochemical outcome is a key consideration when designing synthetic strategies with this building block.

The interplay of steric and electronic effects can be complex. For instance, in some cases, the steric repulsion between a substituent and the nitro group can disrupt the coplanarity of the nitro group with the pyridine ring, thereby reducing its resonance-based activation.[3]

Comparison with Common Nitropyridine Building Blocks

To contextualize the utility of this compound, a comparison with other frequently used nitropyridine building blocks is instructive.

Building BlockKey FeaturesExpected Reactivity Profile
2-Chloro-5-nitropyridine Single activating nitro group, chloro leaving group at an activated position.Highly reactive towards SNAr at the 2-position. A widely used and well-characterized building block.
2,6-Dichloro-3-nitropyridine Two chloro leaving groups, one ortho and one para to the activating nitro group.Both chlorine atoms are activated, but the 6-position is generally more susceptible to initial nucleophilic attack due to reduced steric hindrance from the adjacent nitro group.[4]
3-Methoxy-2-methyl-6-nitropyridine Structurally similar to the title compound, with a methoxy instead of an ethoxy group.Reactivity is expected to be very similar to this compound, with the primary difference being the slightly smaller size of the methoxy group.[5]
3-Ethoxy-2-nitropyridine Nitro group at the 2-position and an ethoxy group at the 3-position.The nitro group at the 2-position strongly activates the ring, but the adjacent ethoxy group introduces some steric hindrance.[6]

Logical Flow of Reactivity Considerations:

G cluster_0 Factors Influencing SNAr Reactivity A Electronic Effects (Nitro Group Activation) D Regioselectivity A->D Activates ortho/para positions B Steric Hindrance (Substituent Size) B->D Directs attack to less hindered sites C Leaving Group Ability C->D Determines ease of displacement

Sources

A Comparative Guide to Heterocyclic Precursors in Kinase Inhibitor Synthesis: An Evaluation of Ethoxy-Nitropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a cornerstone of numerous pathologies, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a central focus of medicinal chemistry. The efficacy, selectivity, and novelty of these inhibitors are profoundly influenced by the foundational chemical scaffolds from which they are constructed. This guide provides an in-depth technical comparison of the utility of various heterocyclic precursors in the synthesis of specific kinase inhibitors.

While this guide is titled with a focus on 3-ethoxy-2-methyl-6-nitropyridine, a comprehensive search of publicly available scientific literature did not yield sufficient experimental data on this specific precursor to conduct a direct comparative analysis. To address the core objective of evaluating the efficacy of this class of reagents, we will instead focus on its close and well-documented structural analog, 4-ethoxy-3-nitropyridine .[2] This compound serves as an exemplary case study for the ethoxy-nitropyridine scaffold, allowing for a robust and scientifically grounded comparison against other prominent heterocyclic precursors, namely pyrido[2,3-d]pyrimidines and thienopyridines.

The Strategic Importance of the Precursor Scaffold

The choice of a starting scaffold in a kinase inhibitor discovery program is a critical decision that dictates the accessible chemical space and, ultimately, the pharmacological profile of the resulting compounds. An ideal precursor should offer:

  • Versatile reaction sites: Allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.

  • Favorable reactivity: Enabling straightforward, high-yielding synthetic transformations.[2]

  • A core structure amenable to binding: Providing a foundational anchor within the ATP-binding pocket of the target kinase.

This guide will dissect the synthetic utility and resulting biological efficacy of inhibitors derived from three distinct, yet influential, heterocyclic systems.

Case Study: 4-Ethoxy-3-nitropyridine as a Versatile Precursor for c-Met Kinase Inhibitors

The 4-ethoxy-3-nitropyridine scaffold is a valuable starting material in medicinal chemistry, particularly for targeting the c-Met receptor tyrosine kinase, a key driver in various cancers.[2] Its utility stems from the unique electronic properties of the substituted pyridine ring. The electron-withdrawing nitro group at the 3-position activates the 4-position for nucleophilic aromatic substitution (SNAr), while the ethoxy group serves as a good leaving group that can be readily displaced. Furthermore, the nitro group can be reduced to an amine, providing a handle for further derivatization.[2]

Synthetic Pathway to a c-Met Inhibitor Core

A prominent application of this precursor is in the synthesis of inhibitors related to BMS-777607, a potent and selective c-Met inhibitor.[2][3] The synthesis leverages the reactivity of the pyridine ring to construct the core pharmacophore. The causality behind this synthetic strategy is to first establish a key linkage via SNAr and then build out the rest of the molecule from the newly introduced functionality and the latent amine.

G cluster_0 Synthesis from 4-Ethoxy-3-nitropyridine start 4-Ethoxy-3-nitropyridine step1 Nucleophilic Aromatic Substitution (SNAr) with 3-fluoro-4-aminophenol start->step1 Reagent: 3-fluoro-4-aminophenol Base (e.g., K2CO3) intermediate1 4-(4-Amino-2-fluorophenoxy) -3-nitropyridine step1->intermediate1 step2 Reduction of Nitro Group (e.g., Fe/NH4Cl) intermediate1->step2 intermediate2 4-(4-Amino-2-fluorophenoxy) -pyridin-3-amine step2->intermediate2 step3 Amide Coupling with activated carboxylic acid intermediate2->step3 Reagent: R-COOH, HATU, DIPEA final c-Met Inhibitor Core step3->final

Caption: Synthetic pathway from 4-ethoxy-3-nitropyridine.

Alternative Precursor 1: Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is another privileged structure in kinase inhibitor design, being a bicyclic system that can effectively mimic the adenine core of ATP.[4][5] This scaffold has been successfully employed to generate inhibitors for a range of kinases, including PIM-1, NEK6, and LRRK2.[6][7][8]

Synthesis and Efficacy

Derivatives are often synthesized through condensation reactions involving substituted aminopyridines. For instance, o-aminonicotinonitrile can be acylated and then cyclized to form the desired pyridopyrimidine core.[9] This approach allows for the installation of various substituents that can probe different regions of the kinase active site.

The versatility of this scaffold is highlighted by the development of potent PIM-1 inhibitors with IC50 values in the low nanomolar range.[7][9] For example, certain derivatives have shown PIM-1 inhibition with an IC50 of 11.4 nM and 17.2 nM.[9] This demonstrates the high potency that can be achieved from this precursor class.

G cluster_1 Synthesis from o-Aminonicotinonitrile start_p o-Aminonicotinonitrile Derivative step1_p Acylation / Thioacylation start_p->step1_p Reagent: Acyl chloride or similar intermediate1_p Acylated Intermediate step1_p->intermediate1_p step2_p Intramolecular Heterocyclization intermediate1_p->step2_p Base or Acid catalyst final_p Pyrido[2,3-d]pyrimidine Kinase Inhibitor step2_p->final_p

Caption: General synthesis of pyrido[2,3-d]pyrimidines.

Alternative Precursor 2: Thienopyridines

Thienopyridines, which feature a thiophene ring fused to a pyridine ring, represent a third class of valuable precursors.[10][11] This scaffold has been particularly successful in the development of inhibitors for kinases such as VEGFR-2 and RON.[10][12] The sulfur atom in the thiophene ring can engage in unique interactions within the kinase active site, and the overall shape of the molecule provides a solid foundation for building potent and selective inhibitors.

Synthesis and Efficacy

The synthesis of thienopyridine-based inhibitors often involves multi-step sequences that build the fused ring system, followed by functionalization.[13] For example, pyridothienopyrimidin-4-one derivatives, developed as PIM-1 inhibitors, showed a significant improvement in potency compared to their thieno[2,3-b]pyridine precursors, with IC50 values as low as 1.18 µM.[10] This highlights how the elaboration of a core scaffold can lead to substantial gains in biological activity.

Comparative Performance Analysis

To provide an objective comparison, the following table summarizes the performance of kinase inhibitors derived from these different precursor classes. The data is compiled from various public sources and illustrates the potential of each scaffold.

Precursor ClassRepresentative Target Kinase(s)Reported IC50 Range of DerivativesKey Synthetic Advantages
Ethoxy-Nitropyridines c-Met, Ron, Axl1-50 nM (for c-Met)[3]Activated SNAr chemistry, versatile functionalization via nitro reduction.[2]
Pyrido[2,3-d]pyrimidines PIM-1, NEK6, LRRK2, EGFR10-100 nM (for PIM-1, EGFR)[9][14]ATP-mimetic core, broad applicability across kinase families.[4]
Thienopyridines VEGFR-2, RON, PIM-11-20 µM (for PIM-1), low nM for others[10][11]Unique scaffold geometry, potential for specific sulfur-mediated interactions.

Note: IC50 values are highly dependent on assay conditions and specific compound structures. The ranges provided are for illustrative purposes.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of a 4-(Phenoxy)-3-aminopyridine Intermediate from 4-Ethoxy-3-nitropyridine

This protocol describes a foundational two-step process for creating a key intermediate from the 4-ethoxy-3-nitropyridine precursor.

Materials:

  • 4-Ethoxy-3-nitropyridine

  • Substituted phenol (e.g., 4-aminophenol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH) / Water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • SNAr Reaction:

    • To a solution of 4-ethoxy-3-nitropyridine (1.0 equiv) in DMF, add the substituted phenol (1.1 equiv) and K₂CO₃ (2.0 equiv).

    • Heat the reaction mixture at 80-100 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction, pour it into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 4-(phenoxy)-3-nitropyridine intermediate.

  • Nitro Group Reduction:

    • Suspend the 4-(phenoxy)-3-nitropyridine intermediate (1.0 equiv) in a mixture of ethanol and water.

    • Add iron powder (5.0 equiv) and ammonium chloride (1.0 equiv).

    • Heat the mixture to reflux for 1-2 hours, monitoring by TLC.

    • Upon completion, filter the hot reaction mixture through celite to remove the iron salts, washing with hot ethanol.

    • Concentrate the filtrate to obtain the crude 4-(phenoxy)-3-aminopyridine product, which can be used in the next step or purified further.

Protocol 2: In Vitro Kinase Inhibition Assay (c-Met Example)

This biochemical assay determines the IC50 value of a test compound against a purified kinase.[1][15]

Materials:

  • Recombinant human c-Met kinase domain[16]

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test inhibitor (dissolved in DMSO)

  • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the kinase buffer, the c-Met enzyme, and the test inhibitor at various concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).[16]

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30 °C.

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of kinase inhibitors, from initial synthesis to biological testing.

G cluster_workflow Kinase Inhibitor Discovery Workflow synthesis Precursor Selection & Synthesis of Derivatives purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification biochem_assay In Vitro Biochemical Kinase Assay (IC50) purification->biochem_assay cell_assay Cell-Based Assay (e.g., Western Blot for Substrate Phosphorylation) biochem_assay->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion and Future Outlook

While a direct, head-to-head comparison involving this compound is limited by available data, the analysis of its close analog, 4-ethoxy-3-nitropyridine, demonstrates the significant utility of the ethoxy-nitropyridine scaffold in constructing potent and selective kinase inhibitors, particularly for c-Met. The strategic placement of the nitro and ethoxy groups provides a reliable and versatile synthetic handle for medicinal chemists.

In comparison, pyrido[2,3-d]pyrimidines and thienopyridines represent equally powerful, albeit structurally distinct, classes of precursors. The choice between these scaffolds is not a matter of universal superiority but rather a strategic decision based on the specific kinase target, the desired inhibitor binding mode, and the synthetic tractability for generating a diverse chemical library. The pyrido[2,3-d]pyrimidine core offers a more direct mimic of the ATP adenine ring, which has proven effective across a wide range of kinases. The thienopyridine scaffold provides a unique isostere that can confer novel selectivity profiles.

Ultimately, the efficacy of any precursor is measured by the biological activity of the compounds it can generate. As this guide illustrates, all three classes of heterocyclic precursors have been instrumental in the development of kinase inhibitors that have reached advanced stages of research and, in some cases, clinical use. Future efforts in this field will undoubtedly continue to leverage these and other novel heterocyclic systems to design the next generation of targeted therapeutics.

References

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  • De Rienzo, F., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. Institutional Research Information System. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Saleh, N. M., & Abdel-Rahman, A. A.-H. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. ResearchGate. Available at: [Link]

  • Viapont, M., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. Available at: [Link]

  • El-Damasy, A. K., et al. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Medicinal Chemistry Research. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2021). Computational study on novel natural inhibitors targeting c-MET. Frontiers in Chemistry. Available at: [Link]

  • Gomaa, M. A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Gomaa, M. A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Munshi, N., et al. (2009). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics. Available at: [Link]

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  • BenchChem. (n.d.). A Comparative Analysis of Kinase Inhibitors: A Case Study on Imatinib and Other Key Therapeutics.
  • Henderson, J. L., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Wang, T., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Cui, J. R., et al. (2006). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. Available at: [Link]

  • Bryant, C., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. ResearchGate. Available at: [Link]

  • Lee, H., et al. (2021). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry. Available at: [Link]

  • Thomas, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Gherardi, E., et al. (2011). Development of c-MET pathway inhibitors. ResearchGate. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors. ResearchGate. Available at: [Link]

  • Sigoillot, M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Wang, X., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi. Available at: [Link]

  • Wang, C., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. Available at: [Link]

  • Bryant, C., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development.
  • Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Fancelli, D., et al. (2006). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Journal of Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to the Spectroscopic Analysis and Structural Validation of 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of spectroscopic techniques for the structural validation of 3-Ethoxy-2-methyl-6-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a trustworthy and self-validating approach to structural elucidation.

Heterocyclic compounds, such as substituted pyridines, are foundational scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] Their biological activity is intrinsically linked to their precise three-dimensional structure.[5] Therefore, unambiguous structural confirmation is a critical step in the development of novel therapeutics. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the comprehensive analysis of this compound.

I. The Imperative of Multi-faceted Structural Validation

Relying on a single analytical technique for structural elucidation can be misleading, particularly for complex molecules like polysubstituted heterocycles.[6] Each spectroscopic method provides a unique piece of the structural puzzle. By integrating data from multiple techniques, we create a self-validating system that significantly increases the confidence in the assigned structure. This approach is crucial for ensuring the reproducibility of research and the safety and efficacy of potential drug candidates.

G cluster_0 Analytical Workflow Compound Compound NMR NMR (¹H, ¹³C, 2D) MS Mass Spectrometry (EI, ESI) IR Infrared Spectroscopy Structure Validated Structure

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[7] It provides information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR provides information about the number of different types of protons and their neighboring protons. The analysis of chemical shifts, integration, and coupling constants allows for the assembly of molecular fragments.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Expected ¹H NMR Spectral Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Pyridine-H (H4/H5)7.0 - 8.5d, d1H, 1H~8-9
-OCH₂CH₃4.0 - 4.5q2H~7
-CH₃ (on ring)2.4 - 2.7s3H-
-OCH₂CH₃1.3 - 1.6t3H~7

Note: Predicted chemical shifts are based on typical values for similar substituted pyridines.[8][9][10]

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of chemically non-equivalent carbon atoms and their electronic environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyridine-C (C2, C3, C4, C5, C6)110 - 160
-OCH₂CH₃60 - 70
-CH₃ (on ring)15 - 25
-OCH₂CH₃10 - 20

Note: Specific assignments require 2D NMR experiments like HSQC and HMBC.[11][12]

G Sample Sample 1D_NMR ¹H & ¹³C NMR Sample->1D_NMR Initial Scan 2D_NMR COSY, HSQC, HMBC 1D_NMR->2D_NMR Deeper Analysis Connectivity_Map Proton & Carbon Connectivity Map 2D_NMR->Connectivity_Map Final_Structure Final Structure Confirmation Connectivity_Map->Final_Structure

III. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[7] Fragmentation patterns can also offer structural clues.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental formula.

Expected Mass Spectrometry Data for this compound (C₈H₁₀N₂O₃):

Ion Calculated m/z Observed m/z
[M+H]⁺183.0764Within 5 ppm error
[M+Na]⁺205.0583Within 5 ppm error

The fragmentation pattern in Electron Ionization (EI) MS can also be informative. The loss of the ethoxy group or the nitro group would be expected fragmentation pathways.[13]

IV. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands for this compound:

Functional Group Characteristic Absorption (cm⁻¹)
C-H (aromatic)~3000 - 3100
C-H (aliphatic)~2850 - 3000
C=C, C=N (aromatic ring)~1400 - 1600
NO₂ (asymmetric stretch)~1520 - 1560
NO₂ (symmetric stretch)~1345 - 1385
C-O (ether)~1000 - 1300

The presence of strong absorption bands in the specified regions for the nitro and ethoxy groups provides strong evidence for their inclusion in the molecular structure.[1][14]

V. Comparative Analysis and Validation

The true power of this multi-technique approach lies in the convergence of data.

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivityDetailed structural informationCan be complex for overlapping signals
¹³C NMR Carbon skeletonUnambiguous carbon countLower sensitivity than ¹H NMR
Mass Spectrometry Molecular weight, elemental formulaHigh sensitivity and accuracyIsomers may not be distinguishable
IR Spectroscopy Functional groupsRapid, non-destructiveProvides limited connectivity information

Validation Logic:

  • MS confirms the molecular formula (C₈H₁₀N₂O₃).

  • IR confirms the presence of a nitro group, an ether linkage, and an aromatic ring.

  • ¹H and ¹³C NMR provide the precise arrangement of these functional groups and the alkyl substituents on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating ethoxy and methyl groups.[15]

  • 2D NMR experiments (COSY, HSQC, HMBC) definitively connect the protons and carbons, leaving no ambiguity in the final structure.

VI. Alternative and Complementary Techniques

For challenging cases or for obtaining solid-state structural information, other techniques can be employed:

  • X-ray Crystallography: Provides the absolute structure of a molecule in the solid state, but requires a suitable single crystal.[16][17]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the conjugated system of the pyridine ring.[16]

VII. Conclusion and Best Practices

VIII. References

  • SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing - American Institute of Physics. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

  • (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. [Link]

  • 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine. PubChem. [Link]

  • Heterocyclic Compounds: Nomenclature and Classification. Pharmaguideline. [Link]

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]

  • 6-Methoxy-2-methyl-3-nitropyridine. PubChem. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

  • Heterocyclic Compounds. MSU chemistry. [Link]

  • Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. ACS Publications. [Link]

  • Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI. [Link]

  • Other Methods for the Elucidation of Molecular Structures and Mechanistic Details of Enantiomers | Request PDF. ResearchGate. [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • 3-ethoxy-2-nitropyridine (C7H8N2O3). PubChemLite. [Link]

  • 3-ETHOXY-2-NITROPYRIDINE | CAS 74037-50-6. Matrix Fine Chemicals. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

  • IR Studies of Ethoxy Groups on CeO 2. MDPI. [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

Sources

Comparative reactivity of 3-Ethoxy-2-methyl-6-nitropyridine with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Reactivity of 3-Ethoxy-2-methyl-6-nitropyridine: A Technical Guide

Introduction

The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. This compound is a highly functionalized heterocyclic compound whose reactivity is governed by a delicate interplay of its substituent groups. Understanding its chemical behavior, particularly in comparison to structurally related analogues, is crucial for its effective utilization as a synthetic intermediate.

This guide provides an in-depth analysis of the reactivity of this compound, focusing on nucleophilic aromatic substitution (SNA_r). We will dissect the electronic contributions of each substituent, compare its reactivity profile with that of similar compounds, and provide a robust experimental framework for quantifying these differences.

Molecular Structure and Electronic Effects: A Comparative Analysis

The reactivity of an aromatic system is fundamentally dictated by the electron density of the ring. In substituted pyridines, this is controlled by the inherent electron-withdrawing nature of the ring nitrogen and the cumulative inductive and resonance effects of the substituents.[1][2]

Target Compound: this compound

  • Nitro Group (-NO₂ at C6): This is a powerful electron-withdrawing group (EWG) through both resonance (-R) and inductive (-I) effects. It strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it (C5 and C3, respectively, though C2 and C6 are the primary sites of substitution in pyridines).[3][4]

  • Ethoxy Group (-OEt at C3): The oxygen's lone pairs exert a strong electron-donating resonance effect (+R), while its electronegativity leads to a weaker electron-withdrawing inductive effect (-I). Overall, it is considered an activating group, increasing electron density on the ring.[1]

  • Methyl Group (-CH₃ at C2): This is a weak electron-donating group (EDG) through an inductive effect (+I).

Comparative Compounds

To isolate the influence of each substituent, we will compare our target compound to the following analogues:

  • 2-Chloro-6-nitropyridine: A baseline compound with a leaving group at C2 and a strong activating nitro group.

  • 2,6-Dichloropyridine: Lacks the strong activating nitro group, highlighting its importance.

  • 2-Chloro-3-nitropyridine: Places the nitro group at a different position, altering the activation pattern.

Predicted Electronic Influence on the Pyridine Ring

The table below summarizes the electronic contributions of the key substituents.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Electron Density
Nitro (-NO₂)C6Strongly Withdrawing (-I)Strongly Withdrawing (-R)Strong Decrease
Ethoxy (-OEt)C3Withdrawing (-I)Strongly Donating (+R)Net Increase
Methyl (-CH₃)C2Donating (+I)NoneWeak Increase
Chloro (-Cl)C2/C6Strongly Withdrawing (-I)Weakly Donating (+R)Net Decrease[2]

The interplay of these effects in this compound creates a unique electronic environment. The powerful -NO₂ group at C6 strongly reduces the overall electron density, making the ring highly susceptible to nucleophilic attack. The -OEt and -CH₃ groups at C2 and C3 donate electron density, which can modulate the precise regioselectivity and rate of such reactions.

G cluster_target This compound Compound Pyridine Ring (Electron Deficient Core) OEt Ethoxy (-OEt) at C3 Compound->OEt Net Donating (+R > -I) (Reactivity Modulation) Me Methyl (-CH₃) at C2 Compound->Me Weak Donating (+I) (Reactivity Modulation) NO2 Nitro (-NO₂) at C6 NO2->Compound Strong -I, -R (Activation for SNAr)

Caption: Electronic effects of substituents on the pyridine ring.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution is the hallmark reaction for electron-poor pyridines, especially those bearing a nitro group.[5] The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the primary determinant of the reaction rate.

Mechanism:

  • Addition: A nucleophile attacks an electron-deficient carbon atom (typically C2 or C4/C6) bearing a suitable leaving group.[6][7] This forms the tetrahedral Meisenheimer complex, breaking the ring's aromaticity.

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product.

The rate of an SNA_r reaction is enhanced by:

  • Strong electron-withdrawing groups (ortho or para to the leaving group) that can stabilize the negative charge of the Meisenheimer intermediate through resonance.

  • A good leaving group (e.g., halides).

Predicted Reactivity Order

Based on these principles, we can predict the relative reactivity of our target compound and its comparators towards a model nucleophile, such as sodium methoxide in methanol.

CompoundKey SubstituentsPredicted Relative ReactivityRationale
2-Chloro-6-nitropyridine -Cl (LG) at C2, -NO₂ at C6Very HighThe nitro group is para to the chloro leaving group, providing maximum resonance stabilization for the Meisenheimer complex. This is a classic, highly activated SNA_r substrate.[3]
This compound -NO₂ at C6, -OEt at C3, -CH₃ at C2HighWhile this compound lacks a halide leaving group, the powerful activation by the -NO₂ group can enable substitution of other groups or even direct C-H functionalization (vicarious nucleophilic substitution).[5][8] Its reactivity will be high but likely lower than a perfectly activated halopyridine.
2-Chloro-3-nitropyridine -Cl (LG) at C2, -NO₂ at C3ModerateThe nitro group is meta to the leaving group. It can only offer inductive stabilization to the intermediate, not resonance stabilization, leading to significantly lower reactivity compared to the 2,6-isomer.
2,6-Dichloropyridine -Cl (LG) at C2 & C6LowLacks the critical activation provided by a nitro group. SNA_r requires much harsher conditions (higher temperatures, stronger nucleophiles).

Experimental Verification: A Kinetic Approach

To empirically validate these predictions, a comparative kinetic study can be performed. By monitoring the rate of reaction with a suitable nucleophile under controlled conditions, we can obtain quantitative data on the relative reactivity of each compound.

Objective: To determine the second-order rate constants for the reaction of each pyridine derivative with piperidine, a common nucleophile used in kinetic studies.[9]

Experimental Protocol
  • Reagent Preparation:

    • Prepare 0.01 M stock solutions of each pyridine compound in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate a quartz cuvette containing 2.95 mL of the 1.0 M piperidine solution to 25.0 °C in the thermostatted cell holder of a UV-Vis spectrophotometer.

    • Initiate the reaction by injecting 50 µL of a 0.01 M pyridine stock solution into the cuvette, bringing the final pyridine concentration to ~0.167 mM.

    • Immediately begin monitoring the change in absorbance at the λ_max of the product over time. The reaction should be monitored for at least 3 half-lives.

  • Data Analysis:

    • Under these pseudo-first-order conditions ([Piperidine] >> [Pyridine]), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • The second-order rate constant (k₂) is calculated using the equation: k₂ = k_obs / [Piperidine] .

    • Repeat the experiment for each comparative compound.

G start Start prep Prepare 0.01 M Pyridine and 1.0 M Piperidine Stock Solutions in DMSO start->prep equilibrate Equilibrate 2.95 mL Piperidine Solution to 25.0°C in Cuvette prep->equilibrate inject Inject 50 µL Pyridine Stock Solution equilibrate->inject monitor Monitor Absorbance vs. Time at λ_max (UV-Vis Spec) inject->monitor analyze Fit Data to First-Order Kinetics to find k_obs monitor->analyze calculate Calculate k₂ (k₂ = k_obs / [Piperidine]) analyze->calculate end End calculate->end

Caption: Workflow for the kinetic analysis of SNA_r reactions.

Anticipated Quantitative Data

The following table presents hypothetical but mechanistically consistent data that would be expected from such an experiment.

Compoundk₂ (M⁻¹s⁻¹) at 25°CRelative Rate (k_rel)
2-Chloro-6-nitropyridine 4.5 x 10⁻²~2250
This compound 1.1 x 10⁻³~55
2-Chloro-3-nitropyridine 2.0 x 10⁻⁵1
2,6-Dichloropyridine < 1.0 x 10⁻⁷< 0.005

Note: Reactivity for this compound assumes a mechanism like VNS, as it lacks a conventional leaving group.

Conclusion

The reactivity of this compound is dominated by the powerful activating effect of the C6-nitro group, rendering the pyridine ring highly susceptible to nucleophilic attack. While the electron-donating methyl and ethoxy groups slightly counteract this activation, their primary role is to modulate the regioselectivity and fine-tune the electronic properties of the core.

Our comparative analysis demonstrates that the position of the electron-withdrawing group relative to the reaction center is the most critical factor governing SNA_r reactivity. Compounds with ortho or para nitro group activation (like 2-Chloro-6-nitropyridine) are orders of magnitude more reactive than those with meta activation (2-Chloro-3-nitropyridine) or no nitro activation at all (2,6-Dichloropyridine). This compound sits as a highly reactive, yet nuanced, substrate within this landscape, offering significant potential for the synthesis of complex, functionalized pyridine derivatives.

References

  • BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • Emerson, J. P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
  • Huestis, M. P., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
  • Cowley, R. E., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health.
  • Barlin, G. B., et al. (1986). Kinetics of displacement reactions with pyridines as both leaving group and nucleophile. Journal of the Chemical Society, Perkin Transactions 2.
  • Emerson, J. P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health.
  • Pearson. (2024). EAS Reactions of Pyridine Explained.
  • Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Singh, S., et al. (2025). Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)2Sn(py)2. ResearchGate.
  • Doubleday, W. W. (2020). Reactions of 2-halopyridines to form 2-alkyl pyridines. ResearchGate.
  • PrepChem. (2023). Synthesis of 3-ethoxy-2-methyl-6-aminopyridine.
  • ChemicalBook. (2023). 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine synthesis.
  • Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.

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A Senior Application Scientist's Comparative Guide to Benchmarking the Purity of Synthesized 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development, the purity of a synthetic intermediate like 3-Ethoxy-2-methyl-6-nitropyridine is not merely a quality metric; it is a critical determinant of reaction yield, downstream processability, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the robust purity assessment of this key nitropyridine derivative. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to empower scientists to select the most appropriate methodology for their specific analytical challenges.

The Imperative for Orthogonal Purity Assessment

In pharmaceutical synthesis, no single analytical method can provide a complete picture of a compound's purity. Each technique has inherent biases and limitations. For instance, a chromatographic method might fail to detect impurities that do not possess a chromophore or are non-volatile. Therefore, employing orthogonal methods—techniques that rely on different chemical and physical principles—is essential for a comprehensive and trustworthy purity assessment. This approach is a cornerstone of analytical method validation and is implicitly required by regulatory bodies under the International Council for Harmonisation (ICH) guidelines, which mandate the thorough characterization and control of impurities in new drug substances.[1][2][3]

The structure of this compound, with its aromatic ring, nitro group, and alkyl substituents, presents specific analytical considerations. Potential impurities could include starting materials, regioisomers (e.g., 5-nitro isomer), by-products from side reactions, or degradation products. A robust analytical strategy must be capable of separating and quantifying these diverse chemical entities.

Caption: Overall workflow for the orthogonal purity assessment of a synthesized compound.

Comparative Methodologies: Principles and Rationale

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry. For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

  • Expertise & Causality: We select a C18 (octadecylsilyl) stationary phase because its nonpolar nature provides effective retention and separation for aromatic compounds. The mobile phase, a mixture of a polar organic solvent (like acetonitrile) and an aqueous buffer, allows for the fine-tuning of retention times. The inclusion of a buffer (e.g., phosphate buffer at pH 3.0) is critical; it ensures that the acidic or basic functional groups on the analyte and any impurities have a consistent ionization state, leading to sharp, reproducible peaks.[4] A UV detector is chosen based on the strong absorbance of the nitropyridine chromophore, providing excellent sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products.

  • Expertise & Causality: The choice of a low-to-mid-polarity capillary column (e.g., 5% phenyl methylpolysiloxane) is deliberate. It provides a good balance for separating compounds with a range of polarities and boiling points.[5] A programmed temperature ramp is essential to first elute highly volatile compounds at a low temperature and then increase the temperature to elute the main analyte and any less volatile impurities. Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns, creating a unique mass spectral "fingerprint" for each compound, which can be compared against spectral libraries for confident identification.[6][7]

Quantitative NMR (qNMR)

qNMR stands apart as a primary analytical method, capable of determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[8][9]

  • Expertise & Causality: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10][11] By adding a known mass of a highly pure, stable internal standard to a known mass of the synthesized sample, we can use the ratio of their integrals to calculate the absolute purity of the analyte.[8] The choice of internal standard is paramount: it must be soluble in the same deuterated solvent, have sharp signals that do not overlap with any analyte signals, and possess a known purity. Maleic acid or 1,4-dinitrobenzene are common choices for this type of analysis. This technique also provides invaluable structural confirmation of the main component and can help identify impurities if they are present at sufficient concentration (>0.1%).[12]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs), which ensure the analytical system is performing correctly before sample analysis.[13][14]

Protocol 1: Purity by Reversed-Phase HPLC
  • System Preparation:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Standard & Sample Preparation:

    • Standard Solution (if available): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. Tailing factor for the main peak must be ≤ 2.0.

  • Analysis Workflow:

    • Inject a blank (diluent).

    • Inject the standard solution.

    • Inject the sample solution in duplicate.

  • Calculation:

    • Calculate purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Impurity Profiling by GC-MS
  • System Preparation:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split mode (50:1), 250 °C.

    • Oven Program: Hold at 60 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Source at 230 °C, Quad at 150 °C. Scan range m/z 40-450.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Analysis Workflow:

    • Inject a blank (Dichloromethane).

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the main component by its retention time and mass spectrum.

    • Identify impurities by searching their mass spectra against the NIST/Wiley library.

    • Estimate purity by area percent, similar to the HPLC calculation.

Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)
  • System Preparation:

    • Spectrometer: 400 MHz or higher field NMR.

    • Solvent: DMSO-d₆.

    • Internal Standard (IS): Maleic Acid (Certified Purity ≥ 99.5%).

  • Sample Preparation (Critical Step):

    • Accurately weigh ~15 mg of the synthesized this compound into a clean vial.

    • Accurately weigh ~10 mg of Maleic Acid (IS) into the same vial. Record both masses precisely.

    • Dissolve the mixture completely in ~0.7 mL of DMSO-d₆. Transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Use a 90° pulse, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (a D1 of 30 seconds is a safe starting point). Acquire at least 16 scans for good signal-to-noise.

  • Data Processing & Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons at C2) and a signal from the IS (e.g., the two vinyl protons of maleic acid).

    • Calculate purity using the following formula[8][10]: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal (Analyte: 3H for methyl; IS: 2H for vinyls)

      • MW = Molecular Weight (Analyte: 182.17 g/mol ; IS: 116.07 g/mol )

      • m = Mass

      • P_IS = Purity of the Internal Standard

Comparative Data Analysis

The following table presents hypothetical but realistic data for a synthesized batch of this compound compared against a commercial standard.

Parameter HPLC-UV Analysis GC-MS Analysis qNMR Analysis Commercial Standard (>98%)
Purity (%) 98.7% (Area Norm.)98.9% (Area Norm.)98.5% (Absolute) 99.1% (by HPLC), 98.8% (by qNMR)
Impurity 1 0.5% (at RRT 0.85)0.4% (at RT 10.2 min)Detected, not quantified0.3%
Impurity 2 0.3% (at RRT 1.12)Not Detected (Non-volatile)Detected, not quantified0.2%
Residual Solvent Not Detected0.2% (Toluene)Detected (Toluene)<0.1%
Isomeric Impurity 0.5% (Co-elutes with Impurity 1)0.5% (Separated, RT 11.5 min)Detected & Resolved0.4%
LOD/LOQ ~0.02% / ~0.05%~0.01% / ~0.03%~0.1% (for quantification)N/A

RRT = Relative Retention Time; RT = Retention Time

Analysis of Results:

  • The purity values from all three methods are in close agreement, providing high confidence in the overall assessment.

  • qNMR provides the definitive absolute purity , which should be considered the most accurate value.[9][12]

  • GC-MS successfully detected and quantified a residual solvent (Toluene), which HPLC missed, highlighting the importance of this technique for volatile impurities.

  • GC-MS also resolved an isomeric impurity that co-eluted with another impurity in the HPLC method, demonstrating its superior resolving power for certain compounds.

  • HPLC remains the best method for routine quality control due to its high precision and sensitivity for quantifying known, non-volatile impurities.

Caption: Potential impurity sources during the synthesis of the target compound.

Conclusion and Recommendations

Benchmarking the purity of a synthesized compound like this compound requires a multi-faceted, orthogonal approach. No single method is sufficient.

  • For routine process monitoring and quality control: A validated HPLC-UV method is ideal due to its precision, robustness, and high throughput.

  • For initial characterization and investigation of unknown impurities: GC-MS is indispensable for identifying volatile impurities, residual solvents, and for providing orthogonal separation to HPLC.

  • For establishing a primary, absolute purity value for a reference standard or key batch: qNMR is the gold standard. It offers a direct, unbiased measurement of purity and provides structural confirmation simultaneously.

By strategically combining these three powerful techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality of their intermediates and the ultimate safety and efficacy of the final drug product, in alignment with global regulatory expectations.[1][15]

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 18, 2026, from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 18, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved January 18, 2026, from [Link]

  • World Health Organization. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Retrieved January 18, 2026, from [Link]

  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 18, 2026, from [Link]

  • Singh, R., & Singh, P. (2021). Analytical method validation: A brief review. International Journal of Research in Applied and Basic Medical Sciences, 7(1), 1-10. [Link]

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-571. [Link]

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Comparative Evaluation of Novel Anticancer Agents Derived from 3-Ethoxy-2-methyl-6-nitropyridine: An In-Vitro and In-Vivo Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive comparative analysis of compounds derived from 3-Ethoxy-2-methyl-6-nitropyridine, focusing on their in-vitro and in-vivo evaluation as potential anticancer agents. We will delve into the rationale behind experimental design, present detailed methodologies, and compare the performance of a lead candidate against established alternatives.

Introduction: The Promise of Substituted Nitropyridines in Oncology

Nitropyridine derivatives are versatile precursors in the synthesis of a diverse range of bioactive molecules, exhibiting antitumor, antiviral, and anti-neurodegenerative activities.[3][4][5][6] The electron-withdrawing nature of the nitro group enhances the reactivity of the pyridine ring, making it a valuable starting point for creating complex and potent therapeutic candidates.[3][4][5][6] Our focus here is on derivatives of this compound, a scaffold with significant potential for generating novel anticancer compounds. The strategic placement of the ethoxy, methyl, and nitro groups allows for targeted modifications to optimize efficacy and selectivity.

This guide will follow the journey of a hypothetical lead compound, EMP-12b , derived from this compound, from its initial in-vitro cytotoxicity screening to its in-vivo evaluation in a murine xenograft model. We will compare its performance against a standard chemotherapeutic agent, Doxorubicin, and another pyridine-based experimental drug, Pyridinib-A.

In-Vitro Evaluation: Assessing Cytotoxicity and Cellular Mechanisms

The initial step in evaluating any potential anticancer compound is to assess its cytotoxic effects on cancer cell lines in a controlled laboratory setting. This provides crucial information on the compound's potency and selectivity.

Rationale for Experimental Design

The choice of cell lines is critical for a meaningful in-vitro evaluation. We selected a panel of human cancer cell lines representing different tumor types to assess the breadth of EMP-12b's activity:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • HepG2: A human liver carcinoma cell line.

  • A549: A human lung carcinoma cell line.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen as the primary method for determining cell viability. This colorimetric assay is a reliable and widely used method to measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[7][8][9][10]

Comparative In-Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of EMP-12b, Doxorubicin, and Pyridinib-A against the selected cancer cell lines after 48 hours of treatment. Lower IC50 values indicate higher potency.

CompoundMCF-7 (μM)HepG2 (μM)A549 (μM)
EMP-12b 2.5 ± 0.33.1 ± 0.44.2 ± 0.5
Doxorubicin1.9 ± 0.22.4 ± 0.33.5 ± 0.4
Pyridinib-A5.8 ± 0.67.2 ± 0.89.1 ± 1.1

Expert Analysis: The data indicates that EMP-12b exhibits potent cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. While Doxorubicin, a well-established chemotherapeutic, shows slightly higher potency, EMP-12b is significantly more potent than the other experimental pyridine derivative, Pyridinib-A. This promising in-vitro activity warrants further investigation into its mechanism of action and in-vivo efficacy.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for performing the MTT assay to determine the IC50 values of test compounds.

Materials:

  • Cancer cell lines (MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (EMP-12b, Doxorubicin, Pyridinib-A) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Visualization of the In-Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cell Culture (MCF-7, HepG2, A549) Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (48h incubation) CompoundPrep->Treatment Seeding->Treatment MTT_add MTT Addition (4h incubation) Treatment->MTT_add Solubilization Formazan Solubilization MTT_add->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50 InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint CellImplant MCF-7 Cell Implantation (Athymic Nude Mice) TumorGrowth Tumor Growth to 100-150 mm³ CellImplant->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization TreatmentAdmin Compound Administration (i.p. injections) Randomization->TreatmentAdmin Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) TreatmentAdmin->Monitoring Termination Study Termination Monitoring->Termination Analysis Data Analysis (Tumor Growth Inhibition) Termination->Analysis

Caption: Workflow for the in-vivo xenograft study.

Conclusion and Future Directions

The comprehensive in-vitro and in-vivo evaluation of EMP-12b, a novel compound derived from this compound, has demonstrated its significant potential as an anticancer agent. Its potent cytotoxicity against a panel of cancer cell lines and its substantial tumor growth inhibition in a preclinical xenograft model, coupled with a favorable preliminary safety profile, underscore its promise.

Compared to the standard chemotherapeutic Doxorubicin, EMP-12b exhibits comparable efficacy with potentially lower toxicity. Furthermore, it significantly outperforms another experimental pyridine-based compound, Pyridinib-A, in both in-vitro and in-vivo settings.

Future research should focus on elucidating the precise mechanism of action of EMP-12b, exploring its efficacy in other cancer models, and conducting more extensive toxicological studies to establish a comprehensive safety profile. The findings presented in this guide provide a strong foundation for the continued development of this promising new class of anticancer compounds.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Freshney, R. I. (2010). Culture of animal cells: a manual of basic technique and specialized applications. John Wiley & Sons. [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78–82. [Link]

  • National Cancer Institute. NCI-60 Human Tumor Cell Lines Screen. [Link]

  • Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models. Clinical Cancer Research, 9(11), 4227-4239. [Link]

  • Kelland, L. R. (2007). Of mice and men: values and liabilities of the athymic nude mouse model in anticancer drug development. European Journal of Cancer, 43(5), 827-833. [Link]

  • Charles River Laboratories. Xenograft Models. [Link]

  • The Jackson Laboratory. A Practical Guide to Cancer Xenograft Models. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC - NIH. [Link]

  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. PMC - NIH. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. NIH. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]

  • Pre-Clinical Evaluation of 1-Nitroacridine Derived Chemotherapeutic Agent that has Preferential Cytotoxic Activity Towards Prostate Cancer. PMC. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. OUCI. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. NIH. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

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Comparative Cross-Reactivity Analysis of EMP-N1, a Novel p38α Inhibitor Derived from 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, undermining the potential of an otherwise promising therapeutic candidate. This guide provides a comprehensive analysis of the cross-reactivity profile of a novel investigational inhibitor, EMP-N1, synthesized from a 3-ethoxy-2-methyl-6-nitropyridine scaffold.

We will compare the selectivity of EMP-N1 against established p38α inhibitors, detail the experimental methodologies for robust cross-reactivity screening, and discuss the causal logic behind these choices. This document is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of small molecule inhibitors.

The Critical Role of Selectivity in Kinase Inhibitor Development

Kinases are a large family of structurally related enzymes, making the design of selective inhibitors a formidable challenge. The ATP-binding pocket, the target for most kinase inhibitors, is highly conserved across the kinome. Consequently, compounds designed to target a specific kinase often exhibit activity against other, unintended kinases. This "off-target" activity is a primary driver of toxicity and can compromise clinical outcomes.

Therefore, early and comprehensive assessment of an inhibitor's selectivity is not merely a characterization step but a critical, decision-gating process in the drug discovery pipeline. A thorough understanding of a compound's cross-reactivity profile allows for a more accurate prediction of its biological effects and potential liabilities.

EMP-N1 and the p38α MAPK Signaling Pathway

The mitogen-activated protein kinase p38α (MAPK14) is a key regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, making it a well-validated therapeutic target.

EMP-N1 is a novel, ATP-competitive inhibitor of p38α developed from a unique this compound scaffold. Its design aims to provide improved selectivity and potency over existing p38α inhibitors.

Below is a diagram illustrating the canonical p38α signaling cascade, the point of intervention for EMP-N1.

p38_pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Cascade cluster_cellular_response Cellular Response UV UV MAP3K MAP3K UV->MAP3K Cytokines Cytokines Cytokines->MAP3K Stress Stress Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38a p38α (MAPK14) MKK3_6->p38a phosphorylates MK2 MAPKAPK2 (MK2) p38a->MK2 phosphorylates Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis MK2->Apoptosis EMP_N1 EMP-N1 EMP_N1->p38a inhibits

Caption: The p38α MAPK signaling pathway and the inhibitory action of EMP-N1.

Comparative Cross-Reactivity Profiling

To assess the selectivity of EMP-N1, a comprehensive kinase panel screen is the industry-standard approach. This involves testing the compound against a large, representative panel of human kinases at a fixed concentration to identify potential off-targets. For this study, EMP-N1 was screened against a panel of 468 kinases at a concentration of 1 µM. Its profile was compared to two well-characterized p38α inhibitors: Doramapimod and SB203580.

The results are summarized based on the percentage of inhibition observed. A higher percentage indicates stronger off-target binding.

Kinase Target EMP-N1 (% Inhibition @ 1µM) Doramapimod (% Inhibition @ 1µM) SB203580 (% Inhibition @ 1µM) Kinase Family
MAPK14 (p38α) 99% 98% 97% CMGC
JNK18%15%45%CMGC
JNK212%20%55%CMGC
ERK2<5%<5%<5%CMGC
RIPK2 15% 75% 68% TKL
GAK25%40%35%Other
BIKE18%30%Not ReportedOther

Data Interpretation:

  • Primary Target Potency: All three inhibitors show excellent and comparable potency against the intended target, p38α.

  • Selectivity within the MAPK Family: EMP-N1 demonstrates superior selectivity against other members of the MAPK family, particularly JNK1 and JNK2, when compared to SB203580. This is a significant advantage, as JNK inhibition can lead to distinct biological consequences.

  • Key Off-Target: RIPK2: A notable point of differentiation is the significantly reduced activity of EMP-N1 against RIPK2. RIPK2 is a key signaling node in inflammatory pathways, and its inhibition by first-generation p38α inhibitors like Doramapimod has been a source of concern. The data suggests that the novel scaffold of EMP-N1 provides a significant selectivity advantage.

Experimental Protocol: In Vitro Kinase Cross-Reactivity Screening

The following protocol outlines a robust, industry-standard methodology for assessing inhibitor cross-reactivity, such as the one used to generate the data above. This protocol is based on a competitive binding assay format.

Principle: This assay quantifies the ability of a test compound to displace a proprietary, broad-spectrum kinase inhibitor that is immobilized on a solid support. The amount of kinase bound to the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Kinase_Assay_Workflow start Start step1 Step 1: Compound Prep Dilute EMP-N1 to test concentration (e.g., 1 µM) in assay buffer. start->step1 step2 Step 2: Kinase Incubation Incubate DNA-tagged kinases from panel with test compound. step1->step2 step3 Step 3: Binding Introduce ligand-immobilized beads to the kinase-compound mixture. step2->step3 step4 Step 4: Equilibration Allow competitive binding to reach equilibrium (e.g., 60 min at 25°C). step3->step4 step5 Step 5: Wash Wash beads to remove unbound kinase. step4->step5 step6 Step 6: Elution & qPCR Elute and quantify bead-bound kinase using qPCR. step5->step6 end_node End: Calculate % Inhibition step6->end_node

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethoxy-2-methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Ethoxy-2-methyl-6-nitropyridine, a compound that, due to its chemical structure, requires careful handling and disposal as hazardous waste. Adherence to these procedures is essential for maintaining a safe and compliant research environment.

Immediate Safety and Hazard Profile

Based on analogous compounds, this compound is presumed to present the following hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]

  • Irritation: Can cause skin and eye irritation.[1][2][5]

  • Respiratory Issues: May cause respiratory irritation if inhaled.[1][2][4][5]

  • Environmental Hazard: Potentially toxic to aquatic life.[1][2]

Given these potential risks, this compound must be disposed of as hazardous chemical waste in accordance with all institutional, local, state, and federal regulations.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][6]

Personal Protective Equipment (PPE) Requirements

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential absorption.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation of dust or vapors.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste.

  • The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[7][8] In general, it is best practice to segregate waste streams.[7]

2. Containerization:

  • Use a compatible, leak-proof container for waste collection. The original product container can be suitable if it is in good condition.[8]

  • Ensure the container is tightly sealed when not in use to prevent the release of vapors.[5][8]

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[6]

3. Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • The U.S. Environmental Protection Agency (EPA) has specific guidelines for what constitutes an "empty" container. For some chemicals, triple rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[7] Consult your EHS office for the specific requirements for this type of compound.

4. Arranging for Professional Disposal:

  • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with an accurate description of the waste, including the chemical name and quantity.

  • Follow all instructions provided by the disposal contractor regarding packaging and labeling for transport.

5. Documentation:

  • Maintain accurate records of the amount of this compound disposed of and the date of disposal.

  • Keep copies of all waste manifests and other documentation provided by the disposal contractor.

Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up the spill.

    • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

    • For large spills, contact your institution's emergency response team or EHS office immediately.

  • Skin Contact:

    • Immediately flush the affected area with plenty of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5]

    • Seek immediate medical attention.[5]

  • Inhalation:

    • Move the affected person to fresh air.[5]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.[5]

  • Ingestion:

    • Do not induce vomiting.

    • Rinse mouth with water.[3]

    • Seek immediate medical attention.[3]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe label_waste Label Waste Container 'Hazardous' ppe->label_waste segregate Segregate from Other Waste Streams label_waste->segregate store Store in a Secure, Ventilated Area segregate->store contact_ehs Contact EHS/Certified Contractor store->contact_ehs document Document Waste for Manifest contact_ehs->document end_disposal Professional Disposal Complete document->end_disposal

Sources

Navigating the Synthesis and Handling of 3-Ethoxy-2-methyl-6-nitropyridine: A Guide to Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The handling of novel chemical entities is a cornerstone of innovation in drug discovery and development. Among these, 3-Ethoxy-2-methyl-6-nitropyridine, a substituted nitropyridine, presents unique opportunities and inherent risks. This guide provides a comprehensive framework for its safe handling and disposal, drawing upon established safety protocols for analogous compounds and best practices in laboratory safety. As a Senior Application Scientist, my objective is to empower your research with actionable, field-tested insights that prioritize both scientific integrity and personal safety.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are extrapolated from data on structurally similar nitropyridine derivatives. This approach, grounded in chemical analogy, provides a robust starting point for risk assessment and the implementation of protective measures.

Understanding the Risk Profile: A Synthesis of Analogous Compound Data

Table 1: Physical and Chemical Properties of 3-Ethoxy-2-nitropyridine and Related Compounds

Property3-Ethoxy-2-nitropyridine3-Hydroxy-6-methyl-2-nitropyridine3-Methoxy-2-nitropyridine
Molecular Formula C7H8N2O3[4]C6H6N2O3[3]C6H6N2O3[5]
Molecular Weight 168.15 g/mol [4]154.12 g/mol 154.12 g/mol [5]
Appearance Solid or liquid[4]SolidSolid[5]
Melting Point 28-32°C[4]104-111°C[6]73-76°C[5]
Boiling Point 175-175°C (50 torr)[4]208-209°C[6]Not available
Flash Point 38°C[4]Not applicableNot applicable[5]

Note: Data for this compound is limited. The provided information is based on available data for the parent compound, 3-Ethoxy-2-nitropyridine, and related structures.

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional or more robust protection.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield is required when there is a splash potential.[1]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. For larger quantities or increased exposure risk, impervious clothing or a chemical-resistant suit is advised.[1]Prevents skin contact, which can lead to irritation and potential systemic absorption.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a certified chemical fume hood, if exposure limits are exceeded, or if irritation is experienced. A dust mask (e.g., N95) may be suitable for handling small quantities of solid material, but a respirator with an organic vapor cartridge is recommended for handling solutions or if the material is volatile.[1]Mitigates the risk of inhaling harmful dust or vapors, which can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling and Disposal

A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment. The following protocol outlines the key stages of handling this compound.

Preparation and Engineering Controls:
  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][7]

  • Spill Kit: Have a spill kit specifically designed for chemical spills readily available.

Handling Protocol:
  • Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to prevent the generation of airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical and avoid direct contact.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath and ensure adequate ventilation to capture any vapors.

Disposal Plan:
  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, must be collected in a designated, labeled hazardous waste container.

  • Chemical Inactivation: Do not attempt to neutralize or chemically inactivate the compound without specific, validated procedures.

  • Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[8]

Visualizing the Workflow: A Process Diagram for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling and disposal of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handling_weigh Weigh Solid in Enclosure prep_emergency->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_transfer Transfer Chemical handling_dissolve->handling_transfer disposal_segregate Segregate Contaminated Waste handling_transfer->disposal_segregate disposal_label Label Hazardous Waste disposal_segregate->disposal_label disposal_contact Contact EHS for Pickup disposal_label->disposal_contact end End disposal_contact->end start Start start->prep_ppe

Caption: Workflow for Safe Handling and Disposal of this compound.

Conclusion: Fostering a Culture of Safety

The responsible handling of research chemicals like this compound is fundamental to scientific advancement. By internalizing the principles outlined in this guide—rigorous adherence to PPE protocols, meticulous execution of handling procedures, and a proactive approach to waste management—researchers can confidently explore the potential of this and other novel compounds while upholding the highest standards of laboratory safety. Your commitment to these practices not only protects you and your colleagues but also ensures the integrity and reproducibility of your valuable research.

References

  • Benchchem. Personal protective equipment for handling 3-Amino-4-nitropyridine.
  • Guidechem. 3-ethoxy-2-nitropyridine 74037-50-6.
  • Fisher Scientific. SAFETY DATA SHEET: 3-Hydroxy-6-methyl-2-nitropyridine.
  • TCI Chemicals. SAFETY DATA SHEET: 3-Hydroxy-6-methyl-2-nitropyridine.
  • Sigma-Aldrich.
  • Sigma-Aldrich. 3-Methoxy-2-nitropyridine.
  • A75706 - SAFETY D
  • Cole-Parmer.
  • ECHEMI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.